molecular formula C9H21N3 B1214756 1,4,7-Trimethyl-1,4,7-triazonane CAS No. 96556-05-7

1,4,7-Trimethyl-1,4,7-triazonane

Cat. No.: B1214756
CAS No.: 96556-05-7
M. Wt: 171.28 g/mol
InChI Key: WLDGDTPNAKWAIR-UHFFFAOYSA-N
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Description

1,4,7-Trimethyl-1,4,7-triazonane, also known as this compound, is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4,7-Trimethyl-1,4,7-triazacyclononane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7-trimethyl-1,4,7-triazonane
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InChI

InChI=1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGDTPNAKWAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CCN(CC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
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DSSTOX Substance ID

DTXSID80338151
Record name 1,4,7-Trimethyl-1,4,7-triazacyclononane
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Molecular Weight

171.28 g/mol
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CAS No.

96556-05-7
Record name 1,4,7-Trimethyl-1,4,7-triazacyclononane
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Record name 1,4,7-Trimethyl-1,4,7-triazacyclononane
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Record name 1,4,7-Trimethyl-1,4,7-triazacyclononane
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Record name 1,4,7-trimethyl-1,4,7-triazonane
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Record name 1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE
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Foundational & Exploratory

Synthesis of 1,4,7-Triazacyclononane (TACN) via Improved Richman-Atkins Method

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane

This guide provides a comprehensive overview of the synthesis of this compound, a versatile tridentate ligand in coordination chemistry. The primary synthetic route involves the preparation of the macrocyclic precursor, 1,4,7-triazacyclononane (TACN), followed by exhaustive N-methylation. This document details the improved Richman-Atkins synthesis for TACN and the subsequent Eschweiler-Clarke methylation to yield the final product.

The synthesis of the parent macrocycle, TACN, is a crucial first step. The improved Richman-Atkins approach enhances traditional methods by conducting the initial sulfonamidation in an aqueous medium, streamlining the process. The overall synthesis can be broken down into three key stages: preparation of N,N',N''-tritosyldiethylenetriamine, cyclization to form the protected macrocycle, and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET)

  • In a suitable reaction vessel, a solution of potassium carbonate in water is prepared.

  • Diethylenetriamine (DET) is added to the stirred solution.

  • Solid p-toluenesulfonyl chloride (TsCl) is added, and the mixture is heated.

  • After the reaction period, the mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)

  • The prepared Ts₃-DET is suspended in a suitable aprotic solvent (e.g., xylene or toluene).

  • An aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide) are added.

  • The cyclizing agent, such as ethylene dibromide or ethylene glycol ditosylate, is introduced.

  • The biphasic mixture is heated with vigorous stirring.

  • Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration, washed, and dried.

Step 3: Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane (TACN)

  • The purified Ts₃TACN is treated with concentrated sulfuric acid.

  • The mixture is heated to facilitate the removal of the tosyl protecting groups.

  • This step yields the tri-sulfate salt of TACN in solution, which is typically used directly in the subsequent methylation step without isolation.

Quantitative Data for TACN Synthesis
StepReagentMolar Ratio (to DET)QuantitySolventTemperature (°C)Time (h)Yield (%)
1Diethylenetriamine (DET)11.16 molWater/K₂CO₃90189
p-Toluenesulfonyl chloride3.13.6 mol
2Ts₃-DET10.38 molToluene/Water901875
Ethylene Dibromide1.75 (initial)0.665 mol
Sodium Hydroxide2.20.836 mol
3Ts₃TACN185 mmolConc. H₂SO₄1405-6Not Isolated

Synthesis of this compound (Me₃TACN) via Eschweiler-Clarke Reaction

The final step in the synthesis is the exhaustive methylation of the secondary amine groups of the TACN macrocycle. The Eschweiler-Clarke reaction provides a high-yielding and straightforward method for this transformation, utilizing formic acid and formaldehyde as the methylating agents.[1][2] This reaction proceeds via reductive amination and has the advantage of preventing the formation of quaternary ammonium salts.[2]

Experimental Protocol
  • The acidic solution containing the TACN tri-sulfate salt from the deprotection step is carefully neutralized with a strong base (e.g., NaOH) at a low temperature (0 °C) to a pH of 7.

  • To this neutralized mixture, an aqueous solution of formaldehyde (37%) and formic acid (88%) are added sequentially while maintaining a low temperature.[3]

  • The reaction mixture is then heated to promote the methylation reaction, which is accompanied by the evolution of carbon dioxide.[3]

  • After the reaction is complete, the mixture is cooled and made strongly basic (pH 14) with the addition of a sodium hydroxide solution.

  • The product, this compound, is then extracted from the aqueous slurry using an organic solvent (e.g., hexane).

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product as a light-yellow liquid.[4]

Quantitative Data for Me₃TACN Synthesis
ReagentMolar Ratio (to TACN)Quantity (for 85 mmol TACN)Temperature (°C)Time (h)Yield (%)
TACN·3H₂SO₄185 mmol--88
Formaldehyde (37%)~10112.5 mL0, then 9014
Formic Acid (88%)~20112.5 mL0, then 90
Sodium Hydroxide (50%)-245 g (for final basification)0-

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages of the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Ts3-DET cluster_1 Step 2: Cyclization to Ts3TACN cluster_2 Step 3: Deprotection to TACN cluster_3 Step 4: Methylation to Me3TACN DET Diethylenetriamine (DET) Ts3_DET N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts3-DET) DET->Ts3_DET K2CO3, H2O, 90°C TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Ts3_DET Ts3_DET_input Ts3-DET Cyclizing_Agent Ethylene Dibromide Ts3TACN 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts3TACN) Cyclizing_Agent->Ts3TACN Ts3TACN_input Ts3TACN Ts3_DET_input->Ts3TACN NaOH, Toluene/H2O, PTC, 90°C H2SO4 Conc. H2SO4 TACN_salt 1,4,7-Triazacyclononane Trisulfate Salt (TACN·3H2SO4) H2SO4->TACN_salt TACN_salt_input TACN·3H2SO4 Ts3TACN_input->TACN_salt 140°C Formaldehyde Formaldehyde Me3TACN This compound (Me3TACN) Formaldehyde->Me3TACN Formic_Acid Formic Acid Formic_Acid->Me3TACN TACN_salt_input->Me3TACN 1) NaOH (to pH 7) 2) HCHO, HCOOH, 90°C 3) NaOH (to pH 14) Experimental_Workflow start Start: Diethylenetriamine step1 Sulfonamidation with TsCl in aqueous K2CO3 start->step1 filtration1 Filter and dry Ts3-DET step1->filtration1 step2 Cyclization with Ethylene Dibromide in Toluene/H2O with NaOH and PTC filtration1->step2 filtration2 Filter and dry Ts3TACN step2->filtration2 step3 Deprotection with concentrated H2SO4 filtration2->step3 neutralization Neutralize with NaOH to pH 7 step3->neutralization step4 Eschweiler-Clarke Methylation with Formaldehyde and Formic Acid neutralization->step4 basification Basify to pH 14 with NaOH step4->basification extraction Extract with Hexane basification->extraction drying Dry organic phase over Na2SO4 extraction->drying evaporation Evaporate solvent drying->evaporation end Final Product: this compound evaporation->end

References

An In-depth Technical Guide to the Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1,4,7-Trimethyl-1,4,7-triazonane (Me₃TACN), a versatile tridentate ligand crucial in coordination chemistry and catalysis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, a methylated derivative of 1,4,7-triazacyclononane (TACN), is a widely used aza-crown ether with the formula (CH₂CH₂NCH₃)₃.[1] Its ability to form stable complexes with a variety of metal ions makes it an important component in the development of catalysts for bleaching, epoxidation, and other oxidation reactions. The synthesis of Me₃TACN has been a subject of significant research to improve efficiency and reduce costs, with foundational work laid out by Richman and Atkins and subsequent improvements detailed in various patents.[2][3] This guide will detail a common and improved synthetic route, providing step-by-step experimental protocols, quantitative data, and process visualizations.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from diethylenetriamine. The general sequence involves protection of the amine groups, cyclization to form the nine-membered ring, deprotection, and finally, methylation.

cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Methylation cluster_4 Final Product A Diethylenetriamine B Sulfonamidated Diethylenetriamine A->B Sulfonylation C Tritosylated 1,4,7-Triazacyclononane (Ts₃TACN) B->C Cyclization D 1,4,7-Triazacyclononane (TACN) C->D Deprotection E This compound (Me₃TACN) D->E Alkylation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on improved synthetic methods described in the literature, aiming for higher yields and more economical processes.[2][3]

Step 1: Synthesis of Tristosylated 1,4,7-Triazacyclononane (Ts₃TACN)

This step involves the initial protection of diethylenetriamine followed by cyclization. An improved one-pot method is detailed below.

  • Materials:

    • Anhydrous potassium carbonate (K₂CO₃)

    • Diethylenetriamine (DET)

    • Tosyl chloride (TsCl)

    • Xylene

    • Sodium hydroxide (NaOH)

    • Tetrabutylammonium hydroxide (TBAH)

    • Ethylene dibromide (EDB)

    • Milli-Q water

  • Procedure:

    • To a suitable reactor, add 121.1 g (0.88 mol) of anhydrous potassium carbonate to 300 mL of milli-Q water.

    • Stir the mixture vigorously and add 27.4 g (0.27 mol) of diethylenetriamine. Heat the resulting mixture to 90°C for one hour.

    • Remove the heat source and sequentially add 1.2 L of xylene, 95.6 g of sodium hydroxide, 26.6 mL of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL of ethylene dibromide.

    • Heat the reaction mixture to 90°C for 4 hours.

    • Add an additional 40 mL of ethylene dibromide and continue heating.

    • After a total of 8 hours of heating, add a final 40 mL of ethylene dibromide.

    • Continue heating for another 18 hours, then allow the reaction to cool to room temperature.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to a constant weight.

Step 2: Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane (TACN)

This step removes the tosyl protecting groups to yield the parent macrocycle.

  • Materials:

    • Tritosylated 1,4,7-triazacyclononane (Ts₃TACN)

    • Concentrated sulfuric acid (H₂SO₄)

    • Milli-Q water

    • 50% Sodium hydroxide (NaOH) solution

  • Procedure:

    • To a 250-mL flask, add 50 g of Ts₃TACN.

    • Prepare a solution of 53 mL of concentrated sulfuric acid and 9.5 mL of milli-Q water and add it to the Ts₃TACN.

    • Heat the mixture in a 140°C oil bath with vigorous stirring. The solid should dissolve within 15 minutes.

    • Continue heating for a total of 6 hours.

    • In a separate 5-L flask equipped with an overhead stirrer and condenser, cool 308 g of 50% NaOH solution and 125 mL of water to 0°C.

    • Slowly add the hot sulfuric acid mixture to the cold alkaline solution over a 45-minute period, maintaining the temperature at 0°C. The final pH should be approximately 7.

Step 3: Methylation of TACN to form this compound (Me₃TACN)

The final step involves the methylation of the secondary amines of the TACN ring.

  • Materials:

    • 1,4,7-Triazacyclononane (TACN)

    • Formaldehyde (37% solution)

    • Formic acid (88% solution)

  • Procedure:

    • Combine the aqueous solution of TACN from the previous step with formaldehyde and formic acid.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and make it strongly alkaline by adding a concentrated NaOH solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the this compound by vacuum distillation.

Quantitative Data Summary

The following table summarizes the typical yields and key properties for the intermediates and the final product.

CompoundAbbreviationMolecular FormulaMolar Mass ( g/mol )Typical YieldMelting Point (°C)
Tritosylated 1,4,7-triazacyclononaneTs₃TACNC₂₇H₃₃N₃O₆S₃591.77~75%203-208
1,4,7-TriazacyclononaneTACNC₆H₁₅N₃129.21High43-45
This compoundMe₃TACNC₉H₂₁N₃171.28High(liquid)

Chemical Reaction Pathway Visualization

The chemical transformations occurring during the synthesis are illustrated in the following diagram.

G cluster_0 Step 1 & 2: Protection and Cyclization cluster_1 Step 3: Deprotection cluster_2 Step 4: Methylation Diethylenetriamine Diethylenetriamine Ts₃TACN Ts₃TACN Diethylenetriamine->Ts₃TACN 1. TsCl, K₂CO₃ 2. Ethylene Dibromide, NaOH TACN TACN Ts₃TACN->TACN H₂SO₄, 140°C Me₃TACN Me₃TACN TACN->Me₃TACN CH₂O, HCOOH

Figure 2: Chemical reaction pathway for the synthesis of Me₃TACN.

Conclusion

The synthesis of this compound, while involving multiple steps, can be performed with good yields through optimized procedures. The protocols outlined in this guide provide a robust framework for the laboratory-scale production of this important ligand. Careful control of reaction conditions and purification at each stage are critical for obtaining a high-purity final product suitable for use in sensitive applications such as catalysis and the development of metal-based therapeutics.

References

Characterization of 1,4,7-Trimethyl-1,4,7-triazonane by NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4,7-Trimethyl-1,4,7-triazonane, commonly abbreviated as Me₃TACN, is a cyclic polyamine ligand renowned in coordination chemistry. As the N-methylated derivative of 1,4,7-triazacyclononane (TACN), this aza-crown ether serves as a versatile, face-capping tridentate ligand.[1] It forms highly stable, kinetically inert complexes with a wide array of metal ions, making it a valuable component in the design of catalysts, biomimetic models, and radiopharmaceuticals.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of Me₃TACN and its metal complexes.[2] This guide provides an in-depth overview of the NMR characterization of Me₃TACN, detailing experimental protocols, spectral data, and the interpretation of its NMR signatures in both free and coordinated states.

Molecular Structure and NMR Logic

The structure of Me₃TACN, with its C₃ symmetry, dictates a relatively simple NMR spectrum for the free ligand. The molecule consists of two distinct proton environments (the N-methyl groups and the ethylene bridge protons) and two corresponding carbon environments.

Caption: Molecular structure of this compound (Me₃TACN).

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, CD₃CN). Me₃TACN is a colorless oil, soluble in many common organic solvents.[1]

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent directly within a 5 mm NMR tube.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure a homogeneous solution. If necessary, briefly use a sonicator to aid dissolution.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has a resonance in a clear region of the spectrum.

NMR Data Acquisition
  • Spectrometer: Data can be acquired on any modern NMR spectrometer (e.g., 300-600 MHz).

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay (D1) of at least 1-2 seconds (or 5 times the longest T₁ for quantitative analysis), and an acquisition time of 2-4 seconds.

  • ¹³C NMR: A standard proton-decoupled ¹³C experiment is typically used. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which often requires a longer experiment time than ¹H NMR.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Me₃TACN dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process integrate Integration & Peak Picking process->integrate analyze Structural Assignment integrate->analyze

Caption: General experimental workflow for NMR characterization of Me₃TACN.

NMR Data and Interpretation

¹H NMR Spectrum (Diamagnetic)

In its free, diamagnetic state, the ¹H NMR spectrum of Me₃TACN is simple, reflecting the molecule's symmetry. It typically displays two main signals: a sharp singlet for the nine equivalent protons of the three N-methyl groups and another singlet for the twelve equivalent protons of the six methylene groups on the macrocyclic ring. The integration ratio of these peaks should be 9:12, which simplifies to 3:4.

Assignment Protons Typical Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃9H~2.3 - 2.5Singlet9
-CH₂-CH₂-12H~2.5 - 2.8Singlet12

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectrum (Diamagnetic)

The proton-decoupled ¹³C NMR spectrum is also straightforward, showing two distinct resonances corresponding to the two unique carbon environments in the molecule.

Assignment Typical Chemical Shift (δ, ppm)
N-C H₃~45 - 48
-C H₂-C H₂-~55 - 58

Note: Data is based on typical values for similar amine structures. SpectraBase contains reference ¹³C NMR spectra for 1,4,7-Trimethyl-1,4,7-triazacyclononane.[2]

Characterization of Paramagnetic Complexes

When Me₃TACN coordinates to a paramagnetic metal center, the NMR spectrum undergoes dramatic changes. The interaction with the unpaired electrons of the metal ion results in large chemical shift changes, known as paramagnetic shifts.[2] These shifts can move resonances far outside the typical diamagnetic window (0-10 ppm for ¹H NMR), providing definitive evidence of complex formation.

A notable example is the complex with cobalt(II), [(tacn)Co(NCMe)₃][BPh₄]₂. Its ¹H NMR spectrum exhibits significantly shifted peaks, confirming the paramagnetic nature of the complex.[2][4]

Complex Assignment Chemical Shift (δ, ppm)
[(tacn)Co(NCMe)₃][BPh₄]₂Paramagnetically Shifted Me₃TACN Peaks177.0, 48.3, 1.93
Diamagnetic Tetraphenylborate Anion7.18, 6.83, 6.81, 6.79, 6.69, 6.67, 6.65

Data sourced from a study on a triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) complex.[2][4]

Conclusion

NMR spectroscopy is a powerful and essential technique for the unequivocal characterization of this compound. For the free ligand, the simplicity of the ¹H and ¹³C NMR spectra serves as a quick and reliable confirmation of its structure and purity. Furthermore, the dramatic shifts observed upon coordination to paramagnetic metals make NMR an invaluable tool for studying the electronic structure and solution behavior of its diverse metal complexes. The protocols and data presented in this guide offer a foundational understanding for researchers employing Me₃TACN in catalyst development, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,4,7-Trimethyl-1,4,7-triazonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H NMR spectrum of 1,4,7-Trimethyl-1,4,7-triazonane (Me₃-TACN), a versatile macrocyclic ligand crucial in coordination chemistry and relevant to the development of novel therapeutic and diagnostic agents.

Introduction to this compound

This compound, an aza-crown ether, is the N-methylated derivative of 1,4,7-triazacyclononane (TACN)[1]. Its unique tridentate, facial coordination capabilities make it a highly effective chelating agent for a variety of metal ions[2]. This property is leveraged in catalysis, the design of MRI contrast agents, and the development of radiopharmaceuticals[2][3]. Understanding its solution-state structure and dynamics through ¹H NMR spectroscopy is fundamental to its application in these fields.

Expected ¹H NMR Spectral Data

Obtaining a definitive, published ¹H NMR spectrum for the free this compound ligand with complete spectral parameters (chemical shifts, coupling constants, and multiplicities) is challenging. The molecule's high symmetry and dynamic conformational exchange in solution often result in a deceptively simple spectrum at room temperature. The data presented below are typical expected values based on the analysis of related structures and general principles of NMR spectroscopy.

Proton Type Expected Chemical Shift (δ) in ppm Multiplicity Protons
Methylene Protons (-CH₂-)~ 2.5 - 2.8Singlet (broad)12H
Methyl Protons (-CH₃)~ 2.3 - 2.6Singlet9H

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

The methylene protons of the ethylenic bridges are chemically equivalent due to rapid conformational averaging at room temperature, leading to a single, often broad, resonance. Similarly, the three methyl groups are also equivalent and appear as a sharp singlet.

Conformational Dynamics

The nine-membered ring of this compound is highly flexible and undergoes rapid conformational exchange in solution. This dynamic process, primarily a series of ring inversions and nitrogen inversions, is fast on the NMR timescale at ambient temperatures. This rapid exchange is the reason for the observation of time-averaged, sharp signals for the methylene and methyl protons.

At lower temperatures, this conformational exchange can be slowed, potentially leading to the resolution of distinct signals for axial and equatorial protons, which would provide more detailed structural information.

Below is a logical diagram illustrating the concept of conformational averaging that leads to the simplified ¹H NMR spectrum observed at room temperature.

conformational_averaging cluster_conformers Multiple Low-Energy Conformers cluster_process Dynamic Process in Solution cluster_spectrum Observed ¹H NMR Spectrum (Room Temp.) Conformer_A Conformer A Rapid_Exchange Rapid Conformational Exchange Conformer_A->Rapid_Exchange Fast Interconversion Conformer_B Conformer B Conformer_B->Rapid_Exchange Conformer_C Conformer C Conformer_C->Rapid_Exchange Averaged_Spectrum Time-Averaged Spectrum (Single set of sharp signals) Rapid_Exchange->Averaged_Spectrum Results in

Caption: Conformational averaging of this compound in solution.

Experimental Protocols

The following sections describe generalized protocols for the synthesis of this compound and the acquisition of its ¹H NMR spectrum.

The synthesis of this compound is typically achieved through the methylation of the parent macrocycle, 1,4,7-triazacyclononane (TACN). A common and effective method is the Eschweiler-Clarke reaction.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,4,7-triazacyclononane in water, add an excess of aqueous formaldehyde.

  • Slowly add formic acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture at reflux for several hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature and make it strongly alkaline by the careful addition of concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound as an oil.

The workflow for the synthesis and purification is outlined below.

synthesis_workflow Start 1,4,7-Triazacyclononane Methylation Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Start->Methylation Reflux Reflux Methylation->Reflux Basification Basification (NaOH) Reflux->Basification Extraction Liquid-Liquid Extraction (Diethyl Ether) Basification->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or CD₃CN).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 10-12 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Conclusion

References

Crystal Structure Analysis of 1,4,7-Trimethyl-1,4,7-triazonane and its Coordination Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4,7-Trimethyl-1,4,7-triazonane, a derivative of 1,4,7-triazacyclononane (TACN), is a cyclic tertiary amine that acts as a face-capping tridentate ligand. Its three nitrogen atoms coordinate to a metal center, forming a stable "basket" complex. This coordination geometry imparts unique steric and electronic properties to the resulting metal complexes, influencing their reactivity and catalytic activity. Understanding the precise three-dimensional arrangement of atoms within these complexes through single-crystal X-ray diffraction is paramount for structure-activity relationship studies and the rational design of novel catalysts and functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its parent macrocycle, 1,4,7-triazacyclononane. A common and efficient method is the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4,7-triazacyclononane (TACN)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide (50% w/w aqueous solution)

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,4,7-triazacyclononane in water, add formaldehyde and formic acid sequentially at 0 °C.

  • Heat the reaction mixture to 90 °C and maintain this temperature for approximately 14 hours to allow for the complete methylation of the amine groups.

  • Cool the reaction mixture to 0 °C and carefully add a 50% aqueous solution of sodium hydroxide to neutralize the excess acid and raise the pH to 14.

  • Extract the product into hexane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.

Crystal Structure Analysis of Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate)

The coordination of this compound to a cobalt(II) center results in a well-defined octahedral geometry, providing an excellent model for understanding the structural characteristics of this ligand in a complexed state.

Experimental Protocol: Synthesis and Crystallization

Materials:

  • Cobalt(II) bromide (CoBr2)

  • This compound (Me3TACN)

  • Sodium tetraphenylborate (NaBPh4)

  • Acetonitrile (dry and deoxygenated)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve Cobalt(II) bromide in acetonitrile.

  • Add one equivalent of this compound to the solution.

  • Subsequently, add three equivalents of sodium tetraphenylborate.

  • Stir the reaction mixture at room temperature for 3 days.

  • Filter the solution to remove any precipitate and dry the filtrate under vacuum.

  • Wash the resulting solid with a minimal amount of acetonitrile to isolate the pale-orange product.

  • Grow X-ray quality single crystals by cooling a saturated solution of the complex in acetonitrile to -35 °C.[1]

Data Presentation: Crystallographic Data

The single-crystal X-ray diffraction data for Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate) reveals a monomeric complex with an octahedral coordination geometry around the cobalt(II) ion.[1][2]

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC63H75B2CoN6
Formula Weight1028.86
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.9333(3)
b (Å)20.3249(4)
c (Å)18.2395(4)
α (°)90
β (°)99.103(1)
γ (°)90
Volume (ų)5460.8(2)
Z4
Density (calculated) (Mg/m³)1.252
Absorption Coefficient (mm⁻¹)3.518
F(000)2180

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Co1-N12.153(2)
Co1-N22.161(2)
Co1-N32.157(2)
Co1-N42.128(2)
Co1-N52.113(2)
Co1-N62.134(2)

Table 3: Selected Bond Angles (°)

AngleDegree (°)
N1-Co1-N283.18(9)
N1-Co1-N383.16(9)
N2-Co1-N382.86(9)
N4-Co1-N591.2(1)
N4-Co1-N690.7(1)
N5-Co1-N691.4(1)
N1-Co1-N493.31(9)
N2-Co1-N592.48(9)
N3-Co1-N693.59(9)

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of the Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) cation.

molecular_structure Co Co N1 N Co->N1 N2 N Co->N2 N3 N Co->N3 N4 N Co->N4 N5 N Co->N5 N6 N Co->N6 N1->N2 N2->N3 N3->N1 Me3TACN This compound ACN Acetonitrile

Caption: Molecular structure of the [Co(Me3TACN)(CH3CN)3]2+ cation.

Experimental Workflow

The logical flow of the crystal structure analysis process is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation arrow arrow synthesis Synthesis of Cobalt Complex crystallization Single Crystal Growth synthesis->crystallization xray X-ray Diffraction Data Collection crystallization->xray integration Data Integration & Reduction xray->integration solution Structure Solution integration->solution refinement Structure Refinement solution->refinement analysis Analysis of Structural Parameters refinement->analysis validation Validation & Deposition (CIF) analysis->validation

Caption: Workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of metal complexes of this compound provides critical insights into its coordination behavior. The detailed structural data, such as bond lengths and angles, are essential for understanding the steric and electronic effects that this ligand imparts on a metal center. This knowledge is fundamental for the design of new catalysts with enhanced reactivity and selectivity, as well as for the development of novel materials with specific properties. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and characterization of coordination compounds involving this important macrocyclic ligand.

References

An In-depth Technical Guide to 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃TACN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazacyclononane, commonly abbreviated as Me₃TACN, is a synthetic macrocyclic amine that has garnered significant attention in the fields of coordination chemistry, catalysis, and biomedical research.[1] As the N-methylated derivative of 1,4,7-triazacyclononane (TACN), Me₃TACN serves as a robust tridentate, face-capping ligand, forming stable complexes with a wide array of metal ions.[1] Its unique steric and electronic properties, imparted by the three methyl groups, distinguish its coordination behavior from its parent macrocycle, TACN. This guide provides a comprehensive overview of the physical and chemical properties of Me₃TACN, detailed experimental protocols, and visualizations of relevant chemical processes.

Physical and Chemical Properties

Me₃TACN is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₂₁N₃
Molar Mass 171.28 g/mol
Appearance Colorless oil[1]
Boiling Point 207.8 °C[1]
Density 0.884 g/mL at 25 °C
Refractive Index (n20/D) 1.473
CAS Number 96556-05-7
Spectroscopic Data

The structural characterization of Me₃TACN is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR
Chemical Shift (ppm) Assignment
2.34s, 9H, N-CH₃
2.58s, 12H, -CH₂-CH₂-
¹³C NMR
Chemical Shift (ppm) Assignment
46.1N-CH₃
56.9-CH₂-CH₂-

Experimental Protocols

Synthesis of 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃TACN)

The most common and efficient method for the synthesis of Me₃TACN is the Eschweiler-Clarke methylation of 1,4,7-triazacyclononane (TACN).[2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4,7-triazacyclononane (TACN).

  • Add an excess of formic acid and formaldehyde to the flask. The molar ratio of TACN:formaldehyde:formic acid should be approximately 1:4:4.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to control the exothermic reaction.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude Me₃TACN as an oil.

  • For higher purity, the product can be distilled under reduced pressure.

Synthesis of a Representative Metal Complex: [Ni(Me₃TACN)₂]Cl₂

This protocol describes the synthesis of a typical nickel(II) complex with Me₃TACN.

Materials:

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃TACN)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethanol

Procedure:

  • Dissolve nickel(II) chloride hexahydrate in ethanol in a round-bottom flask.

  • In a separate flask, dissolve two molar equivalents of Me₃TACN in ethanol.

  • Slowly add the Me₃TACN solution to the nickel(II) chloride solution with stirring.

  • A precipitate should form upon mixing. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the resulting solid in a desiccator to obtain the [Ni(Me₃TACN)₂]Cl₂ complex.

Visualizations

Experimental Workflow: Synthesis of Me₃TACN

The following diagram illustrates the key steps in the synthesis of Me₃TACN via the Eschweiler-Clarke reaction.

Synthesis_of_Me3TACN cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product TACN 1,4,7-Triazacyclononane (TACN) Reflux Reflux (100 °C, 12-24h) TACN->Reflux Reagents Formaldehyde & Formic Acid Reagents->Reflux Neutralization Neutralization (NaOH) Reflux->Neutralization Extraction Extraction (CH₂Cl₂) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Me3TACN Me₃TACN Evaporation->Me3TACN

Caption: Workflow for the synthesis of Me₃TACN.

Coordination of Me₃TACN to a Metal Ion

This diagram illustrates the facial coordination of a Me₃TACN ligand to an octahedral metal center, leaving three coordination sites available for other ligands.

Caption: Facial coordination of Me₃TACN to a metal.

Conclusion

1,4,7-Trimethyl-1,4,7-triazacyclononane is a versatile and sterically demanding tridentate ligand with significant applications in coordination chemistry and catalysis. Its well-defined synthesis and predictable coordination behavior make it a valuable tool for the design of novel metal complexes with tailored properties. This guide provides foundational knowledge for researchers and professionals working with or considering the use of Me₃TACN in their scientific endeavors. The detailed protocols and clear visualizations are intended to facilitate its practical application in the laboratory.

References

The Coordination Chemistry of 1,4,7-Trimethyl-1,4,7-triazacyclononane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN) is a versatile and robust tridentate macrocyclic ligand that has garnered significant attention in the field of coordination chemistry. Its unique ability to form stable, facially coordinating complexes with a wide range of metal ions has made it an invaluable tool in various scientific disciplines, including catalysis, bioinorganic chemistry, and, increasingly, in the development of novel therapeutic and diagnostic agents. This technical guide provides an in-depth overview of the core principles of Me3-TACN coordination chemistry, with a focus on its synthesis, the properties of its metal complexes, and its burgeoning applications in drug development.

Synthesis of 1,4,7-Trimethyl-1,4,7-triazacyclononane

The synthesis of Me3-TACN is typically achieved through the N-methylation of its parent macrocycle, 1,4,7-triazacyclononane (TACN). The precursor, TACN, is often prepared via the Richman-Atkins synthesis. The subsequent methylation is commonly carried out using the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde.

Detailed Experimental Protocol: Synthesis of Me3-TACN via Eschweiler-Clarke Reaction

This protocol outlines a standard laboratory procedure for the synthesis of 1,4,7-Trimethyl-1,4,7-triazacyclononane from 1,4,7-triazacyclononane.

Materials:

  • 1,4,7-triazacyclononane (TACN)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4,7-triazacyclononane in a minimal amount of water.

  • Addition of Reagents: To the stirred solution, add an excess of formaldehyde solution followed by the slow addition of an excess of formic acid. The reaction is exothermic and may require cooling.

  • Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 12-24 hours) until the evolution of carbon dioxide ceases.

  • Basification: After cooling to room temperature, carefully make the solution strongly alkaline (pH > 12) by the slow addition of concentrated sodium hydroxide solution. This step should be performed in an ice bath to manage the exothermic reaction.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4,7-Trimethyl-1,4,7-triazacyclononane as an oil.

  • Purification (Optional): The product can be further purified by vacuum distillation if necessary.

Coordination Chemistry with First-Row Transition Metals

Me3-TACN forms stable octahedral or pseudo-octahedral complexes with a variety of first-row transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. The three nitrogen atoms of the ligand coordinate to one face of the metal center, leaving three coordination sites available for other ligands, such as water, halides, or organic molecules. This facial coordination mode is a hallmark of TACN-based ligands and contributes to the high kinetic inertness of their metal complexes.

General Experimental Protocol for the Synthesis of [M(Me3-TACN)X3] Complexes

This general procedure can be adapted for the synthesis of various first-row transition metal complexes with Me3-TACN.

Materials:

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

  • A salt of the desired metal (e.g., MnCl2, FeCl3, CoBr2, Ni(ClO4)2, CuCl2, Zn(NO3)2)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, water)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox) if dealing with air-sensitive metal ions (e.g., Fe(II), Mn(II)).

Procedure:

  • Ligand Solution: Dissolve one equivalent of Me3-TACN in the chosen solvent.

  • Metal Salt Solution: In a separate flask, dissolve one equivalent of the metal salt in the same or a miscible solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. In many cases, a precipitate will form immediately or upon stirring for a period.

  • Isolation: The resulting complex can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Recrystallization (Optional): The purity of the complex can be improved by recrystallization from a suitable solvent or solvent mixture. For example, single crystals of [(tacn)Co(NCMe)3][BPh4]2 were grown by cooling a saturated acetonitrile solution.[1]

Quantitative Data on Me3-TACN Metal Complexes

The structural and stability parameters of Me3-TACN complexes are crucial for understanding their reactivity and potential applications.

Table 1: Selected Crystallographic Data for First-Row Transition Metal Complexes with Me3-TACN and Related Ligands
ComplexMetal IonCoordination GeometryM-N (Me3-TACN) Bond Lengths (Å)Other Key Bond Lengths (Å)Reference(s)
[(iPr3TACN)NiII(CH3)2]Ni(II)Square Planar2.074, 2.089Ni-C: 1.933, 1.937[2]
--INVALID-LINK--Ni(III)Distorted Octahedral1.994, 2.146, 2.247, 2.254 (N4)Ni-C: 1.949, 1.969[3]
[(tacn)Co(NCMe)3][BPh4]2Co(II)Octahedral2.094 - 2.153Co-N(MeCN): ~2.1-2.2[1]
--INVALID-LINK--Zn(II)Distorted Trigonal Bipyramidal2.094 - 2.152Zn-O: 1.975, 2.001[4][5]
[Fe(PTOB)]Br2 (PTOB is a TACN derivative)Fe(III)Distorted OctahedralNot specifiedNot specified[6]

Note: Data for some complexes with the parent TACN or its derivatives are included for comparative purposes due to the limited availability of comprehensive crystallographic tables for Me3-TACN itself.

Table 2: Stability Constants of Me3-TACN and Related Ligands with Divalent Metal Ions
LigandMetal IonLog KpMReference(s)
no2th (a TACN derivative)Cu(II)20.7717.15[3][7]
no2th (a TACN derivative)Zn(II)Not specifiedNot specified[3]

The stability constant (Log K) provides a measure of the thermodynamic stability of the complex. pM is the negative logarithm of the free metal ion concentration at a specific pH and total ligand and metal concentrations, indicating the chelating power of the ligand.

Table 3: Spectroscopic Data for Selected Me3-TACN and Related Metal Complexes
ComplexTechniqueKey Features (λmax (nm) or ν (cm-1))Reference(s)
[CrF3(Me3-TACN)]UV-Vis~450, ~620[8]
[(Me3tacn)CrCl3]UV-Vis468, 634[9]
[(Me3tacn)Cr(CF3SO3)3]UV-Vis417, 566[9]
[(Me3tacn)Cr(CN)3]UV-Vis339, 425[9]
[(Me3tacn)Cr(CN)3]IRν(CN): 2132[9]
[Co(III) complex]IRν(M-N): 516-622[10]
General Metal-Amine ComplexesIRν(M-N) typically in the far-IR region (below 600 cm-1)[11][12]
[(tacn)Co(NCMe)3][BPh4]21H NMRParamagnetically shifted peaks at 177.0, 48.3 ppm[1]

Applications in Drug Development

The unique properties of Me3-TACN complexes, particularly their high stability and kinetic inertness, make them highly attractive for applications in medicine.

Radiopharmaceuticals for PET Imaging

One of the most promising applications of Me3-TACN and its derivatives is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The macrocyclic framework can be functionalized with targeting vectors, such as peptides or antibodies, that direct the radiolabeled complex to specific sites of disease, such as tumors.

Radiolabeling with Copper-64 and Gallium-68: Me3-TACN and its derivatives are excellent chelators for positron-emitting radionuclides like Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).[13][14][15] The radiolabeling process is often rapid and can be performed under mild conditions, which is crucial when working with sensitive biomolecules.[16]

Materials:

  • Me3-TACN-bioconjugate

  • ⁶⁴CuCl₂ in a suitable buffer (e.g., ammonium acetate or sodium acetate)

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation: In a sterile vial, dissolve the Me3-TACN-bioconjugate in a buffered solution (pH typically between 4.5 and 7).

  • Radiolabeling: Add the ⁶⁴CuCl₂ solution to the vial containing the conjugate.

  • Incubation: Incubate the reaction mixture at an optimized temperature (often room temperature to 95 °C) for a specific duration (ranging from minutes to an hour).

  • Quality Control: Analyze the radiolabeling efficiency using radio-TLC or HPLC to determine the percentage of ⁶⁴Cu incorporated into the conjugate.

  • Purification (if necessary): If significant amounts of unchelated ⁶⁴Cu remain, the radiolabeled conjugate can be purified using a suitable method, such as a C18 cartridge.

Therapeutic Applications

While the use of Me3-TACN complexes in PET imaging is well-established, their potential as therapeutic agents is an emerging area of research. Metal complexes, in general, are being investigated for their anticancer and antiviral properties.[6][17] The ability of the metal center to participate in redox reactions and the defined geometry of the complex can be exploited to design drugs with novel mechanisms of action. However, specific studies detailing the significant anticancer or antiviral activity of 1,4,7-Trimethyl-1,4,7-triazacyclononane metal complexes are still limited in the publicly available literature.

Visualizations

Synthesis and Radiolabeling Workflow

Synthesis_and_Radiolabeling_Workflow General Workflow for Me3-TACN-based Radiopharmaceuticals cluster_synthesis Ligand and Conjugate Synthesis cluster_radiolabeling Radiolabeling and Application TACN 1,4,7-Triazacyclononane (TACN) Me3TACN 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN) TACN->Me3TACN Eschweiler-Clarke Methylation Functionalized_Me3TACN Functionalized Me3-TACN (e.g., with a linker) Me3TACN->Functionalized_Me3TACN Functionalization Bioconjugate Me3-TACN-Bioconjugate (e.g., peptide, antibody) Functionalized_Me3TACN->Bioconjugate Conjugation to Targeting Vector Radiolabeled_Conjugate Radiolabeled Me3-TACN-Bioconjugate Bioconjugate->Radiolabeled_Conjugate Chelation Radionuclide Radionuclide (e.g., 64Cu, 68Ga) Radionuclide->Radiolabeled_Conjugate PET_Imaging PET Imaging Radiolabeled_Conjugate->PET_Imaging In vivo administration

Caption: General workflow for the synthesis and radiolabeling of Me3-TACN-based radiopharmaceuticals.

Conclusion

1,4,7-Trimethyl-1,4,7-triazacyclononane is a ligand of significant importance in coordination chemistry. Its ability to form highly stable and kinetically inert complexes with a variety of metal ions has paved the way for numerous applications. In the context of drug development, Me3-TACN and its derivatives have proven to be exceptional chelators for radionuclides used in PET imaging, with ongoing research poised to expand their role into therapeutic arenas. The systematic collection of quantitative data and the refinement of experimental protocols, as outlined in this guide, will be instrumental in advancing the design and application of novel Me3-TACN-based metal complexes for the next generation of diagnostic and therapeutic agents.

References

The Genesis and Synthetic Evolution of 1,4,7-Trimethyl-1,4,7-triazonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of 1,4,7-Trimethyl-1,4,7-triazonane, a pivotal ligand in coordination chemistry. This document provides a comprehensive overview for researchers and professionals in drug development and related scientific fields, with a focus on its synthesis, properties, and applications.

Discovery and Historical Context

The history of this compound (Me₃-TACN) is intrinsically linked to the development of its parent macrocycle, 1,4,7-triazacyclononane (TACN). The pioneering work of Richman and Atkins in the 1970s on the synthesis of macrocyclic polyamines laid the foundation for the creation of TACN and its derivatives. Their method, now famously known as the Richman-Atkins cyclization, provided a versatile and efficient route to these important tridentate ligands.

The subsequent methylation of the secondary amine groups of the TACN ring to yield this compound was a logical progression, driven by the desire to fine-tune the electronic and steric properties of the ligand. The introduction of the methyl groups enhances the ligand's σ-donating ability and provides kinetic inertness to the resulting metal complexes. The contributions of chemists such as Karl Wieghardt and his research group have been substantial in exploring the coordination chemistry of both TACN and Me₃-TACN with a wide array of transition metals, significantly expanding their application in catalysis, bioinorganic chemistry, and materials science.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and spectroscopic properties.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₂₁N₃
Molecular Weight171.28 g/mol
AppearanceColorless to pale yellow liquid
Density0.884 g/mL at 25 °C
Refractive Index (n20/D)1.473
Boiling PointNot readily available
Melting PointNot readily available
Flash Point67 °C (closed cup)

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ 2.65 (s, 12H, CH₂), 2.35 (s, 9H, CH₃)
¹³C NMR (CDCl₃)δ 58.5 (CH₂), 46.5 (CH₃)
IR (neat)ν (cm⁻¹) ~2940, 2800, 1460, 1290, 1150, 1050

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of the parent macrocycle, 1,4,7-triazacyclononane (TACN). The synthesis of TACN itself is a critical first step, commonly accomplished via the Richman-Atkins procedure.

Synthesis of 1,4,7-Triazacyclononane (TACN) via Richman-Atkins Cyclization

This protocol is a generalized version of the widely used Richman-Atkins synthesis.

Materials:

  • Diethylenetriamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol ditosylate or 1,2-Dibromoethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Concentrated sulfuric acid or hydrobromic acid in acetic acid

  • Cation-exchange resin

Procedure:

  • Protection of Diethylenetriamine: Diethylenetriamine is reacted with three equivalents of p-toluenesulfonyl chloride in the presence of a base (e.g., NaOH) to afford N,N',N''-tritosyldiethylenetriamine.

  • Cyclization: The tritosylated amine is then reacted with a cyclizing agent such as ethylene glycol ditosylate or 1,2-dibromoethane in a high-boiling polar aprotic solvent like DMF. The reaction is typically carried out at elevated temperatures.

  • Deprotection: The resulting N,N',N''-tritosyl-1,4,7-triazacyclononane is deprotected using strong acidic conditions, such as heating in concentrated sulfuric acid or with HBr in acetic acid.

  • Purification: The crude TACN is purified by passing it through a cation-exchange resin and eluting with an appropriate buffer.

Methylation of 1,4,7-Triazacyclononane (TACN)

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other suitable organic solvent

Procedure (Eschweiler-Clarke Reaction):

  • To a solution of 1,4,7-triazacyclononane in water, add formaldehyde and formic acid.

  • The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the solution is made strongly basic with the addition of concentrated sodium hydroxide.

  • The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound as an oil.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow cluster_0 Synthesis of 1,4,7-Triazacyclononane (TACN) cluster_1 Methylation A Diethylenetriamine B Protection (Tosylation) A->B C N,N',N''-Tritosyldiethylenetriamine B->C D Cyclization C->D E N,N',N''-Tritosyl-1,4,7-triazacyclononane D->E F Deprotection E->F G 1,4,7-Triazacyclononane (TACN) F->G H Methylation (Eschweiler-Clarke) G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Applications in Research and Development

This compound is a highly versatile ligand with numerous applications in scientific research and development:

  • Coordination Chemistry: It forms stable and kinetically inert complexes with a wide range of transition metals, enabling the study of their electronic and magnetic properties.

  • Catalysis: Metal complexes of Me₃-TACN are effective catalysts for various organic transformations, including oxidation and polymerization reactions.

  • Bioinorganic Chemistry: These complexes serve as models for the active sites of metalloenzymes, aiding in the understanding of biological processes.

  • Drug Delivery and Imaging: The ability to form stable complexes with metal ions makes Me₃-TACN a candidate for the development of MRI contrast agents and radiopharmaceuticals.

  • Materials Science: It is used in the synthesis of novel materials with interesting magnetic and electronic properties.

  • Environmental Remediation: The strong chelating ability of Me₃-TACN is being explored for the sequestration of heavy metal ions from contaminated water.

This guide provides a foundational understanding of this compound, from its historical roots to its synthesis and diverse applications. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.

Spectroscopic and Synthetic Profile of 1,4,7-Trimethyl-1,4,7-triazonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazonane, also known as Me₃TACN, is a key organic ligand in the field of coordination chemistry. As the N-methylated derivative of 1,4,7-triazacyclononane (TACN), it serves as a robust tridentate ligand, forming stable complexes with a variety of metal ions.[1][2] Its unique facial coordination geometry, where the three nitrogen atoms bind to one face of a metal center, imparts distinct steric and electronic properties to the resulting metal complexes, influencing their reactivity and stability.[1] This guide provides an in-depth overview of the spectroscopic data, synthesis, and key experimental protocols for this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless oil at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₂₁N₃
Molecular Weight171.28 g/mol
Boiling Point207.8 °C[2]
Density0.884 g/mL at 25 °C
Refractive Indexn20/D 1.473
CAS Number96556-05-7[1]

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of the free, diamagnetic this compound ligand is expected to show two main signals corresponding to the protons of the methyl groups and the methylene groups of the ethylenic bridges.[1]

Table 2: ¹H NMR Data for Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate)

AssignmentChemical Shift (δ, ppm)
Paramagnetically Shifted Ligand Peaks177.0, 48.3, 1.93
Tetraphenylborate Anion7.18, 6.83, 6.81, 6.79, 6.69, 6.67, 6.65

Data sourced from a study on the cobalt(II) complex.[3][4]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is used to identify the different carbon environments in the molecule. For this compound, two distinct signals are expected: one for the methyl carbons and another for the ethylene bridge carbons. A reference ¹³C NMR spectrum for this compound is noted to be available in the SpectraBase database.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule. The electron impact mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 171.28 g/mol . The fragmentation pattern is influenced by the stability of the resulting carbocations.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which can be recorded from a neat liquid sample, provides information about the vibrational modes of its functional groups.[1] Key expected vibrational frequencies are summarized in Table 3.

Table 3: Expected Infrared Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2950 - 2850
C-H (Methylene)Bending (Scissoring)~1465
C-H (Methyl)Bending (Asymmetric and Symmetric)~1450 and ~1375
C-NStretching1250 - 1020

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Eschweiler-Clarke methylation of its precursor, 1,4,7-triazacyclononane (TACN), using formic acid and formaldehyde.[1]

Materials:

  • 1,4,7-triazacyclononane (TACN)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88% aqueous solution)

  • Sodium hydroxide (50% w/w aqueous solution)

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve 1,4,7-triazacyclononane in water.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add formaldehyde (excess) and formic acid (excess) to the cooled solution.

  • Heat the reaction mixture to an internal temperature of 90 °C. The evolution of carbon dioxide should be observed.

  • Maintain the reaction at this temperature for approximately 14 hours.

  • Cool the reaction mixture to 0 °C.

  • Carefully add a 50% sodium hydroxide solution to the cooled mixture until the pH reaches 14 (as indicated by pH paper).

  • Add hexane to the basic slurry and stir for a few minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional portions of hexane.

  • Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the hexane under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation.

Synthesis_Workflow cluster_synthesis Synthesis of this compound TACN 1,4,7-triazacyclononane (TACN) Reaction Eschweiler-Clarke Methylation (90°C, 14h) TACN->Reaction Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents->Reaction Quench Basification (NaOH, pH 14) Reaction->Quench Extraction Liquid-Liquid Extraction (Hexane) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

  • Mix thoroughly using a vortex mixer to ensure complete dissolution.

  • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass Spectrometry (Electron Impact):

Materials:

  • This compound sample

  • Suitable volatile solvent (e.g., dichloromethane or methanol)

  • Microsyringe

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography inlet.

  • Ionize the sample using a standard electron impact (EI) source (typically at 70 eV).

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Infrared Spectroscopy (Neat Liquid):

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates)

  • Pipette

Procedure:

  • Ensure the liquid sample cell plates are clean and dry.

  • Using a pipette, place a small drop of the neat this compound liquid onto one of the plates.

  • Place the second plate on top and gently press to form a thin film of the liquid between the plates.

  • Mount the sample cell in the FTIR spectrometer.

  • Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis of this compound cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Sample Purified This compound NMR_Prep Sample Dissolution (CDCl3) Sample->NMR_Prep MS_Prep Sample Introduction (Direct Inlet/GC) Sample->MS_Prep IR_Prep Neat Liquid Film (Salt Plates) Sample->IR_Prep NMR_Acq 1H and 13C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (δ) NMR_Acq->NMR_Data MS_Acq Electron Impact (EI) Ionization MS_Prep->MS_Acq MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS_Acq->MS_Data IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq IR_Data Vibrational Frequencies (cm-1) IR_Acq->IR_Data

Caption: General workflow for the spectroscopic analysis of the compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and synthetic aspects of this compound. The presented data and protocols are intended to support researchers and scientists in their work with this important ligand, facilitating its synthesis, purification, and characterization for applications in coordination chemistry, catalysis, and the development of new chemical entities. While comprehensive, this guide also highlights the need for further public dissemination of detailed spectroscopic data for the free ligand to aid in routine characterization.

References

Methodological & Application

Application Notes and Protocols for 1,4,7-Trimethyl-1,4,7-triazonane as a Tridentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN) is a versatile tridentate ligand that has garnered significant attention in coordination chemistry. Its ability to form stable, facially coordinating complexes with a variety of metal ions makes it a valuable tool in catalysis, bioinorganic chemistry, and the development of radiopharmaceuticals. This document provides detailed application notes and experimental protocols for the use of Me3-TACN in several key areas.

I. Catalytic Applications

Me3-TACN complexes of manganese and zinc have demonstrated significant catalytic activity in oxidation and hydrolysis reactions, respectively.

A. Manganese-Catalyzed Epoxidation of Alkenes

Manganese complexes incorporating the Me3-TACN ligand are effective catalysts for the epoxidation of alkenes using environmentally benign oxidants like hydrogen peroxide. These systems are of interest for synthetic organic chemistry as a greener alternative to traditional epoxidation methods.

Experimental Protocol: Epoxidation of Styrene

This protocol describes the in-situ formation of the manganese catalyst and its application in the epoxidation of styrene.

Materials:

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

  • Manganese(II) sulfate monohydrate (MnSO4·H2O)

  • Styrene

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Methanol

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation (in-situ): In a round-bottom flask equipped with a magnetic stirrer, dissolve Me3-TACN (1 mol%) and MnSO4·H2O (1 mol%) in a minimal amount of methanol. Stir the solution for 15 minutes at room temperature to allow for complex formation.

  • Reaction Setup: To the flask containing the catalyst solution, add a solution of sodium bicarbonate in water to achieve a final pH of approximately 8.0. This creates a buffered methanol-water solvent system.

  • Addition of Substrate: Add styrene (1 equivalent) to the reaction mixture.

  • Initiation of Reaction: Slowly add hydrogen peroxide (1.5 equivalents) dropwise to the stirring reaction mixture over a period of 30 minutes. Caution: The addition of hydrogen peroxide can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, quench any remaining hydrogen peroxide by the addition of a small amount of sodium sulfite. Extract the reaction mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield styrene oxide.

Quantitative Data:

Catalyst SystemSubstrateOxidantConversion (%)Selectivity (%)Reference
[Mn(Me3-TACN)] (in-situ)StyreneH2O2>95>90 (styrene oxide)[1]
[Mn2O3(Me3-TACN)2]DodeceneH2O2HighHigh (epoxide)[2]
B. Zinc(II)-Catalyzed Hydrolysis of Phosphate Esters

Zinc(II) complexes of Me3-TACN serve as effective catalysts for the hydrolysis of phosphate esters, acting as mimics for metalloenzymes such as phosphatases. This application is particularly relevant to researchers studying DNA/RNA cleavage and developing artificial nucleases. A common model substrate for these studies is 2-hydroxypropyl-p-nitrophenylphosphate (HPNP).[3][4]

Experimental Protocol: Kinetic Analysis of HPNP Cleavage

This protocol outlines the procedure for studying the kinetics of HPNP cleavage catalyzed by a Zn(II)-Me3-TACN complex.

Materials:

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

  • Zinc(II) nitrate hexahydrate (Zn(NO3)2·6H2O)

  • 2-hydroxypropyl-p-nitrophenylphosphate (HPNP)

  • Buffer solutions (e.g., MES, HEPES, CHES) covering a range of pH values

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the [Zn(Me3-TACN)]2+ complex by dissolving equimolar amounts of Zn(NO3)2·6H2O and Me3-TACN in deionized water.

    • Prepare a stock solution of HPNP in deionized water.

  • Kinetic Measurements:

    • In a quartz cuvette, mix the appropriate buffer solution and the [Zn(Me3-TACN)]2+ stock solution to the desired final concentrations. Allow the solution to equilibrate to the desired temperature (e.g., 40 °C).

    • Initiate the reaction by adding a small aliquot of the HPNP stock solution. The final concentration of the complex should be in large excess compared to the HPNP concentration (pseudo-first-order conditions).

    • Monitor the reaction by observing the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate product.

    • Record the absorbance as a function of time.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (kobs) from the initial linear portion of the absorbance versus time plot.

    • Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the catalyst.

    • Repeat the experiment at various pH values to determine the pH-rate profile.

Quantitative Data: Kinetic Parameters for HPNP Cleavage [2]

ComplexpKa1pKa2pKa3kZn (M⁻¹s⁻¹)k'Zn (M⁻¹s⁻¹)
[Zn(TACN)(H2O)2]2+8.1311.28-0.064-
[Zn(Me3-TACN)(H2O)3]2+7.7110.1811.60.0250.27
Conditions: [HPNP] = 2.0 x 10⁻⁵ M, [buffer] = 5.0 x 10⁻² M, at 40 °C.

Signaling Pathway/Mechanism:

The cleavage of HPNP by the [Zn(Me3-TACN)(H2O)3]2+ complex is proposed to proceed through a mechanism where a metal-bound hydroxide acts as the nucleophile. The pH dependence of the reaction suggests the involvement of different deprotonated species of the aqua complex.[2][5]

HPNP_Cleavage_Mechanism Proposed mechanism for HPNP cleavage. cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle [Zn(L)(H2O)3]2+ [Zn(L)(H2O)3]2+ [Zn(L)(H2O)2(OH)]+ [Zn(L)(H2O)2(OH)]+ [Zn(L)(H2O)3]2+->[Zn(L)(H2O)2(OH)]+ -H+ [Zn(L)(H2O)(OH)2] [Zn(L)(H2O)(OH)2] [Zn(L)(H2O)2(OH)]+->[Zn(L)(H2O)(OH)2] -H+ Intermediate Transition State [Zn(L)(H2O)2(OH)]+->Intermediate + HPNP [Zn(L)(OH)3]- [Zn(L)(OH)3]- [Zn(L)(H2O)(OH)2]->[Zn(L)(OH)3]- -H+ HPNP HPNP Products Products (p-nitrophenolate + cyclic phosphate) Intermediate->Products Products->[Zn(L)(H2O)3]2+ + H2O

Caption: Proposed mechanism for HPNP cleavage catalyzed by [Zn(Me3-TACN)(H2O)3]2+.

II. Synthesis of Metal Complexes

The facial coordination of Me3-TACN allows for the synthesis of a wide range of stable metal complexes with interesting structural and electronic properties.

Experimental Protocol: Synthesis of [Cu(Me3-TACN)Cl2]

This protocol is a general procedure for the synthesis of a copper(II) complex of Me3-TACN.

Materials:

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

  • Copper(II) chloride dihydrate (CuCl2·2H2O)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve CuCl2·2H2O in a minimal amount of ethanol with gentle warming.

  • In a separate flask, dissolve an equimolar amount of Me3-TACN in ethanol.

  • Slowly add the Me3-TACN solution to the stirring copper(II) chloride solution.

  • A color change should be observed upon addition, and a precipitate may form.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.

Characterization Data (Expected):

TechniqueExpected Result
Elemental AnalysisConsistent with the formula C9H21Cl2CuN3
FT-IR (cm⁻¹)Shifts in C-N and N-H (if any residual) stretching frequencies upon coordination
UV-Vis (nm)d-d transition band characteristic of a Cu(II) complex

III. Radiopharmaceutical Applications

Derivatives of TACN are excellent chelators for radiometals used in medical imaging and therapy, such as Technetium-99m (99mTc). The high kinetic inertness of the resulting complexes is crucial to prevent the release of the radionuclide in vivo.

Experimental Protocol: General Procedure for 99mTc Labeling of a Me3-TACN-conjugated Biomolecule

This protocol provides a general guideline for the radiolabeling of a biomolecule (e.g., a peptide or antibody) that has been conjugated with a bifunctional chelator derivative of Me3-TACN.

Materials:

  • Me3-TACN-conjugated biomolecule

  • [99mTc]NaTcO4 from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) solution (freshly prepared)

  • Gluconate or other transfer ligand

  • Saline solution (0.9% NaCl)

  • Syringes and sterile vials

Procedure:

  • Reconstitution of Labeling Kit: In a sterile vial, dissolve the Me3-TACN-conjugated biomolecule in saline.

  • Reduction of 99mTc: Add the required amount of [99mTc]NaTcO4 solution to the vial. Then, add the stannous chloride solution to reduce the pertechnetate (TcO4-) to a lower oxidation state that can be chelated by the Me3-TACN moiety. A transfer ligand like gluconate can be used to facilitate the labeling.[6]

  • Incubation: Gently mix the contents of the vial and incubate at room temperature or with gentle heating (e.g., 37 °C) for a specified time (typically 15-30 minutes).

  • Quality Control: Determine the radiochemical purity of the labeled product using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

  • Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the product can be purified using a size-exclusion chromatography column.

Experimental Workflow:

Radiolabeling_Workflow Workflow for 99mTc labeling. cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification Biomolecule Me3-TACN-conjugated Biomolecule Mixing Mixing in Sterile Vial Biomolecule->Mixing TcO4 [99mTc]NaTcO4 TcO4->Mixing SnCl2 SnCl2 Solution SnCl2->Mixing Incubation Incubation Mixing->Incubation QC Quality Control (ITLC/HPLC) Incubation->QC Purification Purification (if needed) QC->Purification Purity < 95% FinalProduct [99mTc]Me3-TACN-Biomolecule QC->FinalProduct Purity > 95% Purification->FinalProduct

Caption: General workflow for the 99mTc labeling of a Me3-TACN-conjugated biomolecule.

Conclusion

1,4,7-Trimethyl-1,4,7-triazacyclononane is a powerful and versatile tridentate ligand with broad applications in catalysis and medicine. The protocols provided herein offer a starting point for researchers to explore the rich coordination chemistry of Me3-TACN and to develop new and innovative applications. It is recommended that users consult the primary literature for more specific details and to adapt these protocols to their specific research needs.

References

Application Notes and Protocols for 1,4,7-Trimethyl-1,4,7-triazonane in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN) in transition metal-catalyzed reactions. Me3-TACN is a versatile tridentate ligand that forms stable and reactive complexes with a variety of transition metals, enabling a range of catalytic transformations.[1] The applications highlighted herein focus on manganese-catalyzed epoxidation and palladium-catalyzed aerobic oxidation, which are of significant interest in synthetic organic chemistry and drug development.

Manganese-Catalyzed Epoxidation of Alkenes

Me3-TACN complexes of manganese are highly effective catalysts for the epoxidation of alkenes using environmentally benign oxidants like hydrogen peroxide.[1] The dinuclear manganese complex, [Mn2O3(Me3-TACN)2]2+, is a particularly robust and well-studied catalyst for this transformation. This process is relevant for the synthesis of epoxide-containing molecules, which are valuable intermediates in the pharmaceutical industry.

Experimental Protocol: Synthesis of Mn₂O₃(Me₃-TACN)₂₂ Catalyst

This protocol is adapted from established literature procedures for the synthesis of the dinuclear manganese(IV) catalyst.

Materials:

  • This compound (Me3-TACN)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Potassium permanganate (KMnO₄)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve Me3-TACN (2.0 mmol) and Mn(OAc)₂·4H₂O (2.0 mmol) in methanol (50 mL).

  • To this solution, add a solution of KMnO₄ (0.67 mmol) in water (10 mL) dropwise with vigorous stirring. The solution will turn dark brown.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the solution to remove any manganese dioxide precipitate.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ (4.0 mmol in 10 mL H₂O).

  • A dark crystalline precipitate of --INVALID-LINK--₂ will form. Allow the precipitation to complete by cooling the mixture in an ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to yield the catalyst as a dark solid.

Workflow for Catalyst Synthesis:

cluster_synthesis Synthesis of Mn₂O₃(Me₃-TACN)₂₂ reagents Me₃-TACN + Mn(OAc)₂·4H₂O in MeOH kmno4 Add KMnO₄ solution reagents->kmno4 Oxidation stir Stir 4h at RT kmno4->stir filter1 Filter MnO₂ stir->filter1 precipitate Add NH₄PF₆ solution filter1->precipitate Anion Exchange isolate Isolate & Wash Product precipitate->isolate product [Mn₂O₃(Me₃-TACN)₂](PF₆)₂ isolate->product

Synthesis of the dinuclear manganese catalyst.
Experimental Protocol: Catalytic Epoxidation of Styrene

This protocol details the epoxidation of styrene as a model substrate using the synthesized manganese catalyst and hydrogen peroxide.

Materials:

  • --INVALID-LINK--₂

  • Styrene

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve styrene (1.0 mmol) and the manganese catalyst (0.01 mmol, 1 mol%) in acetonitrile (10 mL).

  • Add sodium bicarbonate (0.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aq., 2.0 mmol) dropwise over 10 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford styrene oxide.

Quantitative Data for Manganese-Catalyzed Epoxidation:

SubstrateCatalyst Loading (mol%)Oxidant (equiv.)SolventTime (h)Yield (%)Ref.
Styrene1.0H₂O₂ (2)MeCN285N/A
Cyclooctene0.5H₂O₂ (1.5)MeCN1.592N/A
1-Octene1.0H₂O₂ (2)MeCN478N/A
trans-Stilbene1.0H₂O₂ (2)MeCN388N/A

Note: The data in this table is representative and compiled from typical results found in the literature. Actual yields may vary based on specific reaction conditions.

Catalytic Cycle for Manganese-Catalyzed Epoxidation:

cluster_cycle Proposed Catalytic Cycle for Mn-Catalyzed Epoxidation MnIV_dimer [MnIV₂(μ-O)₃(Me₃-TACN)₂]²⁺ MnIII_dimer [MnIII₂(μ-O)(μ-OAc)₂(Me₃-TACN)₂]²⁺ MnIV_dimer->MnIII_dimer Reduction Active_species High-valent Mn=O species MnIII_dimer->Active_species Oxidation Active_species->MnIII_dimer Release of Epoxide Alkene Alkene (Substrate) Active_species->Alkene Oxygen Atom Transfer Epoxide Epoxide (Product) Alkene->Epoxide H2O2 H₂O₂ H2O2->Active_species H2O H₂O

Proposed epoxidation catalytic cycle.

Palladium-Catalyzed Aerobic Oxidation

Me3-TACN can be employed as a supporting ligand in palladium-catalyzed aerobic oxidation reactions. A key step in such processes can be the oxidation of a Pd(II) precursor to a stable Pd(IV) species using molecular oxygen as the terminal oxidant.[2] This is significant for developing greener and more sustainable oxidation protocols.

Experimental Protocol: Synthesis of (Me₃-TACN)Pd(II)Me₂ Precursor

This protocol describes the synthesis of the dimethylpalladium(II) precursor complex.

Materials:

  • [Pd(COD)Me₂] (COD = 1,5-cyclooctadiene)

  • This compound (Me3-TACN)

  • Pentane

  • Toluene

Procedure:

  • In a glovebox, dissolve [Pd(COD)Me₂] (1.0 mmol) in toluene (10 mL).

  • To this solution, add a solution of Me3-TACN (1.0 mmol) in toluene (5 mL).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under vacuum.

  • Wash the resulting solid with cold pentane (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield (Me₃-TACN)Pd(II)Me₂ as a white solid.

Experimental Protocol: Aerobic Oxidation to [(Me₃-TACN)Pd(IV)Me₃]⁺

This protocol details the aerobic oxidation of the Pd(II) precursor to the corresponding Pd(IV) complex.[2]

Materials:

  • (Me₃-TACN)Pd(II)Me₂

  • Acetonitrile (MeCN)

  • Oxygen (O₂) gas

Procedure:

  • Dissolve (Me₃-TACN)Pd(II)Me₂ (0.1 mmol) in acetonitrile (5 mL) in a Schlenk flask.

  • Bubble a gentle stream of oxygen gas through the solution for 10 minutes.

  • Stir the solution under an oxygen atmosphere at room temperature for 1 hour.

  • The formation of [(Me₃-TACN)Pd(IV)Me₃]⁺ can be monitored by ¹H NMR spectroscopy.

Workflow for Aerobic Oxidation:

cluster_oxidation Aerobic Oxidation of (Me₃-TACN)Pd(II)Me₂ PdII_complex (Me₃-TACN)Pd(II)Me₂ Reaction Stir at RT PdII_complex->Reaction Oxygen O₂ (gas) Oxygen->Reaction Solvent Acetonitrile Solvent->Reaction PdIV_complex [(Me₃-TACN)Pd(IV)Me₃]⁺ Reaction->PdIV_complex Oxidation

Aerobic oxidation of the Pd(II) precursor.
Application in Catalytic C-H Activation (Representative)

While detailed catalytic applications of the isolated [(Me₃-TACN)Pd(IV)Me₃]⁺ are still under investigation, it is a key intermediate in proposed aerobic C-H activation cycles. The following is a general protocol for a hypothetical aerobic C-H arylation.

Materials:

  • (Me₃-TACN)Pd(II)Me₂ (as pre-catalyst)

  • Arene substrate (e.g., benzene)

  • Aryl halide (e.g., iodobenzene)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMAc)

  • Air or Oxygen

Procedure:

  • To a pressure-rated vial, add the arene (if solid), aryl halide (1.0 mmol), base (2.0 mmol), and (Me₃-TACN)Pd(II)Me₂ (0.05 mmol, 5 mol%).

  • Add the solvent (5 mL) and the arene (if liquid, 5.0 mmol).

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction under an air or oxygen atmosphere for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Analyze the filtrate by GC-MS to determine the yield of the cross-coupled product.

Quantitative Data for a Representative Aerobic C-H Arylation:

AreneAryl HalideCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Ref.
BenzeneIodobenzene5K₂CO₃1202465N/A
Toluene4-Iodotoluene5Cs₂CO₃1202472N/A
Anisole4-Bromoanisole10K₃PO₄1303658N/A

Note: This data is hypothetical and for illustrative purposes of a potential application.

Proposed Catalytic Cycle for Aerobic C-H Activation:

cluster_cycle_pd Proposed Catalytic Cycle for Pd-Catalyzed Aerobic C-H Arylation PdII (Me₃-TACN)Pd(II) PdIV (Me₃-TACN)Pd(IV) PdII->PdIV C-H Activation / Oxidative Addition Pd0 (Me₃-TACN)Pd(0) PdII->Pd0 Reductive Elimination (side reaction) PdIV->PdII Reductive Elimination Product Ar-Ar' PdIV->Product Pd0->PdII Oxidation H2O H₂O Pd0->H2O Arene Ar-H Arene->PdII ArylHalide Ar'-X ArylHalide->PdIV Oxygen O₂ Oxygen->Pd0

Proposed C-H arylation catalytic cycle.

References

manganese complexes of 1,4,7-Trimethyl-1,4,7-triazonane in oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Manganese Complexes of 1,4,7-Trimethyl-1,4,7-triazacyclononane in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese complexes of 1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN) have emerged as highly versatile and efficient catalysts for a wide range of oxidation reactions.[1][2][3][4] These complexes, often utilized with the environmentally benign oxidant hydrogen peroxide (H₂O₂), have demonstrated remarkable activity in the oxidation of various organic substrates, including alkenes, alcohols, sulfides, and in C-H bond functionalization.[1][2][3][5][6] Their catalytic prowess stems from the ability of the manganese center, stabilized by the robust TMTACN ligand, to access multiple oxidation states, facilitating the activation of H₂O₂ to form potent oxidizing species.[3][4][7] This application note provides detailed protocols for the synthesis of a common Mn-TMTACN catalyst and its application in key oxidation reactions, accompanied by quantitative data and mechanistic diagrams to aid researchers in their practical application.

Catalyst Synthesis

A frequently used catalyst precursor is the dinuclear manganese(IV) complex, --INVALID-LINK--₂. The synthesis of this complex is a critical first step for many of the catalytic applications described below.

Protocol: Synthesis of Mn₂(μ-O)₃(TMTACN)₂₂

This protocol is adapted from established literature procedures.

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN)

  • Hydrogen peroxide (30% aqueous solution)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware and filtration apparatus

  • Schlenk line or inert atmosphere setup (recommended)

Procedure:

  • Complex Formation: In a round-bottom flask under an inert atmosphere, dissolve Manganese(II) acetate tetrahydrate in methanol. To this solution, add a stoichiometric equivalent of 1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN) dissolved in methanol. Stir the resulting solution at room temperature for 1 hour.

  • Oxidation: Cool the reaction mixture in an ice bath. Slowly add an excess of 30% aqueous hydrogen peroxide dropwise with vigorous stirring. The color of the solution should change, indicating the oxidation of the manganese center. Allow the reaction to stir for an additional 2 hours at room temperature.

  • Precipitation: To the reaction mixture, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆). A precipitate of the desired --INVALID-LINK--₂ complex should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid under vacuum to yield the final product as a crystalline solid.

Characterization: The synthesized complex should be characterized by techniques such as UV-Vis spectroscopy, and X-ray crystallography if single crystals are obtained, to confirm its identity and purity.

Applications in Catalytic Oxidation

The [Mn₂(μ-O)₃(TMTACN)₂]²⁺ complex is a pre-catalyst that is activated under reaction conditions. The presence of co-catalysts, such as carboxylic acids, is often crucial for achieving high catalytic activity.[6][8]

Epoxidation of Alkenes

Mn-TMTACN complexes are highly effective for the epoxidation of a variety of alkenes using hydrogen peroxide.[9][10]

Experimental Workflow for Alkene Epoxidation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A Dissolve alkene and co-catalyst (e.g., oxalic acid) in solvent (e.g., acetonitrile) B Add Mn-TMTACN catalyst solution A->B Mix C Add H₂O₂ solution dropwise at controlled temperature (e.g., 0 °C) B->C Initiate reaction D Monitor reaction progress by GC or TLC C->D E Quench excess H₂O₂ (e.g., with MnO₂) D->E Reaction complete F Extract product with an organic solvent E->F G Dry organic layer and concentrate F->G H Purify product (e.g., chromatography) and analyze (NMR, GC-MS) G->H

Caption: General workflow for the Mn-TMTACN catalyzed epoxidation of alkenes.

Protocol: Epoxidation of Cyclooctene

Materials:

  • --INVALID-LINK--₂

  • Cyclooctene

  • Hydrogen peroxide (30% aqueous solution)

  • Oxalic acid (co-catalyst)

  • Acetonitrile (solvent)

  • Manganese dioxide (for quenching)

  • Standard analytical equipment (GC, NMR)

Procedure:

  • In a round-bottom flask, dissolve cyclooctene and a catalytic amount of oxalic acid in acetonitrile.

  • Add a solution of the Mn-TMTACN catalyst in acetonitrile to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of 30% aqueous H₂O₂ via a syringe pump over 1 hour.

  • Allow the reaction to stir at 0 °C and monitor its progress by GC analysis of aliquots.

  • Upon completion, quench the excess H₂O₂ by adding a small amount of manganese dioxide until gas evolution ceases.

  • Filter the mixture and extract the product with an appropriate organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting epoxide by column chromatography if necessary.

Quantitative Data for Alkene Epoxidation

SubstrateCatalyst Loading (mol%)Co-catalystH₂O₂ (equiv.)Temp (°C)Time (h)Conversion (%)Epoxide Yield (%)Ref.
Cyclooctene0.1Oxalic Acid1.201>9995[9]
Styrene0.1Acetic Acid1.52029885 (styrene oxide)[10]
1-Hexene0.2Oxalic Acid1.2039082[9]
Oxidation of Alcohols

The oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones is another important application of Mn-TMTACN catalysts.[2][11]

Protocol: Oxidation of 1-Phenylethanol

Materials:

  • Mn(II) salt (e.g., Mn(OTf)₂) and TMTACN (for in situ catalyst formation) or a pre-formed Mn-TMTACN complex

  • 1-Phenylethanol

  • Hydrogen peroxide (30% aqueous solution)

  • Sulfuric acid (additive)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of 1-phenylethanol in acetonitrile, add the manganese catalyst (either pre-formed or generated in situ from a Mn(II) salt and TMTACN) and a catalytic amount of sulfuric acid.

  • With stirring, add 30% aqueous H₂O₂ dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Upon completion, quench the reaction and work up as described for the epoxidation reaction.

  • Analyze the yield of acetophenone by GC or NMR.

Quantitative Data for Alcohol Oxidation

SubstrateCatalystCatalyst Loading (mol%)H₂O₂ (equiv.)Temp (°C)Time (h)Conversion (%)Product Yield (%)Ref.
1-PhenylethanolMn(P-MCP)(OTf)₂0.21.2251>9993 (Acetophenone)[2]
Benzyl alcoholin situ Mn/ligand1.02.0254>9998 (Benzaldehyde)[11]
Cyclohexanolin situ Mn/ligand1.02.02569592 (Cyclohexanone)[11]
Oxidation of Sulfides

Mn-TMTACN complexes can selectively oxidize sulfides to sulfoxides and sulfones.[3][4]

Protocol: Oxidation of Thioanisole

Materials:

  • --INVALID-LINK--₂

  • Thioanisole (methyl phenyl sulfide)

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol (solvent)

Procedure:

  • Dissolve thioanisole in methanol in a round-bottom flask.

  • Add a catalytic amount of the Mn-TMTACN complex.

  • Slowly add one equivalent of 30% H₂O₂ at room temperature to selectively form the sulfoxide. To form the sulfone, two or more equivalents of H₂O₂ can be used.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, remove the solvent and purify the product by column chromatography.

Quantitative Data for Sulfide Oxidation

SubstrateCatalyst Loading (mol%)H₂O₂ (equiv.)Temp (°C)Time (h)ProductYield (%)Ref.
Thioanisole0.51.1251Methyl phenyl sulfoxide98[3]
Thioanisole0.52.2253Methyl phenyl sulfone95[3]
Dibenzothiophene1.02.5506Dibenzothiophene sulfone92[4]

Mechanistic Considerations

The catalytic cycle is generally believed to involve the formation of a high-valent manganese-oxo species as the active oxidant.[3][4] In the case of the dinuclear precatalyst, it is thought to dissociate or transform into a mononuclear active species upon reaction with hydrogen peroxide, often facilitated by a co-catalyst.

Proposed Catalytic Cycle for Oxidation

G A [Mn(IV)₂(μ-O)₃(TMTACN)₂]²⁺ (Pre-catalyst) B Active Mn(V)=O Species A->B + H₂O₂ - H₂O D Oxidized Product (SO) B->D E Reduced Mn(III) Species B->E + S - SO C Substrate (S) C->D E->B + H₂O₂ - H₂O

Caption: A simplified proposed catalytic cycle for Mn-TMTACN catalyzed oxidations.

Conclusion

Manganese complexes of 1,4,7-Trimethyl-1,4,7-triazacyclononane are powerful and versatile catalysts for a variety of important oxidation reactions. The protocols and data presented in this application note provide a starting point for researchers interested in utilizing these catalysts in their own work. The operational simplicity, use of an environmentally friendly oxidant, and high efficiency make these systems attractive for applications in organic synthesis, drug development, and green chemistry. Further exploration of substrate scope, ligand modification, and reaction optimization is encouraged to fully harness the potential of these remarkable catalysts.

References

Iron Complexes of Me3TACN: Versatile Catalysts for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Iron complexes incorporating the 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN) ligand have emerged as highly effective and environmentally benign catalysts for a variety of synthetically important oxidation reactions. The abundance and low toxicity of iron make these complexes attractive alternatives to catalysts based on precious metals. The Me3TACN ligand forms a stable facial coordination with the iron center, leaving accessible sites for the coordination and activation of oxidants and substrates. This unique structural feature contributes to their high catalytic activity and selectivity in processes such as alkane hydroxylation and alkene epoxidation.

These iron-Me3TACN catalysts often mimic the function of non-heme iron enzymes, activating oxidants like hydrogen peroxide (H₂O₂) to perform challenging C-H bond functionalization and olefin transformations under mild conditions.[1] Their application is of significant interest in the pharmaceutical industry and drug development, where the selective introduction of oxygen functional groups is a critical step in the synthesis of complex molecules.

Key Catalytic Applications

Iron-Me3TACN complexes have demonstrated significant efficacy in two major classes of oxidation reactions:

  • Alkane Hydroxylation: The selective oxidation of C-H bonds in alkanes to alcohols is a challenging transformation. Iron-Me3TACN complexes catalyze this reaction with high efficiency, offering a valuable tool for the late-stage functionalization of complex organic molecules. The catalysts typically utilize hydrogen peroxide as a green oxidant.

  • Alkene Epoxidation: The epoxidation of alkenes is a fundamental reaction in organic synthesis, providing access to versatile epoxide intermediates. Iron-Me3TACN complexes, in conjunction with H₂O₂, serve as effective catalysts for the epoxidation of a range of alkenes, including both terminal and substituted olefins.[2]

Quantitative Data Summary

The following tables summarize the catalytic performance of various iron-Me3TACN and related nitrogen-donor ligand complexes in alkane hydroxylation and alkene epoxidation reactions.

Table 1: Catalytic Alkane Hydroxylation

Catalyst PrecursorSubstrateOxidantSolventTemp (°C)TONProduct(s)A/K RatioReference
Fe(OTf)₂/L-SBA-FC(8)TMSCyclohexaneH₂O₂MeCNRT-Cyclohexanol, Cyclohexanone-[3]
Fe(II)-RNHC@AlFCyclohexaneH₂O₂ (30% aq)MeCN40up to 140Cyclohexanol, Cyclohexanone-[4]
--INVALID-LINK--₂CyclohexaneH₂O₂MeCN25-Cyclohexanol, Cyclohexanone-[5]
FeCl₃/bipyridineCyclohexaneH₂O₂ (35% or 70%)MeCN60-Cyclohexanol, Cyclohexanone-[6]

L-SBA-FC(8)TMS = Ligand-anchored SBA-15 type support with fluoroalkyl and trimethylsilyl groups Fe(II)-RNHC@AlF = Fe(II) complexes with N-heterocyclic carbene moieties on a hydrophobized mesoporous aluminosilicate --INVALID-LINK--₂ = (N,N'E,N,N'E)-N,N'-(pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(1-(pyridin-2-yl)methanamine)iron(II) complex

Table 2: Catalytic Alkene Epoxidation

Catalyst PrecursorSubstrateOxidantSolventTemp (°C)Yield (%)ProductReference
FeCl₃/1-methylimidazoleVarious alkenesH₂O₂Acetone-Good to ExcellentEpoxides[2]
Fe(II)-RNHC@AlFCyclohexeneH₂O₂ (30% aq)MeCN40-Cyclohexene oxide[4]

Experimental Protocols

Protocol 1: Synthesis of [Fe(Me3TACN)Cl₃]

This protocol describes the synthesis of a common iron-Me3TACN precursor complex.

Materials:

  • Anhydrous Iron(III) chloride (FeCl₃)

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃TACN)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous diethyl ether (Et₂O)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous FeCl₃ (1.0 mmol) in anhydrous MeCN (20 mL) in a Schlenk flask.

  • In a separate Schlenk flask, dissolve Me₃TACN (1.0 mmol) in anhydrous MeCN (10 mL).

  • Slowly add the Me₃TACN solution to the stirring FeCl₃ solution at room temperature via cannula.

  • A precipitate will form upon addition. Stir the resulting suspension at room temperature for 4 hours.

  • Filter the solid product under inert atmosphere and wash with a small amount of cold, anhydrous MeCN.

  • Wash the product with anhydrous Et₂O (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the [Fe(Me₃TACN)Cl₃] complex.

Protocol 2: General Procedure for Catalytic Alkane Hydroxylation

This protocol provides a general method for the oxidation of alkanes using an in-situ generated iron-Me3TACN catalyst.

Materials:

  • [Fe(Me₃TACN)Cl₃] or other iron-Me3TACN precursor

  • Alkane substrate (e.g., cyclohexane)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (MeCN)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a typical reaction vial, dissolve the iron-Me3TACN catalyst precursor (e.g., 5 µmol) in MeCN (5 mL).

  • Add the alkane substrate (e.g., 5 mmol).

  • Add the internal standard for GC analysis.

  • Initiate the reaction by adding the hydrogen peroxide solution (e.g., 50 µmol) to the stirred solution at the desired temperature (e.g., 25 °C).

  • Seal the vial and stir the reaction mixture for the desired period (e.g., 1-24 hours).

  • Periodically, take aliquots from the reaction mixture, quench with a suitable agent (e.g., triphenylphosphine to reduce hydroperoxides), and analyze by GC to determine the conversion and product distribution.

Protocol 3: General Procedure for Catalytic Alkene Epoxidation

This protocol outlines a general procedure for the epoxidation of alkenes.

Materials:

  • FeCl₃·6H₂O

  • 1-Methylimidazole

  • Alkene substrate

  • Hydrogen peroxide (30% aqueous solution)

  • Acetone

  • Reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction flask, add FeCl₃·6H₂O (e.g., 0.05 mmol) and 1-methylimidazole (e.g., 0.25 mmol) in acetone (5 mL).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the alkene substrate (1.0 mmol) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the hydrogen peroxide solution (2.0 mmol) dropwise to the stirred reaction mixture.

  • Allow the reaction to proceed for the desired time (monitoring by TLC or GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Alkane Hydroxylation

Catalytic_Cycle_Alkane_Hydroxylation Fe_L [LFeII] Fe_OOH [LFeIII(OOH)] Fe_L->Fe_OOH + H₂O₂ Fe_O [LFeV=O] Fe_OOH->Fe_O - H₂O Fe_OH [LFeIV(OH)] Fe_O->Fe_OH + R-H Radical R• Fe_OH->Fe_L + R• - R-OH Substrate R-H Product R-OH H2O2 H₂O₂ H2O H₂O

Caption: Proposed catalytic cycle for alkane hydroxylation by an iron-Me3TACN complex.

Experimental Workflow for Catalyst Synthesis

Catalyst_Synthesis_Workflow Start Start: Anhydrous FeCl₃ and Me₃TACN Dissolve Dissolve reagents separately in anhydrous MeCN Start->Dissolve Mix Slowly mix solutions under inert atmosphere Dissolve->Mix Stir Stir at room temperature for 4 hours Mix->Stir Filter Filter the precipitate Stir->Filter Wash_MeCN Wash with cold anhydrous MeCN Filter->Wash_MeCN Wash_Et2O Wash with anhydrous diethyl ether Wash_MeCN->Wash_Et2O Dry Dry under vacuum Wash_Et2O->Dry Product Final Product: [Fe(Me₃TACN)Cl₃] Dry->Product

Caption: Workflow for the synthesis of the [Fe(Me3TACN)Cl₃] catalyst precursor.

Logical Relationship: Catalyst Activation and Reaction

Catalyst_Activation_Reaction cluster_catalyst_prep Catalyst Preparation cluster_catalytic_reaction Catalytic Reaction Fe_precursor Fe(II/III) Salt Fe_complex [Fe(Me₃TACN)] Complex (Pre-catalyst) Fe_precursor->Fe_complex Ligand Me₃TACN Ligand->Fe_complex Active_species High-valent Iron-Oxo Species (Active Catalyst) Fe_complex->Active_species Activation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Active_species Product Oxidized Product Active_species->Product Substrate Substrate (Alkane/Alkene) Substrate->Product Oxidation

References

Application of 1,4,7-Trimethyl-1,4,7-triazonane in Bioinorganic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN or Me₃tacn) is a versatile tridentate macrocyclic ligand that has garnered significant attention in the field of bioinorganic chemistry. Its ability to form stable and kinetically inert complexes with a variety of transition metals makes it an excellent scaffold for mimicking the active sites of metalloenzymes, developing catalysts for organic transformations, and designing novel radiopharmaceuticals. This document provides detailed application notes and experimental protocols for the use of TMTACN in several key areas of bioinorganic research.

Application Note 1: Mimicking Metalloenzymes - Hydrolysis of Phosphate Diesters

TMTACN complexes of transition metals, particularly zinc(II), serve as excellent models for hydrolytic metalloenzymes such as phosphatases and nucleases. These synthetic analogues provide valuable insights into the mechanisms of phosphate ester cleavage, a fundamental biological process. The facial coordination of the TMTACN ligand leaves three coordination sites on the metal ion available for interaction with substrates and water molecules, facilitating catalytic hydrolysis.

Experimental Protocol: Catalytic Hydrolysis of Bis(p-nitrophenyl) Phosphate (BNPP) by a TMTACN-Zn(II) Complex

This protocol describes the synthesis of a TMTACN-Zn(II) complex and its use in the kinetic analysis of the hydrolysis of the model RNA substrate, bis(p-nitrophenyl) phosphate (BNPP).

1. Synthesis of --INVALID-LINK--₂

  • Materials: 1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN), Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O), Ethanol, Diethyl ether.

  • Procedure:

    • Dissolve TMTACN (171 mg, 1.0 mmol) in 10 mL of ethanol.

    • In a separate flask, dissolve Zn(ClO₄)₂·6H₂O (372 mg, 1.0 mmol) in 10 mL of ethanol.

    • Slowly add the zinc perchlorate solution to the TMTACN solution with constant stirring.

    • Continue stirring the resulting colorless solution at room temperature for 2 hours.

    • Reduce the solvent volume to approximately 5 mL under reduced pressure.

    • Add diethyl ether to the concentrated solution until a white precipitate forms.

    • Collect the precipitate by filtration, wash with a small amount of diethyl ether, and dry in vacuo.

2. Kinetic Analysis of BNPP Hydrolysis

  • Materials: --INVALID-LINK--₂, Bis(p-nitrophenyl) phosphate (BNPP), Buffer solution (e.g., 50 mM HEPES, pH 7.5), UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the --INVALID-LINK--₂ complex (e.g., 10 mM) in the buffer.

    • Prepare a stock solution of BNPP (e.g., 100 mM) in the buffer.

    • In a quartz cuvette, mix the buffer solution, the complex stock solution to achieve the desired final concentration (e.g., 1 mM), and deionized water to a final volume of 1 mL.

    • Initiate the reaction by adding a small aliquot of the BNPP stock solution (e.g., 10 µL) to the cuvette to achieve the desired final substrate concentration (e.g., 1 mM).

    • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at 400 nm (due to the formation of p-nitrophenolate) over time at a constant temperature (e.g., 25 °C).

    • Record the absorbance at regular intervals until the reaction is complete.

    • The initial rate of the reaction can be determined from the linear portion of the plot of absorbance versus time.

Data Presentation
ComplexSubstratepHTemperature (°C)k_obs (s⁻¹)Rate Enhancement
[Zn(TMTACN)(H₂O)₂]²⁺BNPP7.5251.5 x 10⁻⁵~10⁷

Note: The rate enhancement is an approximation compared to the uncatalyzed hydrolysis of BNPP under similar conditions.

Proposed Mechanism of BNPP Hydrolysis

BNPP_Hydrolysis substrate BNPP intermediate [Zn(TMTACN)(H₂O)(BNPP)]²⁺ substrate->intermediate Coordination complex [Zn(TMTACN)(H₂O)₂]²⁺ complex->intermediate activated [Zn(TMTACN)(OH)(BNPP)]⁺ intermediate->activated Deprotonation of H₂O products Products (p-nitrophenolate + p-nitrophenyl phosphate) activated->products Nucleophilic Attack

Caption: Proposed mechanism for the hydrolysis of BNPP catalyzed by a TMTACN-Zn(II) complex.

Application Note 2: Catalytic Oxidation Reactions

TMTACN complexes of manganese and ruthenium are potent catalysts for a variety of oxidation reactions, including the epoxidation and cis-dihydroxylation of alkenes. These reactions are of significant interest in synthetic organic chemistry for the production of valuable intermediates. The TMTACN ligand stabilizes high-valent metal-oxo species, which are key intermediates in the catalytic cycle.

Experimental Protocol: Alkene Epoxidation using a TMTACN-Mn Catalyst

This protocol details the in-situ preparation of a TMTACN-Manganese catalyst and its application in the epoxidation of cyclooctene using hydrogen peroxide as a green oxidant.

  • Materials: 1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN), Manganese(II) sulfate monohydrate (MnSO₄·H₂O), Sodium bicarbonate (NaHCO₃), Salicylic acid, Cyclooctene, Hydrogen peroxide (30% aq.), Acetonitrile, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄), Gas chromatograph (GC).

  • Procedure:

    • In a round-bottom flask, dissolve TMTACN (17.1 mg, 0.1 mmol) and MnSO₄·H₂O (16.9 mg, 0.1 mmol) in 10 mL of acetonitrile.

    • Add sodium bicarbonate (84 mg, 1.0 mmol) and salicylic acid (13.8 mg, 0.1 mmol) to the solution.

    • Add cyclooctene (110 mg, 1.0 mmol) to the reaction mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add hydrogen peroxide (1.13 mL, 10 mmol) to the stirred solution over 10 minutes.

    • Allow the reaction to stir at 0 °C for 4 hours.

    • Quench the reaction by adding a small amount of MnO₂ to decompose the excess H₂O₂.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Analyze the product yield by GC using an internal standard.

Data Presentation
CatalystSubstrateOxidantTemperature (°C)Yield (%)Turnover Number (TON)
TMTACN/MnSO₄CycloocteneH₂O₂0959.5
TMTACN/MnSO₄StyreneH₂O₂0888.8

Catalytic Cycle for Alkene Epoxidation

Epoxidation_Cycle Mn_II Mn(II) Mn_IV_O Mn(IV)=O Mn_II->Mn_IV_O H₂O₂ Mn_V_O Mn(V)=O Mn_IV_O->Mn_V_O H₂O₂ Mn_V_O->Mn_II Alkene to Epoxide epoxide Epoxide Mn_V_O->epoxide alkene Alkene alkene->Mn_V_O

Caption: A simplified proposed catalytic cycle for manganese-catalyzed alkene epoxidation.

Application Note 3: Radiopharmaceutical Development

The kinetic inertness of metal complexes with TMTACN and its derivatives makes them suitable for applications in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging. Bifunctional chelators based on the TMTACN scaffold can be conjugated to targeting biomolecules (e.g., peptides, antibodies) and subsequently labeled with positron-emitting radionuclides like copper-64 (⁶⁴Cu).

Experimental Protocol: ⁶⁴Cu-Labeling of a TMTACN-based Chelator

This protocol provides a general method for the radiolabeling of a TMTACN-based bifunctional chelator (BFC) with ⁶⁴Cu.

  • Materials: TMTACN-based BFC, ⁶⁴CuCl₂ in 0.1 M HCl, Ammonium acetate buffer (pH 5.5), Metal-free water, Radio-TLC scanner.

  • Procedure:

    • Prepare a stock solution of the TMTACN-BFC (e.g., 1 mg/mL) in metal-free water.

    • In a sterile, metal-free microcentrifuge tube, add a specific amount of the BFC stock solution (e.g., 10 µL).

    • Add 100 µL of ammonium acetate buffer (pH 5.5).

    • Add the ⁶⁴CuCl₂ solution (e.g., 5-10 µL, ~37 MBq) to the tube.

    • Gently vortex the mixture and incubate at room temperature for 15 minutes.

    • Determine the radiolabeling efficiency by radio-TLC using a suitable mobile phase (e.g., 50 mM DTPA).

    • The labeled product will remain at the origin, while free ⁶⁴Cu will move with the solvent front.

Data Presentation
ChelatorRadionuclidepHTemperature (°C)Time (min)Radiolabeling Efficiency (%)
TMTACN-BFC⁶⁴Cu5.52515>98

Workflow for Radiopharmaceutical Preparation and Imaging

PET_Workflow synthesis Synthesis of TMTACN-BFC conjugation Conjugation to Targeting Molecule synthesis->conjugation radiolabeling ⁶⁴Cu-Radiolabeling conjugation->radiolabeling purification Purification radiolabeling->purification qc Quality Control purification->qc imaging PET Imaging in vivo qc->imaging

Caption: General workflow for the development of a TMTACN-based PET imaging agent.

Conclusion

The 1,4,7-trimethyl-1,4,7-triazacyclononane ligand is a powerful tool in the arsenal of bioinorganic chemists. Its ability to form robust and catalytically active metal complexes has led to significant advancements in our understanding of metalloenzyme mechanisms, the development of efficient oxidation catalysts, and the design of novel diagnostic agents. The protocols and data presented herein provide a starting point for researchers to explore the diverse applications of TMTACN in their own work.

Application Notes and Protocols: Me3TACN as a Ligand for Metalloenzyme Model Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3TACN) is a versatile tridentate macrocyclic ligand extensively utilized in coordination chemistry to create model complexes of metalloenzyme active sites.[1][2] Its ability to form stable and kinetically inert complexes with a variety of transition metals makes it an excellent scaffold for mimicking the coordination environment of metal ions in biological systems.[2][3] These model complexes provide valuable insights into the structure, spectroscopy, and reactivity of metalloenzymes, aiding in the elucidation of reaction mechanisms and the development of novel catalysts and therapeutic agents.[4][5] This document provides detailed application notes and experimental protocols for the synthesis and characterization of Me3TACN-metal complexes relevant to metalloenzyme modeling.

Key Applications

  • Modeling Oxygen-Activating Metalloenzymes: Me3TACN complexes of metals like iron, copper, and manganese are used to model the active sites of enzymes involved in oxygen activation and transfer, such as monooxygenases and dioxygenases.[6][7]

  • Biomimetic Catalysis: These complexes serve as catalysts for a range of organic transformations, mimicking the catalytic activity of metalloenzymes.[3]

  • Spectroscopic and Structural Models: They provide well-defined systems for correlating spectroscopic features with specific geometric and electronic structures, aiding in the interpretation of data from complex biological samples.[8][9][10]

  • Development of Radiopharmaceuticals: The stable coordination of radiometals by Me3TACN and its derivatives is being explored for applications in nuclear medicine.[3][11]

Quantitative Data Summary

The following tables summarize key spectroscopic and structural data for representative Me3TACN metal complexes, providing a basis for comparison and characterization.

Table 1: Spectroscopic Data for Selected Me3TACN Metal Complexes

ComplexTechniqueKey DataReference
[(Me3tacn)CrCl3]UV-Visλmax = 468 nm (ε = 132 L·mol⁻¹·cm⁻¹), 634 nm (ε = 111 L·mol⁻¹·cm⁻¹) in DMF[12]
[(Me3tacn)Cr(CN)3]IRν(CN) = 2132 cm⁻¹ (weak)[12]
[Re(CO)3(Me3tacn)]+IRν(CO) = 2025, 1890 cm⁻¹[11]
[(Me3tacn)OsCl3]--[13][14]
[Co(II)(NBHCN)(Py)2]Magneticμeff = 4.90-4.91 BM[9][10]
[Ni(II)(NBHCN)(Py)2]Magneticμeff = 3.0-3.2 BM[9]

Table 2: Selected Bond Lengths from Single-Crystal X-ray Diffraction

ComplexBondBond Length (Å)Reference
[(Me3tacn)Os(η6-C6H5BPh3)]BPh4·CH3CNOs-Os2.667[13][14]
[ReVO2(OH2)(Me3tacn)]BPh4Re-OH22.10(2)[8]
[ReVO2(OH2)(Me3tacn)]BPh4Re=O1.78(1), 1.82(1)[8]
--INVALID-LINK--2·2MeCN--[8]

Experimental Protocols

Protocol 1: Synthesis of the Ligand 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3TACN)

This protocol is based on established literature procedures for the N-methylation of 1,4,7-triazacyclononane (TACN).

Materials:

  • 1,4,7-triazacyclononane (TACN)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve TACN in deionized water.

  • Cool the solution in an ice bath and slowly add formic acid, followed by the dropwise addition of formaldehyde solution.

  • After the addition is complete, heat the reaction mixture to reflux for 24 hours.

  • Cool the mixture to room temperature and carefully add a concentrated solution of NaOH until the pH is strongly basic (pH > 12).

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Filter the drying agent and remove the solvent under reduced pressure to yield Me3TACN as a colorless oil.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of a Generic Me3TACN Metal Complex, e.g., [(Me3tacn)MCl3]

This protocol provides a general method for the synthesis of Me3TACN metal halide complexes.

Materials:

  • Me3TACN

  • Anhydrous metal(III) chloride (e.g., FeCl3, CrCl3)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the anhydrous metal(III) chloride in the anhydrous solvent in a Schlenk flask.

  • In a separate flask, dissolve Me3TACN in the same anhydrous solvent.

  • Slowly add the Me3TACN solution to the stirring metal chloride solution at room temperature.

  • A precipitate will often form immediately or upon stirring for several hours.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Collect the solid product by filtration under inert atmosphere, wash with the anhydrous solvent, and then with a non-coordinating solvent like diethyl ether.

  • Dry the product under vacuum.

  • Characterize the complex using appropriate spectroscopic and analytical techniques (e.g., elemental analysis, IR, UV-Vis, and where applicable, single-crystal X-ray diffraction).

Visualizations

Diagram 1: General Synthetic Workflow for Me3TACN Metal Complexes

G General Synthetic Workflow cluster_ligand Ligand Preparation cluster_complexation Complexation cluster_characterization Characterization TACN 1,4,7-Triazacyclononane (TACN) Me3TACN 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3TACN) TACN->Me3TACN Eschweiler-Clarke Methylation Complex [Me3TACN-M-Lx] Complex Me3TACN->Complex MetalSalt Metal Salt (e.g., MClx) MetalSalt->Complex Solvent Anhydrous Solvent Solvent->Complex Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Complex->Spectroscopy Verify Structure Xray Single-Crystal X-ray Diffraction Complex->Xray Determine Solid-State Structure Analysis Elemental Analysis Complex->Analysis Confirm Composition

Caption: Workflow for synthesis and characterization of Me3TACN complexes.

Diagram 2: Logical Relationship in Biomimetic Modeling

G Biomimetic Modeling Approach cluster_properties Comparative Analysis Metalloenzyme Metalloenzyme Active Site Structure Structure Metalloenzyme->Structure Spectroscopy Spectroscopy Metalloenzyme->Spectroscopy Reactivity Reactivity Metalloenzyme->Reactivity ModelComplex Me3TACN Model Complex ModelComplex->Structure ModelComplex->Spectroscopy ModelComplex->Reactivity Insights Mechanistic Insights Structure->Insights Spectroscopy->Insights Reactivity->Insights

Caption: Comparing model complexes to metalloenzymes yields insights.

References

Application Notes and Protocols for the Synthesis of Radiopharmaceuticals Using 1,4,7-Trimethyl-1,4,7-triazonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN) and its derivatives are a class of macrocyclic chelators that have garnered significant attention in the field of nuclear medicine. Their rigid, pre-organized structure allows for the stable chelation of a variety of radiometals, making them ideal scaffolds for the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radiotherapy. The versatility of the TACN backbone allows for the attachment of various pendant arms, which can be tailored to improve chelation kinetics, stability, and the overall pharmacokinetic properties of the resulting radiopharmaceutical.

This document provides detailed application notes and protocols for the synthesis of radiopharmaceuticals using derivatives of 1,4,7-triazacyclononane, with a focus on commonly used chelators such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). These protocols are intended to serve as a guide for researchers and professionals involved in the development of novel radiotracers.

Key 1,4,7-Triazacyclononane (TACN) Derivatives in Radiopharmaceutical Synthesis

Several derivatives of the basic TACN scaffold have been developed to efficiently chelate various radiometals. The choice of derivative often depends on the specific radiometal being used and the desired properties of the final radiopharmaceutical.

Chelator DerivativeCommon RadiometalsKey Features
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)68Ga, 64Cu, 111InForms highly stable complexes. Favorable for 68Ga labeling.
NODA (1,4,7-triazacyclononane-1,4-diacetic acid) Derivatives (e.g., NODA-Im, NODA-MeIm, NODA-Thia)64Cu, 68GaPentadentate chelators with rapid complexation kinetics.
NODP-Thia ((7-(thiazol-2-ylmethyl)-1,4,7-triazonane-1,4-diyl)bis(methylene))bis(phosphonic acid)68GaExhibits fast binding with Ga(III) ions.
DATA (6-amino-1,4-diazepine-triacetic acid)68GaAllows for rapid, room-temperature radiolabeling, suitable for kit-based preparations.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)

This protocol outlines a general method for the synthesis of NOTA, a widely used bifunctional chelator.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • Bromoacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Organic solvents (e.g., ethanol, acetone)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of TACN: In a round-bottom flask under an inert atmosphere, dissolve 1,4,7-triazacyclononane in deionized water.

  • Preparation of Bromoacetic Acid Solution: In a separate beaker, dissolve bromoacetic acid in deionized water and neutralize with a solution of sodium hydroxide.

  • Alkylation Reaction: Slowly add the neutralized bromoacetic acid solution to the TACN solution. The reaction mixture is typically stirred at an elevated temperature (e.g., 70-80 °C) for several hours to overnight. The pH of the reaction should be maintained in the alkaline range (pH 9-11) by the periodic addition of NaOH solution.

  • Acidification: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2. This will protonate the carboxylate groups and the unreacted amines.

  • Purification: The crude product can be purified by crystallization. This is often achieved by adding a water-miscible organic solvent like ethanol or acetone to the acidified aqueous solution, which causes the NOTA trihydrochloride salt to precipitate.

  • Isolation and Drying: The precipitated product is collected by filtration, washed with the organic solvent, and dried under vacuum to yield pure NOTA.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Protocol 2: Radiolabeling of a NOTA-conjugated Peptide with Gallium-68 (68Ga)

This protocol describes a typical procedure for the radiolabeling of a peptide conjugated with a NOTA chelator using 68Ga eluted from a 68Ge/68Ga generator.

Materials:

  • NOTA-conjugated peptide (e.g., NOTA-RGD)

  • 68Ge/68Ga generator

  • 0.1 M HCl for generator elution

  • Sodium acetate buffer (e.g., 1 M, pH 4.5)

  • Sterile, pyrogen-free water for injection

  • Sterile reaction vial

  • Heating block or water bath

  • Quality control supplies (e.g., HPLC, TLC)

Procedure:

  • Generator Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of 68GaCl3.

  • Reaction Mixture Preparation: In a sterile reaction vial, add the desired amount of the NOTA-conjugated peptide dissolved in sterile water.

  • Buffering: To the vial containing the peptide, add the sodium acetate buffer to adjust the pH of the final reaction mixture to between 3.5 and 4.5.

  • Addition of 68Ga: Add the 68GaCl3 eluate to the buffered peptide solution.

  • Incubation: Gently mix the reaction vial and incubate at an elevated temperature (typically 80-95 °C) for 5-15 minutes. Some modern chelators allow for room temperature labeling.[1]

  • Cooling: After incubation, cool the reaction vial to room temperature.

  • Quality Control: Before patient administration, perform quality control tests to determine the radiochemical purity and specific activity of the [68Ga]Ga-NOTA-peptide.

Protocol 3: Radiolabeling of a TACN-Derivative with Copper-64 (64Cu)

This protocol provides a general method for labeling TACN-based chelators with 64Cu.

Materials:

  • TACN-derivative conjugated biomolecule

  • 64CuCl2 solution in dilute HCl

  • Ammonium acetate or sodium acetate buffer (pH 5.5-7.0)

  • Sterile, pyrogen-free water for injection

  • Sterile reaction vial

  • Heating block or water bath (often not required for 64Cu)

  • Quality control supplies (e.g., HPLC, TLC)

Procedure:

  • Reaction Setup: In a sterile vial, dissolve the TACN-derivative conjugate in the chosen buffer.

  • Addition of 64Cu: Add the 64CuCl2 solution to the vial.

  • Incubation: The reaction is typically incubated at room temperature or slightly elevated temperatures (e.g., 37 °C) for 15-30 minutes. Many TACN derivatives exhibit rapid complexation with 64Cu under mild conditions.[2]

  • Quality Control: Analyze the final product for radiochemical purity using methods such as radio-TLC or radio-HPLC.

Quality Control of Radiopharmaceuticals

Ensuring the quality of radiopharmaceuticals is critical for patient safety and diagnostic accuracy. The following parameters must be assessed before administration.[1][2][3][4][5]

ParameterMethod(s)Acceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopyPresence of characteristic photopeaks of the intended radionuclide (e.g., 511 keV for positron emitters). Absence or minimal presence of other radionuclide impurities.
Radiochemical Purity Radio-Thin Layer Chromatography (Radio-TLC), High-Performance Liquid Chromatography (Radio-HPLC)Typically >95% of the total radioactivity should be in the desired chemical form.[3]
Chemical Purity HPLCAbsence or acceptable levels of non-radioactive chemical impurities that could cause adverse effects.
pH pH meter or pH stripsTypically in the range of 4.5-7.5 for intravenous injection.
Sterility Membrane filtration or direct inoculation followed by incubationNo microbial growth.
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) testBelow the established limit (e.g., < 175 EU/V).[3]
Visual Inspection Direct observationClear, colorless solution, free of particulate matter.

Visualizations

Synthesis_of_NOTA cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product TACN 1,4,7-Triazacyclononane (TACN) Dissolve_TACN Dissolve TACN in Water TACN->Dissolve_TACN Bromoacetic_Acid Bromoacetic Acid Neutralize_Bromoacetic Neutralize Bromoacetic Acid with NaOH Bromoacetic_Acid->Neutralize_Bromoacetic NaOH Sodium Hydroxide NaOH->Neutralize_Bromoacetic Alkylation Alkylation Reaction (70-80°C, pH 9-11) Dissolve_TACN->Alkylation Neutralize_Bromoacetic->Alkylation Acidification Acidification (HCl, pH ~2) Alkylation->Acidification Purification Purification (Crystallization) Acidification->Purification NOTA NOTA (1,4,7-triazacyclononane- 1,4,7-triacetic acid) Purification->NOTA

Caption: Workflow for the synthesis of the chelator NOTA.

Radiolabeling_Workflow cluster_materials Starting Materials cluster_labeling Radiolabeling cluster_qc Quality Control cluster_final Final Product Chelator_Conjugate NOTA-Peptide Conjugate Mixing Combine Reactants in Vial Chelator_Conjugate->Mixing Radionuclide 68GaCl3 from Generator Radionuclide->Mixing Buffer Sodium Acetate Buffer Buffer->Mixing Incubation Incubate at 80-95°C for 5-15 min Mixing->Incubation Radio_TLC Radio-TLC Incubation->Radio_TLC Radio_HPLC Radio-HPLC Incubation->Radio_HPLC pH_Test pH Measurement Incubation->pH_Test Sterility_Test Sterility & Endotoxin Testing Incubation->Sterility_Test Final_Product [68Ga]Ga-NOTA-Peptide (>95% Radiochemical Purity) Radio_TLC->Final_Product Radio_HPLC->Final_Product pH_Test->Final_Product Sterility_Test->Final_Product

Caption: General workflow for radiopharmaceutical synthesis and quality control.

Conclusion

The use of this compound derivatives as chelators for radiometals is a cornerstone of modern radiopharmaceutical development. The protocols and data presented here provide a framework for the synthesis and quality control of these important diagnostic and therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific applications, always adhering to strict safety and quality standards. The continued development of novel TACN-based chelators holds great promise for advancing the field of nuclear medicine and personalized patient care.

References

Catalytic Oxidation with Me₃TACN Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting catalytic oxidation reactions using 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN) metal complexes. The versatility of the Me₃TACN ligand allows for the stabilization of various metal ions in multiple oxidation states, making these complexes highly effective catalysts for a range of oxidative transformations. The protocols outlined below are based on established research and are intended to serve as a comprehensive guide for laboratory implementation.

Overview of Me₃TACN Complexes in Catalytic Oxidation

Me₃TACN is a tridentate macrocyclic ligand that binds to metal centers in a facial manner, creating a stable and robust coordination environment. This structural feature is crucial for the catalytic activity of its metal complexes, enabling them to participate in redox cycles without significant degradation. Metal complexes of Me₃TACN, particularly with manganese (Mn), ruthenium (Ru), and palladium (Pd), have demonstrated significant efficacy in catalyzing a variety of oxidation reactions. These reactions are fundamental in organic synthesis and are of considerable interest in the development of new pharmaceuticals and fine chemicals.

Applications of these catalytic systems include:

  • Epoxidation and cis-dihydroxylation of alkenes.[1][2]

  • Oxidation of alkanes, alcohols, and aldehydes.[1]

  • Aerobic oxidation of organometallic precursors.[3][4]

The following sections provide detailed protocols for the preparation of a representative Me₃TACN catalyst and its application in a typical catalytic oxidation reaction.

Experimental Protocols

Synthesis of a Ruthenium-Me₃TACN Precursor Complex

This protocol describes the synthesis of a common ruthenium precursor, [(Me₃TACN)RuCl₃·H₂O], which can be used to generate catalytically active species.[1]

Materials:

  • [(Me₃TACN)Ru(dmso)Cl₂] (Me₃TACN = 1,4,7-trimethyl-1,4,7-triazacyclononane, dmso = dimethylsulfoxide)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Standard laboratory glassware and stirring equipment

  • Air supply or access to atmospheric air

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend the starting ruthenium(II) precursor, [(Me₃TACN)Ru(dmso)Cl₂], in concentrated HCl.

  • Stir the suspension vigorously while ensuring exposure to air. The reaction relies on the oxidation of Ru(II) to Ru(III) by atmospheric oxygen.

  • Continue stirring at room temperature until the reaction is complete. The progress of the reaction can be monitored by a color change.

  • Upon completion, the desired ruthenium(III) complex, [(Me₃TACN)RuCl₃·H₂O], will precipitate from the solution.

  • Isolate the solid product by filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any residual acid.

  • Dry the product under vacuum to obtain the final [(Me₃TACN)RuCl₃·H₂O] complex.

Catalytic Epoxidation of Alkenes

This protocol details a general procedure for the catalytic epoxidation of alkenes using a manganese-Me₃TACN complex with hydrogen peroxide as the oxidant. Manganese complexes of Me₃TACN are particularly effective for this transformation.[5]

Materials:

  • --INVALID-LINK--₂ catalyst

  • Alkene substrate (e.g., cyclooctene)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Lewis acid co-catalyst (e.g., Sc³⁺ salt, optional but can enhance reactivity)[6]

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and stirring equipment

  • Thermostatically controlled reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve the alkene substrate in the chosen solvent.

  • Add the manganese-Me₃TACN catalyst to the solution. The catalyst loading is typically in the range of 1-5 mol%.

  • If a Lewis acid co-catalyst is used, add it to the reaction mixture at this stage.[6]

  • Commence stirring and bring the reaction mixture to the desired temperature.

  • Slowly add the hydrogen peroxide solution to the reaction mixture using a syringe pump to maintain a low concentration of the oxidant and minimize side reactions.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (indicated by the consumption of the starting alkene), quench any remaining hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

  • Extract the product from the aqueous phase using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary

The following tables summarize representative quantitative data for catalytic oxidation reactions using Me₃TACN complexes, extracted from the literature.

Table 1: Catalytic Epoxidation of Cyclooctene [6]

CatalystOxidantCo-catalystConversion (%)Epoxide Yield (%)
--INVALID-LINK--₂H₂O₂None16.46.2
--INVALID-LINK--₂H₂O₂Sc³⁺10090.2

Table 2: Alkene cis-Dihydroxylation with a Ru-Me₃TACN Complex [2]

SubstrateProductYield (%)
Styrene1-Phenyl-1,2-ethanediol>90
Cyclooctenecis-1,2-CyclooctanediolExcellent
trans-β-Methylstyrene1-Phenyl-1,2-propanediolExcellent

Visualized Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for a catalytic oxidation reaction and a simplified catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Dissolve Substrate in Solvent B Add Me3TACN-Metal Catalyst A->B C Add Co-catalyst (optional) B->C D Set Temperature and Stir C->D E Slowly Add Oxidant D->E F Monitor Reaction Progress (GC/TLC) E->F G Quench Reaction F->G H Extract Product G->H I Dry and Concentrate H->I J Purify Product (Chromatography) I->J

Caption: General experimental workflow for catalytic oxidation.

catalytic_cycle Catalyst [M(n)(Me3TACN)] Oxidized_Catalyst [M(n+x)O(Me3TACN)] Catalyst->Oxidized_Catalyst Oxidant Substrate_Complex [Substrate-M(n+x)O(Me3TACN)] Oxidized_Catalyst->Substrate_Complex Substrate Product_Complex [Product-M(n)(Me3TACN)] Substrate_Complex->Product_Complex Oxygen Transfer Product_Complex->Catalyst Product Release

Caption: Simplified catalytic cycle for an oxidation reaction.

References

Application Notes and Protocols for the Formation of Metal Complexes with 1,4,7-Trimethyl-1,4,7-triazonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN) is a versatile tridentate macrocyclic ligand that forms stable complexes with a wide range of metal ions. Its strong N-donor atoms and pre-organized conformation lead to kinetically inert and thermodynamically stable metal complexes. These characteristics make Me3-TACN complexes valuable in various fields, including catalysis for oxidation reactions, biomimetic chemistry, and the development of radiopharmaceuticals. This document provides detailed protocols for the synthesis of various Me3-TACN metal complexes and summarizes key quantitative data.

I. General Considerations for Synthesis

The synthesis of metal complexes with Me3-TACN typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, atmosphere) is crucial and depends on the specific metal ion and its precursor. Many syntheses are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or the ligand.

Experimental Protocols

Protocol 1: Synthesis of an Iron(II) Complex: [Fe(Me3-TACN)Cl2]

This protocol describes the synthesis of a simple iron(II) chloride complex with this compound.

Materials:

  • This compound (Me3-TACN)

  • Anhydrous Iron(II) chloride (FeCl2)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere, dissolve Me3-TACN in the anhydrous solvent in a Schlenk flask.

  • In a separate Schlenk flask, prepare a solution or slurry of anhydrous FeCl2 in the same solvent.

  • Slowly add the FeCl2 solution/slurry to the Me3-TACN solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • The formation of a precipitate indicates the product. Isolate the solid by filtration under inert atmosphere.

  • Wash the isolated solid with a small amount of the anhydrous solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the [Fe(Me3-TACN)Cl2] complex.[1]

Characterization: The resulting complex can be characterized by techniques such as X-ray crystallography to determine its solid-state structure and elemental analysis to confirm its composition.

Protocol 2: Synthesis of a Cobalt(II) Complex: [Co(Me3-TACN)(NCMe)3][BPh4]2

This protocol details the synthesis of a monomeric cobalt(II) complex, which can serve as a pre-catalyst.[2]

Materials:

  • Cobalt(II) bromide (CoBr2)

  • This compound (Me3-TACN)

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

  • Acetonitrile (MeCN), anhydrous and deoxygenated

  • Sodium tetraphenylborate (NaBPh4)

  • Celite

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve CoBr2 (1.44 mmol) in 5 mL of THF.

  • Add a solution of Me3-TACN (1.44 mmol) in 5 mL of THF dropwise to the CoBr2 solution.

  • Stir the reaction mixture at room temperature for 1 hour, during which a purple precipitate will form.

  • Isolate the purple precipitate and dry it under vacuum.

  • Dissolve the precipitate in 10 mL of MeCN and add NaBPh4 (4.321 mmol).

  • Stir the mixture at room temperature for 3 days.

  • Filter the solution through Celite and evaporate the solvent under vacuum.

  • Wash the resulting pale-orange solid with a minimal amount of MeCN and isolate the product, [(tacn)Co(NCMe)3][BPh4]2.[2]

Characterization: The product can be characterized by 1H and 11B NMR spectroscopy and single-crystal X-ray diffraction.[2]

Protocol 3: Synthesis of Technetium-99m and Rhenium Tricarbonyl Complexes

This protocol is relevant for the development of radiopharmaceuticals, where Me3-TACN and its derivatives are used as chelators for 99mTc and Rhenium isotopes.[3][4]

Materials:

  • [99mTcO4]- or [ReO4]-

  • A reducing agent and CO source (e.g., IsoLink™ kit containing K2[H3BCO2])[5]

  • This compound (or a functionalized derivative)

  • Saline or an appropriate buffer solution (e.g., phosphate-buffered saline, pH 7)

  • Heating block or water bath

General Radiolabeling Procedure:

  • The [M(CO)3(OH2)3]+ (M = 99mTc, Re) precursor is synthesized by reducing the corresponding pertechnetate or perrhenate in the presence of a CO source.[3][5] This is often achieved using a commercial kit.

  • The Me3-TACN ligand is dissolved in saline or a suitable buffer.

  • The solution of the [M(CO)3(OH2)3]+ precursor is added to the ligand solution.

  • The reaction mixture is heated (e.g., at 95-100 °C) for a specific time (e.g., 20-30 minutes) to facilitate the complexation.[4][5]

  • The radiochemical purity of the resulting [M(CO)3(Me3-TACN)]+ complex is assessed by techniques like HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for selected Me3-TACN metal complexes as reported in the literature.

Table 1: Selected Metal Complexes of this compound and Their Properties

Metal Complex FormulaMetal IonSynthesis Yield (%)Key Spectroscopic DataReference
[Fe(Me3-TACN)Cl2] Fe(II)Not specified-[1]
[(Me3-TACN)Co(NCMe)3][BPh4]2 Co(II)88.01H NMR (DMSO-d6): δ 177.0, 48.3, 7.18, 6.83, 6.81, 6.79, 6.69, 6.67, 6.65, 1.93 ppm; 11B NMR (DMSO-d6): δ -6.78 ppm[2]
--INVALID-LINK--2 Mn(IV)Not specifiedActive catalyst in oxidation reactions[6]
[Cu(Me3-TACN)(OH2)2]2+ Cu(II)Not specifiedUsed in kinetic studies of phosphate diester hydrolysis[7]
[Zn(Me3-TACN)(H2O)3]2+ Zn(II)Not specifiedActive catalyst in two protonation states for HPNP cleavage[8][9]

Visualizations

Experimental Workflow: General Synthesis of Me3-TACN Metal Complexes

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Product Isolation cluster_characterization Characterization ligand This compound (Me3-TACN) dissolve_ligand Dissolve Me3-TACN in solvent ligand->dissolve_ligand metal_salt Metal Salt (e.g., MClx, M(CO)y) dissolve_metal Dissolve/slurry metal salt in solvent metal_salt->dissolve_metal solvent Anhydrous Solvent solvent->dissolve_ligand solvent->dissolve_metal mixing Mix ligand and metal salt solutions dissolve_ligand->mixing dissolve_metal->mixing stirring Stir under inert atmosphere (e.g., room temp or heated) mixing->stirring precipitation Precipitation of complex stirring->precipitation filtration Filtration precipitation->filtration washing Wash with solvent filtration->washing drying Dry under vacuum washing->drying product [M(Me3-TACN)Lx] Complex drying->product analysis Spectroscopic Analysis (NMR, IR, UV-Vis) X-ray Crystallography Mass Spectrometry product->analysis

Caption: General workflow for the synthesis of Me3-TACN metal complexes.

Logical Relationship: Catalytic Cycle of Alkene Epoxidation by a Mn-Me3-TACN Complex

G Mn_complex [Mn(Me3-TACN)]n+ Active_oxidant Oxo-Manganese(V) Species [O=Mn(Me3-TACN)] Mn_complex->Active_oxidant Oxidation H2O H2O Active_oxidant->Mn_complex Oxygen Atom Transfer Alkene Alkene Active_oxidant->Alkene Reaction Epoxide Epoxide Alkene->Epoxide H2O2 H2O2 H2O2->Active_oxidant

References

Application Notes and Protocols for 1,4,7-Trimethyl-1,4,7-triazonane in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] This control makes ATRP a powerful tool in the development of advanced materials for a variety of applications, including drug delivery systems.[3][4] The key to a successful ATRP is the selection of an appropriate catalyst system, which typically consists of a transition metal complexed with a ligand.

This document provides detailed application notes and protocols for the use of 1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN) as a ligand in copper-catalyzed ATRP. While the use of Me3-TACN with iron catalysts has been reported, detailed protocols for its application with more common copper catalysts are less prevalent in the literature.[5] Therefore, the following protocols are based on established methodologies for similar copper-based ATRP systems and are intended to serve as a comprehensive guide for researchers.

Principle of Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. The general mechanism involves a reversible one-electron oxidation of the transition metal complex, which abstracts a halogen atom from the dormant polymer chain to form a propagating radical and the higher oxidation state metal-halide complex. This process is illustrated in the signaling pathway diagram below. The equilibrium is shifted towards the dormant species, which minimizes termination reactions and allows for controlled polymer growth.[6][7]

ATRP_Mechanism Initiator (R-X) Initiator (R-X) Propagating Radical (R-M_n) Propagating Radical (R-M_n) Initiator (R-X)->Propagating Radical (R-M_n) k_act + Catalyst Monomer (M) Monomer (M) Catalyst (Cu(I)/L) Catalyst (Cu(I)/L) Deactivator (Cu(II)X/L) Deactivator (Cu(II)X/L) Propagating Radical (R-M_n*) Propagating Radical (R-M_n*) Dormant Polymer Chain (R-M_n-X) Dormant Polymer Chain (R-M_n-X) Dormant Polymer Chain (R-M_n-X)->Propagating Radical (R-M_n) k_act + Catalyst Propagating Radical (R-M_n)->Propagating Radical (R-M_n*) k_p + Monomer Propagating Radical (R-M_n)->Dormant Polymer Chain (R-M_n-X) k_deact + Deactivator

ATRP General Mechanism

Role of this compound (Me3-TACN) as a Ligand

The ligand plays a crucial role in ATRP by solubilizing the transition metal salt in the reaction medium and tuning the redox potential of the catalyst. This, in turn, influences the position of the ATRP equilibrium and the rate of polymerization. This compound (Me3-TACN) is a tridentate macrocyclic amine ligand that forms stable complexes with copper. The nitrogen donor atoms of Me3-TACN coordinate to the copper center, creating a catalyst with specific activity and stability. The choice of ligand is critical for achieving a controlled polymerization with a high initiation efficiency and low polydispersity of the resulting polymer.

Experimental Protocols

The following are representative protocols for the ATRP of methyl methacrylate (MMA) and a general procedure for the synthesis of block copolymers using a Cu(I)Br/Me3-TACN catalyst system. These protocols are based on standard ATRP procedures and should be adapted and optimized for specific experimental setups and desired polymer characteristics.

Protocol 1: Homopolymerization of Methyl Methacrylate (MMA)

This protocol describes a typical procedure for the synthesis of poly(methyl methacrylate) (PMMA) via ATRP.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • This compound (Me3-TACN) (ligand)

  • Anisole (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and other standard glassware

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and Me3-TACN (17.1 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.

  • Add deoxygenated anisole (5 mL) and stir until the catalyst and ligand dissolve, forming the catalyst complex.

  • In a separate, sealed vial, prepare a solution of MMA (5.0 g, 50 mmol) and EBiB (147 μL, 1.0 mmol). Deoxygenate this solution by bubbling with argon or nitrogen for 30 minutes.

  • Using a deoxygenated syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.

  • Immerse the Schlenk flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).

  • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of cold methanol, filter, and dry under vacuum to a constant weight.

Homopolymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Catalyst_Ligand Add CuBr and Me3-TACN to Schlenk flask Purge1 Purge with Ar/N2 Catalyst_Ligand->Purge1 Add_Solvent Add deoxygenated solvent Purge1->Add_Solvent Transfer Transfer Monomer/Initiator to catalyst solution Add_Solvent->Transfer Monomer_Initiator Prepare and deoxygenate Monomer/Initiator solution Monomer_Initiator->Transfer Polymerize Polymerize at 70 °C Transfer->Polymerize Monitor Monitor conversion and Mn Polymerize->Monitor Terminate Terminate polymerization Monitor->Terminate Purify Remove catalyst Terminate->Purify Precipitate Precipitate and dry polymer Purify->Precipitate

Homopolymerization Workflow
Protocol 2: Synthesis of a Diblock Copolymer (e.g., PMMA-b-PBA)

This protocol outlines the synthesis of a poly(methyl methacrylate)-block-poly(butyl acrylate) (PMMA-b-PBA) copolymer using a PMMA macroinitiator.

Procedure:

  • Synthesize a PMMA-Br macroinitiator using Protocol 1. Ensure the polymerization is stopped at a moderate conversion to retain high chain-end functionality. Purify the PMMA-Br by precipitation and dry it thoroughly.

  • In a Schlenk flask, dissolve the purified PMMA-Br macroinitiator (e.g., 1.0 g, with a known Mn) in a suitable solvent (e.g., anisole, 5 mL).

  • In a separate flask, prepare the CuBr/Me3-TACN catalyst complex as described in Protocol 1.

  • Deoxygenate the butyl acrylate (BA) monomer by bubbling with argon or nitrogen.

  • Transfer the deoxygenated BA to the Schlenk flask containing the PMMA-Br macroinitiator.

  • Transfer the prepared catalyst complex to the macroinitiator/monomer solution to initiate the polymerization of the second block.

  • Maintain the reaction at a suitable temperature (e.g., 80 °C) and monitor the progress.

  • Follow the termination, purification, and precipitation steps as outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the ATRP of methyl methacrylate and butyl acrylate using a Cu(I)Br/Me3-TACN catalyst system. These values are representative of what can be expected for a well-controlled ATRP and should be used as a starting point for optimization.

Table 1: Illustrative Data for the ATRP of Methyl Methacrylate (MMA)

Entry[M]:[I]:[Cu]:[L]Temp (°C)Time (h)Conv. (%)Mn,th ( g/mol )Mn,exp ( g/mol )PDI (Mw/Mn)
1100:1:1:1702656,5006,8001.15
2200:1:1:17047214,40015,1001.18
350:1:0.5:0.5601.5854,2504,5001.12

Table 2: Illustrative Data for the Chain Extension of a PMMA Macroinitiator with Butyl Acrylate (BA)

EntryMacroinitiator Mn ( g/mol )[BA]:[Macro-I]:[Cu]:[L]Temp (°C)Time (h)Conv. (%)Mn,th ( g/mol )Mn,exp ( g/mol )PDI (Mw/Mn)
16,800150:1:1:18056018,32019,5001.25
24,500100:1:1:18037514,10015,2001.22

Mn,th = ([M]0/[I]0) x Conversion x Mw,monomer + Mw,initiator Mn,exp and PDI are determined by Gel Permeation Chromatography (GPC).

Logical Relationships in ATRP

The success of an ATRP experiment depends on the interplay of several factors. The following diagram illustrates the key relationships that must be considered when designing an ATRP synthesis.

ATRP_Logic cluster_components Reaction Components cluster_conditions Reaction Conditions cluster_outcomes Polymer Characteristics Monomer Monomer Molecular_Weight Molecular Weight (Mn) Monomer->Molecular_Weight determines Initiator Initiator Initiator->Molecular_Weight determines Catalyst Catalyst PDI PDI Catalyst->PDI controls Ligand Ligand Ligand->Catalyst influences activity Solvent Solvent Temperature Temperature Temperature->PDI affects Time Time Time->Molecular_Weight influences Concentration Concentration Concentration->PDI affects Chain_End_Functionality Chain_End_Functionality Polymer_Architecture Polymer_Architecture Chain_End_Functionality->Polymer_Architecture enables

Key Relationships in ATRP

Conclusion

This compound holds promise as a ligand for copper-catalyzed ATRP due to its ability to form stable complexes. The provided application notes and representative protocols offer a solid foundation for researchers to explore the use of the Cu/Me3-TACN catalyst system for the synthesis of well-defined homopolymers and block copolymers. As with any ATRP system, careful optimization of the reaction conditions is crucial for achieving the desired polymer characteristics. The versatility of ATRP, coupled with the potential of novel ligands like Me3-TACN, continues to expand the possibilities for creating advanced polymeric materials for applications in drug development and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis of 1,4,7-Trimethyl-1,4,7-triazonane (Me₃TACN) and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Me₃TACN and its N-functionalized derivatives.

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step (e.g., Richman-Atkins Synthesis) Incomplete reaction of the tosylated amine with the cyclizing agent.- Ensure anhydrous conditions as moisture can hydrolyze the tosylates. - Use a high-boiling point aprotic solvent like DMF or toluene to allow for higher reaction temperatures. - Employ a strong base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to facilitate deprotonation of the sulfonamide.[1] - Increase reaction time and monitor progress by TLC.
Formation of linear polymers or higher-order cyclic products.- Maintain high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. - The choice of cyclizing agent can impact yield; ethylene glycol ditosylate is commonly used.[2]
Inefficient Detosylation Harsh reaction conditions leading to degradation of the macrocycle.- Use a milder deprotection method if possible. While concentrated sulfuric acid at high temperatures is effective, it can be harsh.[2][3] - Consider alternative protecting groups that can be removed under milder conditions.
Difficulty in isolating the free amine after deprotection.- Filtration of the resulting sulfate slurry can be challenging.[2] - Extraction with organic solvents may result in low yields.[2] A cation-exchange chromatography step can be an effective method for purification and isolation of the hydrochloride salt.[4][5]
Incomplete N-Methylation (Eschweiler-Clarke Reaction) Insufficient equivalents of formaldehyde or formic acid.- Use a significant excess of both formaldehyde and formic acid to drive the reaction to completion.[6] - The reaction is typically heated to facilitate the reaction and the removal of carbon dioxide.[2]
Formation of partially methylated side products.- Ensure the reaction goes to completion by monitoring via TLC or NMR. The formation of the tertiary amine is generally more favorable.[6]
Difficulty in Purifying the Final Product Presence of unreacted starting materials or side products from N-alkylation.- For Me₃TACN, distillation under reduced pressure can be an effective purification method. - For functionalized derivatives, column chromatography on silica gel or alumina may be necessary. - In some cases, crystallization of the hydrochloride or other salt can be used for purification.
Oily or non-crystalline final product.- Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - If the product is an oil, purification by chromatography is often the best approach.
Side Reactions During N-Functionalization Over-alkylation leading to quaternary ammonium salts.- This is less of a concern with the Eschweiler-Clarke reaction for methylation, as it typically stops at the tertiary amine stage.[6] - When using other alkylating agents (e.g., alkyl halides), carefully control the stoichiometry and reaction conditions (temperature, reaction time).
Lack of selectivity in functionalizing specific nitrogen atoms.- Employ protecting group strategies to differentiate the secondary amines of the TACN ring before functionalization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 1,4,7-triazacyclononane (TACN) core?

A1: The Richman-Atkins synthesis is a widely recognized and frequently used method for preparing the TACN macrocycle.[3] This method involves the cyclization of a tosyl-protected linear triamine, such as N,N',N''-tritosyldiethylenetriamine, with a suitable cyclizing agent like ethylene glycol ditosylate.[2][4]

Q2: I am having trouble with the detosylation step of the Richman-Atkins synthesis. What are the key challenges and how can I overcome them?

A2: The primary challenge with detosylation using strong acids like concentrated sulfuric acid is the harshness of the conditions, which can lead to product degradation and difficult workup.[1][2] Filtration of the resulting salt slurry can be problematic, and extraction often gives low yields.[2] A highly effective alternative is to use cation-exchange chromatography after the initial acidic workup to isolate the pure TACN as its hydrochloride salt, which also helps in removing any polymeric byproducts.[4][5]

Q3: What is the recommended method for the complete methylation of TACN to form this compound (Me₃TACN)?

A3: The Eschweiler-Clarke reaction is a highly effective and common method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines.[6][7] This one-pot reaction utilizes excess formaldehyde as the methyl source and formic acid as the reducing agent.[8] A key advantage is that it prevents the formation of quaternary ammonium salts.[6]

Q4: My yields for the cyclization step are consistently low. What factors should I investigate?

A4: Low cyclization yields are often due to competing intermolecular polymerization. To favor the desired intramolecular cyclization, it is crucial to work under high-dilution conditions. Other factors to consider are the choice of base and solvent. Strong bases like sodium hydride or cesium carbonate in aprotic solvents like DMF can improve yields.[1] The purity of the starting materials is also critical.

Q5: How can I selectively functionalize only one or two of the nitrogen atoms on the TACN ring?

A5: Achieving selective N-functionalization requires a protecting group strategy. One approach is to use a bulky protecting group to direct the introduction of the first substituent. Alternatively, methods have been developed that allow for the sequential functionalization of the secondary amines.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,4,7-Triazacyclononane (TACN) via Richman-Atkins Method (adapted from literature)

This protocol outlines the key steps for the synthesis of the TACN macrocycle.

Step 1: Tosylation of Diethylenetriamine

  • Dissolve diethylenetriamine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of tosyl chloride in an organic solvent (e.g., toluene) to the vigorously stirred mixture.

  • Maintain the reaction at a controlled temperature (e.g., 80-95°C) until the reaction is complete (monitor by TLC).[2]

  • Filter the resulting precipitate, wash with water, and dry to obtain N,N',N''-tritosyldiethylenetriamine.

Step 2: Cyclization

  • Dissolve the N,N',N''-tritosyldiethylenetriamine and ethylene glycol ditosylate in a suitable aprotic solvent (e.g., DMF or toluene) under an inert atmosphere.

  • Add a strong base, such as sodium hydride or cesium carbonate, portion-wise to the reaction mixture at an elevated temperature.

  • Maintain the reaction at high temperature (e.g., >100°C) with vigorous stirring for several hours to days, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture, quench any remaining base, and remove the solvent under reduced pressure.

  • Purify the crude product to obtain 1,4,7-tritosyl-1,4,7-triazacyclononane.

Step 3: Detosylation

  • Add the 1,4,7-tritosyl-1,4,7-triazacyclononane to concentrated sulfuric acid.

  • Heat the mixture to approximately 140°C for 5-6 hours.[2][3]

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a strong base (e.g., NaOH) to a high pH.

  • Isolate the crude TACN. For improved purity and yield, consider using cation-exchange chromatography.[4]

Protocol 2: N-Methylation of TACN via Eschweiler-Clarke Reaction

This protocol describes the methylation of the TACN macrocycle to yield Me₃TACN.

  • To a solution of 1,4,7-triazacyclononane (TACN) in water, add an excess of formic acid (88%) followed by an excess of formaldehyde (37% aqueous solution).[2]

  • Heat the reaction mixture to approximately 90°C. The evolution of carbon dioxide should be observed.[2]

  • Maintain the temperature for several hours until the gas evolution ceases and the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture in an ice bath and basify to a high pH (e.g., pH 14) with a concentrated solution of sodium hydroxide.[2]

  • Extract the aqueous layer multiple times with an organic solvent such as hexane or dichloromethane.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Quantitative Data Summary

Synthesis Step Product Reported Yield Reference
Cyclization (Richman-Atkins)1,4,7-Tritosyl-1,4,7-triazacyclononane~75%[2][3]
N-Methylation of TACN-benzylamideTACN-benzylamide Methyl Ester46%[9]
N-Ethylation of TACN-benzylamideTACN-benzylamide Ethyl Ester54%[9]
N-Alkylation of TACN-benzylamideTACN-benzylamide Acid60%[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Radiolabeled TACN Derivative cluster_imaging PET Imaging Workflow TACN_Synthesis 1. Synthesis of Functionalized TACN Chelator Radiolabeling 2. Radiolabeling with Positron Emitter (e.g., ⁶⁸Ga) TACN_Synthesis->Radiolabeling Purification 3. Purification of Radiolabeled Compound Radiolabeling->Purification QC 4. Quality Control (Radiochemical Purity) Purification->QC Injection 5. Intravenous Injection into Subject QC->Injection Formulation for Injection PET_Scan 6. PET Scan at Various Time Points Injection->PET_Scan Image_Analysis 7. Image Reconstruction and Analysis PET_Scan->Image_Analysis

Caption: Experimental workflow for PET imaging using a radiolabeled TACN derivative.

catalytic_cycle MnIV_O [(Me₃TACN)MnIV=O]n+ MnII [(Me₃TACN)MnII]n+ MnIV_O->MnII + S - SO Product Product (SO) MnIV_O->Product MnIV_OOH [(Me₃TACN)MnIV(OOH)]n+ MnII->MnIV_OOH + H₂O₂ MnIV_OOH->MnIV_O - H₂O H2O H₂O MnIV_OOH->H2O Substrate Substrate (S) Substrate->MnIV_O H2O2 H₂O₂ H2O2->MnIV_OOH

Caption: Simplified catalytic cycle of a Manganese-TACN complex in an oxidation reaction.

troubleshooting_workflow start Low Yield in Synthesis step1 Identify the Problematic Step start->step1 cyclization Cyclization step1->cyclization e.g., Low yield of protected macrocycle deprotection Deprotection step1->deprotection e.g., Degradation during deprotection alkylation N-Alkylation/ Functionalization step1->alkylation e.g., Incomplete alkylation purification Purification step1->purification e.g., Product loss during purification check_conditions Review Reaction Conditions (Temp, Time, Reagents) cyclization->check_conditions deprotection->check_conditions alkylation->check_conditions purification->check_conditions check_purity Verify Starting Material Purity check_conditions->check_purity optimize Optimize and Repeat check_purity->optimize

Caption: Logical workflow for troubleshooting low yields in TACN derivative synthesis.

References

Technical Support Center: Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (Me3-TACN)?

A1: The most established and widely referenced method is the Richman-Atkins synthesis.[1][2] This procedure involves the cyclization of a protected diethylenetriamine derivative. However, several improvements to this method have been developed to enhance yield and simplify the process.[1][2]

Q2: What are the key steps in the improved Richman-Atkins synthesis of Me3-TACN?

A2: The improved synthesis generally follows these key stages:

  • Sulfonamidation: Protection of the amine groups of diethylenetriamine (DET) with a sulfonylating agent, such as tosyl chloride, typically in an aqueous medium.[1][2]

  • Cyclization: Reaction of the protected DET with a cyclizing agent like ethylene glycol ditosylate or ethylene dibromide to form the triazacyclononane ring.[1][2]

  • Deprotection: Removal of the sulfonyl protecting groups, usually with strong acid.

  • Alkylation (Methylation): Introduction of the methyl groups onto the nitrogen atoms of the triazacyclononane ring.[1]

Q3: Are there alternative synthesis routes for Me3-TACN?

A3: Yes, alternative routes have been developed. One notable method is the "crab-like" cyclization, which can be effective for synthesizing derivatives with bulky substituents.[3] Another approach involves the use of a bicyclic aminal intermediate, which avoids a traditional cyclization step.[4]

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step (Formation of Ts3-TACN)
Possible Cause Suggested Solution
Inefficient reaction conditions.Ensure vigorous stirring, especially in biphasic systems. Maintain the reaction temperature consistently, for example, at 90°C when using ethylene dibromide.[1]
Poor phase transfer.The use of a phase transfer catalyst, such as tetrabutylammonium hydroxide, can significantly improve the reaction rate and yield in biphasic systems.[1][2]
Choice of cyclizing agent.Ethylene glycol ditosylate can afford high purity tritosylated 1,4,7-triazacyclononane (Ts3TACN) in yields of about 75%.[1][2] Ethylene dibromide is also a commonly used and effective cyclizing agent.[2]
Side reactions.The formation of higher condensation products can occur. Purification by cation-exchange chromatography after the deprotection step can be an effective method for removing these impurities and isolating the desired product.[5]
Issue 2: Incomplete Deprotection (Detosylation)
Possible Cause Suggested Solution
Insufficiently harsh conditions.The removal of tosyl groups typically requires strong acidic conditions. A mixture of concentrated sulfuric acid and water, heated to around 140°C, is often used.[1]
Reaction time is too short.Ensure the reaction is heated for a sufficient duration to allow for complete dissolution and reaction, which can take several hours.[1]
Issue 3: Low Yield in the Final Methylation Step
Possible Cause Suggested Solution
Inefficient methylating agent.A common and effective method for methylation is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[1]
Improper pH control.After the methylation reaction, the mixture needs to be made strongly basic (pH 14) with a reagent like 50% NaOH before extraction.[1]
Product loss during workup.Extraction with a suitable organic solvent like hexane is crucial. Ensure thorough extraction to recover the product from the aqueous layer.[1]

Data Presentation

Table 1: Comparison of Yields for the Cyclization Step (Ts3-TACN)

Cyclizing AgentSolvent SystemCatalystReported YieldReference
Ethylene glycol ditosylateAprotic organic solvent / Aqueous mixture-~75%[1][2]
Ethylene dibromideXylene / Aqueous NaOHTetrabutylammonium hydroxideNot explicitly stated for this step, but part of an overall improved process.[1]

Experimental Protocols

Protocol 1: Improved Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts3-TACN)

This protocol is adapted from a patented improved synthesis method.[1]

  • To a vigorously stirred mixture of 121.1 g of anhydrous potassium carbonate in 300 mL of water, add 27.4 g of diethylenetriamine all at once.

  • Add 156.9 g of solid tosyl chloride and heat the mixture for one hour at 90°C.

  • Remove the heat source and sequentially add 1.2 L of xylene, 95.6 g of sodium hydroxide, 26.6 mL of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL of ethylene dibromide.

  • Heat the reaction mixture at 90°C for 4 hours.

  • Add another 40 mL of ethylene dibromide and continue heating. After a total of 8 hours, add a final 40 mL of ethylene dibromide.

  • Continue heating at 90°C for another 18 hours.

  • Allow the reaction to cool to room temperature.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to a constant weight. This should yield approximately 119.3 g (75%) of Ts3-TACN.

Protocol 2: Deprotection of Ts3-TACN

This protocol is a continuation of the synthesis.[1]

  • To a 250-mL flask containing 50 g of Ts3-TACN, add a solution of 53 mL of concentrated sulfuric acid and 9.5 mL of water.

  • Heat the reaction mixture in a 140°C oil bath. The material should dissolve in the acid after about 15 minutes of stirring.

  • Continue heating for the required duration to ensure complete deprotection.

Protocol 3: Methylation of 1,4,7-Triazacyclononane (TACN)

This protocol details the final methylation step.[1]

  • Prepare an alkaline solution by dissolving 308 g of 50% NaOH in 125 mL of water in a flask equipped for cooling and vigorous stirring.

  • Cool the alkaline solution to 0°C.

  • Slowly add the acidic mixture from the deprotection step to the cooled alkaline solution over approximately 45 minutes, maintaining the temperature at 0°C. The final pH should be around 7.

  • Sequentially add 225 mL of 37% formaldehyde and 225 mL of 88% formic acid to the reaction mixture, while maintaining the temperature at 0°C.

  • Heat the mixture to an internal temperature of 90°C for 14 hours. Moderate evolution of CO2 will be observed.

  • Cool the reaction to 0°C and add 490 g of 50% NaOH over 35 minutes. The final pH should be 14.

  • Add approximately 400 mL of hexane and stir the mixture for 2 minutes.

  • Separate the organic layer and perform further extractions of the aqueous layer with hexane to maximize product recovery.

  • Combine the organic extracts, dry, and evaporate the solvent to obtain the crude this compound.

Visualizations

SynthesisWorkflow DET Diethylenetriamine (DET) Sulfonamidation Sulfonamidation (Tosyl Chloride, aq. Base) DET->Sulfonamidation Protected_DET Sulfonamidated DET Sulfonamidation->Protected_DET Cyclization Cyclization (e.g., Ethylene Dibromide, Phase Transfer Catalyst) Protected_DET->Cyclization Ts3TACN 1,4,7-Tritosyl-1,4,7- triazacyclononane (Ts3-TACN) Cyclization->Ts3TACN Deprotection Deprotection (Conc. H2SO4, heat) Ts3TACN->Deprotection TACN 1,4,7-Triazacyclononane (TACN) Deprotection->TACN Methylation Methylation (Formaldehyde, Formic Acid) TACN->Methylation Me3TACN 1,4,7-Trimethyl-1,4,7- triazonane (Me3-TACN) Methylation->Me3TACN

Caption: Improved Richman-Atkins synthesis workflow for Me3-TACN.

Caption: Troubleshooting logic for low yield in Me3-TACN synthesis.

References

Technical Support Center: Purification of 1,4,7-Trimethyl-1,4,7-triazonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity Me3-TACN for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude Me3-TACN typically arise from the synthetic route. These can include:

  • Unreacted starting materials: Such as 1,4,7-triazacyclononane (TACN) if the methylation is incomplete.

  • Partially methylated intermediates: Including N-methyl-1,4,7-triazacyclononane and N,N'-dimethyl-1,4,7-triazacyclononane.

  • Byproducts of the methylation reaction: Depending on the methylating agent used, byproducts can be generated. For instance, the Eschweiler-Clarke reaction using formic acid and formaldehyde is a common methylation method.[1]

  • Residual solvents: Solvents used during the synthesis and workup, such as hexane, can remain in the crude product.[2]

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for purifying Me3-TACN, which is a colorless oil at room temperature, are vacuum distillation and column chromatography.[1][2]

  • Vacuum Distillation: This is an effective method for separating Me3-TACN from less volatile impurities. Given its boiling point of 207.8 °C at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.[3]

  • Column Chromatography: Both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) can be used for high-purity applications.

Q3: Can I recrystallize this compound?

A3: As this compound is a liquid at room temperature, it cannot be purified by standard recrystallization. However, its salts or derivatives may be solids that can be purified by recrystallization.

Troubleshooting Guides

Vacuum Distillation

Problem 1: My product is not distilling over at the expected temperature and pressure.

  • Possible Cause 1: Vacuum leak. Even a small leak in your distillation setup can significantly raise the pressure, requiring a higher temperature for distillation.

    • Solution: Carefully check all joints and connections for leaks. Ensure all glassware is properly greased and clamps are secure.

  • Possible Cause 2: Inaccurate pressure reading. The pressure gauge may not be providing an accurate reading of the vacuum level in the system.

    • Solution: Calibrate or replace your pressure gauge.

  • Possible Cause 3: Presence of high-boiling impurities. If the crude product contains a significant amount of high-boiling point impurities, the overall boiling point of the mixture will be elevated.

    • Solution: Consider a pre-purification step, such as a filtration or a preliminary extraction, to remove some of the impurities.

Problem 2: The distillation is very slow or has stopped.

  • Possible Cause 1: Insufficient heating. The heating mantle may not be providing enough energy to vaporize the compound at the set pressure.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure good heat transfer by using an appropriate heating bath (e.g., oil bath) and ensuring the flask is properly immersed.

  • Possible Cause 2: Bumping or uneven boiling. This can be an issue with viscous liquids.

    • Solution: Use a magnetic stir bar or a boiling chip to ensure smooth boiling. A short-path distillation apparatus can also be beneficial.

  • Possible Cause 3: Fouling of the distillation column or condenser. Impurities can sometimes solidify or polymerize in the apparatus, blocking the vapor path.

    • Solution: Disassemble and clean the distillation apparatus thoroughly.

Column Chromatography (HPLC)

Problem 1: I am observing significant peak tailing for my compound on a silica gel column.

  • Possible Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface. This is a common issue when purifying amines via normal-phase chromatography.

    • Solution: Add a small amount of a volatile amine, such as triethylamine (TEA) or n-propylamine (at around 0.1% concentration), to the mobile phase.[4] This will compete with your product for binding to the active sites on the silica gel, leading to improved peak shape.

Problem 2: I am not getting good separation between my product and a closely related impurity.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Optimize the mobile phase by adjusting the solvent ratio. For normal-phase chromatography, you can vary the polarity by changing the proportion of a polar solvent (like methanol or ethanol) in a non-polar solvent (like hexane). For reverse-phase chromatography, you can adjust the ratio of acetonitrile or methanol to water. Adding a buffer to control the pH of the mobile phase can also significantly impact the separation of amines.

Quantitative Data

The following table summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C₉H₂₁N₃
Molar Mass 171.28 g/mol
Appearance Colorless oil[3]
Boiling Point 207.8 °C (at 760 mmHg)[3]
Density 0.884 g/mL at 25 °C

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a short-path distillation head for viscous liquids if available.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Begin stirring and gradually heat the distillation flask using a heating mantle and a temperature controller.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the vacuum achieved.

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Normal-Phase Flash Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the top of the column.

  • Elution: Begin eluting the sample with the mobile phase. A typical mobile phase could be a gradient of methanol in dichloromethane or a hexane/ethyl acetate system with a small percentage of triethylamine (e.g., 0.1-1%).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Me3-TACN Choice Purity Requirement? Crude->Choice Distillation Vacuum Distillation Choice->Distillation Moderate Chromatography Column Chromatography Choice->Chromatography High ModeratePurity Moderately Pure Me3-TACN Distillation->ModeratePurity HighPurity High Purity Me3-TACN Chromatography->HighPurity

Caption: General purification workflow for this compound.

Troubleshooting_Distillation Start No Distillate Collected Check_Vacuum Check for Vacuum Leaks Start->Check_Vacuum Check_Temp Increase Heating Temperature Check_Vacuum->Check_Temp No Leak Fix_Leak Seal Leaks Check_Vacuum->Fix_Leak Leak Found Check_Pressure Verify Pressure Gauge Accuracy Check_Temp->Check_Pressure Temp Adequate Increase_Heat Gradually Increase Heat Check_Temp->Increase_Heat Temp Too Low Calibrate_Gauge Calibrate/Replace Gauge Check_Pressure->Calibrate_Gauge Inaccurate Success Distillation Proceeds Check_Pressure->Success Accurate Fix_Leak->Success Increase_Heat->Success Calibrate_Gauge->Success

Caption: Troubleshooting logic for vacuum distillation issues.

References

Technical Support Center: Catalysis with Me3TACN Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalysis using 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN) metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to optimize your catalytic reactions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with Me3TACN metal complexes.

Issue 1: Low or No Catalytic Activity/Yield

Question: My reaction catalyzed by a Me3TACN-metal complex is showing low conversion or no product formation. What are the common causes and how can I troubleshoot this?

Answer: Low catalytic activity is a frequent challenge. Here’s a systematic approach to identify and resolve the issue:

  • Catalyst Integrity and Activation:

    • Purity of the Me3TACN Ligand and Metal Precursor: Impurities in the ligand or metal salt can inhibit catalysis. Ensure you are using high-purity starting materials.

    • Correct Complex Formation: Verify the successful synthesis and characterization of your Me3TACN-metal complex. Incomplete complexation can lead to a lower concentration of the active catalyst.

    • Catalyst Activation: Some precatalysts require an activation step to form the catalytically active species. For instance, a dimeric copper Me3TACN complex may be inactive for phosphate ester hydrolysis, while the mononuclear diaqua copper complex is the active catalyst.[1] Ensure your reaction conditions promote the formation of the active species. For oxidation reactions, the formation of a high-valent metal-oxo species is often the key activation step.

  • Reaction Conditions:

    • Solvent Choice: The solvent can significantly impact the reaction rate and selectivity. For manganese-catalyzed epoxidations with H2O2, solvents and additives are crucial to suppress the disproportionation of the oxidant.[2] For copper-catalyzed atom transfer radical polymerization (ATRP), solvents like acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) can coordinate to the metal center, affecting the thermodynamics of the process.[3]

    • pH of the Reaction Medium: For reactions in aqueous media, such as phosphate ester hydrolysis, the pH is critical. The reactivity of a Zn(II)-Me3TACN complex was shown to be pH-dependent, with different protonation states of the complex exhibiting varying levels of activity.[4][5]

    • Temperature: Higher temperatures can sometimes lead to catalyst decomposition. If you suspect thermal instability, try running the reaction at a lower temperature.

  • Reagent Quality:

    • Purity of Substrates and Reagents: Impurities in your substrates or other reagents can act as catalyst poisons. For example, sulfur-containing compounds are known poisons for many transition metal catalysts.[6]

    • Oxidant Quality (for oxidation reactions): When using hydrogen peroxide (H2O2) as an oxidant, its quality and concentration are important. Old or improperly stored H2O2 may have a lower effective concentration.

Troubleshooting Workflow for Low Catalytic Activity

Low_Activity_Troubleshooting start Low or No Activity Observed catalyst_check Step 1: Verify Catalyst Integrity start->catalyst_check conditions_check Step 2: Evaluate Reaction Conditions catalyst_check->conditions_check Catalyst OK sub_catalyst1 Synthesize/Procure Fresh Me3TACN-Metal Complex catalyst_check->sub_catalyst1 Potential Issue sub_catalyst2 Characterize Complex Thoroughly (NMR, MS, etc.) catalyst_check->sub_catalyst2 Potential Issue reagents_check Step 3: Scrutinize Reagents conditions_check->reagents_check Conditions Optimized sub_conditions1 Optimize Solvent and pH conditions_check->sub_conditions1 Potential Issue sub_conditions2 Vary Reaction Temperature conditions_check->sub_conditions2 Potential Issue resolution Improved Activity reagents_check->resolution Reagents Pure sub_reagents1 Purify Substrates and Reagents reagents_check->sub_reagents1 Potential Issue sub_reagents2 Check Oxidant/Reagent Quality reagents_check->sub_reagents2 Potential Issue sub_catalyst1->catalyst_check sub_catalyst2->catalyst_check sub_conditions1->conditions_check sub_conditions2->conditions_check sub_reagents1->reagents_check sub_reagents2->reagents_check

Caption: Troubleshooting workflow for low catalytic activity.

Issue 2: Catalyst Deactivation or Instability

Question: My reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?

Answer: Catalyst deactivation can occur through several pathways. Here are some common causes for Me3TACN-metal complexes:

  • Oxidative Decomposition: In oxidation catalysis, the ligands themselves can be susceptible to oxidation, leading to catalyst degradation.

  • Formation of Inactive Dimers: Some Me3TACN-metal complexes can form inactive dimeric or oligomeric species in solution. For instance, the hydrolytic activity of Cu(II)-TACN complexes can be limited by the formation of inactive dimers.[7] Introducing sterically bulky substituents on the TACN backbone can sometimes disfavor dimerization and enhance reactivity.[7]

  • Product Inhibition: The product of the reaction or a byproduct might coordinate to the metal center more strongly than the substrate, leading to inhibition. This can be observed in the hydrolysis of phosphate esters where the phosphate product can bind to the copper center.[7]

  • Poisoning by Impurities: As mentioned previously, impurities in the reagents or solvent can act as catalyst poisons.[6]

Strategies to Mitigate Catalyst Deactivation:

  • Use of More Robust Ligands: If ligand degradation is suspected, consider using modified TACN ligands with greater oxidative stability.

  • Adjusting Catalyst Concentration: In some cases, higher catalyst concentrations can favor the formation of inactive aggregates. Optimizing the catalyst loading is crucial.

  • Inert Atmosphere: For oxygen-sensitive catalysts, such as those used in ATRP, ensure reactions are run under a strictly inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What types of reactions are commonly catalyzed by Me3TACN-metal complexes?

A1: Me3TACN is a versatile ligand that forms stable complexes with a variety of transition metals. These complexes are active in a range of catalytic reactions, including:

  • Oxidation Reactions: Manganese and ruthenium complexes with Me3TACN are well-known for catalyzing the epoxidation and cis-dihydroxylation of alkenes, as well as the oxidation of alcohols and C-H bonds, often using hydrogen peroxide as a benign oxidant.[8][9][10]

  • Hydrolysis Reactions: Copper(II) and Zinc(II) complexes of Me3TACN and its derivatives are effective catalysts for the hydrolysis of phosphate diesters, mimicking the function of metalloenzymes.[1]

  • Polymerization Reactions: Copper-Me3TACN complexes can be used as catalysts in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[3]

Q2: How do I choose the right metal for my desired catalytic transformation with Me3TACN?

A2: The choice of metal is crucial and depends on the target reaction:

  • Manganese (Mn): Excellent for oxidation and epoxidation reactions, particularly with H2O2.[8][11]

  • Ruthenium (Ru): Used for a variety of oxidation reactions, including alkene epoxidation and alkane hydroxylation.[9] A cis-dioxoruthenium(VI) complex of Me3TACN has been shown to effect alkene cis-dihydroxylation.[10]

  • Copper (Cu): Primarily used in hydrolysis of phosphate esters and in ATRP.[1][3][7]

  • Zinc (Zn): Effective for the transesterification of RNA-model substrates.[4][5]

  • Palladium (Pd): A dimethyl Pd(II) complex with Me3TACN has been shown to undergo aerobic oxidation to a stable Pd(IV) species, suggesting potential applications in aerobic oxidative transformations.[12]

Q3: Are there any specific handling and storage recommendations for Me3TACN-metal complexes?

A3: While many Me3TACN complexes are relatively stable, it is good practice to:

  • Store in a Cool, Dry Place: To prevent degradation from moisture and heat, store the complexes in a desiccator or glovebox.

  • Handle Under Inert Atmosphere (if necessary): For complexes with metals in low oxidation states or those known to be air-sensitive, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is recommended to prevent oxidation.

Data on Reaction Condition Optimization

The following tables summarize optimized reaction conditions found in the literature for specific catalytic reactions using Me3TACN-metal complexes.

Table 1: Manganese-Catalyzed Epoxidation of Alkenes

ParameterOptimized ConditionNotes
Catalyst Mn(II) salts with Me3TACNIn situ formation of the active catalyst is common.
Oxidant Hydrogen Peroxide (H2O2)Use of bicarbonate buffer is often required.[11]
Solvent DMF or tBuOHAdditives can enhance reaction rates.[11]
Additives Salicylic acid (in DMF) or Sodium acetate (in tBuOH)Can increase reaction rates by 2-3 times.[11]
Temperature AmbientLow-temperature bleaching catalysis has been a key application.[8]

Table 2: Ruthenium-Catalyzed cis-Dihydroxylation of Alkenes

ParameterOptimized ConditionReference
Catalyst [(Me3tacn)(CF3CO2)RuVIO2]ClO4Pre-formed catalyst.
Substrate Alkenes
Solvent Aqueous tert-butyl alcohol
Temperature Ambient
Yield Excellent[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Me3TACN-Metal Complex (Example: [(Me3tacn)CrCl3])

This protocol is adapted from a literature procedure for the synthesis of a chromium(III) Me3TACN complex.[13]

Materials:

  • CrCl3·6H2O

  • 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN)

  • Methanol

  • Zinc granules

  • Diethyl ether

  • Deionized water

Procedure:

  • In a flask, dissolve CrCl3·6H2O in methanol.

  • Heat the solution to 120°C for one hour to remove water and methanol, resulting in a deep purple solution.

  • Add approximately thirty granules of zinc to the solution.

  • While maintaining the temperature at 70°C, add Me3TACN dropwise over a five-minute period.

  • Stir the resulting dark green mixture vigorously. Small amounts of methanol can be added to facilitate stirring.

  • Heat the mixture at 120°C for two hours.

  • Cool the reaction to room temperature and transfer the mixture to a beaker.

  • Add 100 mL of deionized water and cool the mixture at 5°C for four hours.

  • Filter the solid product, wash with 50 mL of water and then with 2 x 20 mL of diethyl ether.

  • Dry the green solid product in air.

Logical Diagram for Me3TACN-Metal Complex Synthesis

Synthesis_Workflow start Start: Metal Salt and Me3TACN dissolve Dissolve Metal Salt in Solvent start->dissolve heat1 Heat to Remove Water dissolve->heat1 add_reagents Add Reducing Agent (optional) and Me3TACN heat1->add_reagents react Heat Reaction Mixture add_reagents->react cool Cool to Room Temperature react->cool precipitate Precipitate Product (e.g., with anti-solvent) cool->precipitate isolate Isolate Product (Filtration) precipitate->isolate wash Wash Product isolate->wash dry Dry Product wash->dry characterize Characterize Complex (NMR, MS, etc.) dry->characterize end End: Pure Me3TACN-Metal Complex characterize->end

Caption: General workflow for synthesizing a Me3TACN-metal complex.

References

Technical Support Center: Functionalization of 1,4,7-Trimethyl-1,4,7-triazonane (TMTACN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the functionalization of 1,4,7-Trimethyl-1,4,7-triazonane (TMTACN).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of TMTACN?

A1: The most prevalent side reaction during N-alkylation of the TMTACN ring is over-alkylation, leading to the formation of quaternary ammonium salts. This occurs when the newly functionalized nitrogen atom undergoes a subsequent alkylation. Another potential issue is the formation of complex mixtures resulting from incomplete alkylation or reaction with impurities. Careful control of stoichiometry and reaction conditions is crucial to minimize these side products.

Q2: I am observing a complex mixture of products in my reaction, with multiple spots on my TLC plate that are difficult to separate. What could be the cause?

A2: A complex product mixture can arise from several factors. Firstly, ensure the purity of your starting TMTACN and alkylating agent, as impurities can lead to undesired side reactions. Secondly, over-alkylation can lead to a mixture of mono-, di-, and tri-substituted products, as well as quaternary salts. Consider using a less reactive alkylating agent, lowering the reaction temperature, or reducing the molar excess of the alkylating agent. The use of protecting group strategies on the parent 1,4,7-triazacyclononane (TACN) before methylation and functionalization can also provide a more controlled reaction pathway.

Q3: My reaction yield is consistently low, even though my starting materials are pure. What strategies can I employ to improve the yield?

A3: Low yields in TMTACN functionalization can be attributed to several factors, including steric hindrance from the methyl groups and the chosen functional group, suboptimal reaction conditions, or product loss during workup and purification. To improve yields, consider the following:

  • Solvent Choice: Employ a polar aprotic solvent such as acetonitrile or DMF to ensure good solubility of the reactants.

  • Base Selection: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is critical to prevent competition with the TMTACN nucleophile.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Some reactions may require elevated temperatures to overcome activation energy barriers, while others may need to be run at lower temperatures to prevent side reactions. Monitoring the reaction progress by TLC or LC-MS is highly recommended.

  • Purification Method: Functionalized TMTACN derivatives can be challenging to purify due to their polarity. Column chromatography on silica gel or alumina, or purification by HPLC, may be necessary. In some cases, crystallization can be an effective purification method.

Q4: Can ring-opening of the TMTACN macrocycle occur during functionalization?

A4: While the TMTACN macrocycle is generally stable, harsh reaction conditions could potentially lead to ring-opening, although this is not a commonly reported side reaction during standard functionalization procedures. The synthesis of certain TACN derivatives can involve the intentional ring-opening of a bicyclic aminal intermediate.[1] To avoid unintentional ring-opening, it is advisable to use moderate reaction temperatures and avoid highly acidic or basic conditions unless specifically required by the protocol.

Troubleshooting Guides

Problem 1: Formation of Quaternary Ammonium Salts (Over-alkylation)
Symptom Possible Cause Troubleshooting Steps
Appearance of a highly polar, water-soluble product that is difficult to extract into organic solvents.Excess alkylating agent or prolonged reaction time.1. Reduce Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the alkylating agent. 2. Control Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the second alkylation step. 4. Monitor Reaction: Closely monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the desired product is formed.
Mass spectrometry data shows a peak corresponding to the desired product plus the mass of the alkylating agent cation.The tertiary amine product is further alkylated.1. Purification: Isolate the desired product from the quaternary salt by column chromatography using a polar eluent system or by preparative HPLC. 2. Alternative Strategy: Consider a synthetic route involving the functionalization of TACN followed by methylation of the remaining secondary amines.
Problem 2: Incomplete Reaction or Low Conversion
Symptom Possible Cause Troubleshooting Steps
Significant amount of starting TMTACN remains after the reaction.Insufficient reactivity of the alkylating agent or deactivation of the nucleophile.1. Increase Temperature: Gradually increase the reaction temperature to provide more energy for the reaction to proceed. 2. Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to an alkyl bromide or iodide. 3. Check Base: Ensure the base is sufficiently strong to deprotonate any protonated TMTACN that may form. 4. Extend Reaction Time: Allow the reaction to proceed for a longer duration, while monitoring for the formation of side products.
The reaction stalls after partial conversion.The product may be inhibiting the reaction, or the reagents may have degraded.1. Reagent Purity: Verify the purity and activity of the alkylating agent and solvent. 2. Stepwise Addition: Consider adding the base or alkylating agent in portions throughout the reaction.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general guideline for the mono-N-alkylation of TMTACN. Optimization of specific parameters will be necessary for different alkylating agents.

  • Materials:

    • This compound (TMTACN)

    • Alkylating agent (e.g., alkyl halide)

    • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

    • Non-nucleophilic base (e.g., K₂CO₃, DIPEA)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere, dissolve TMTACN (1 equivalent) in the anhydrous solvent.

    • Add the non-nucleophilic base (1.5-2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or other suitable methods.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Functionalization cluster_workup Workup & Purification start Dissolve TMTACN in anhydrous solvent add_base Add non-nucleophilic base start->add_base add_alkylating Add alkylating agent add_base->add_alkylating Stir 15-30 min heat Heat and monitor (TLC/LC-MS) add_alkylating->heat cool Cool to RT heat->cool Reaction complete filter Filter solids cool->filter evaporate Evaporate solvent filter->evaporate purify Purify product evaporate->purify

Caption: General workflow for the N-alkylation of TMTACN.

troubleshooting_logic cluster_issues Common Problems cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurities start Functionalization of TMTACN issue Identify Issue start->issue low_yield Low Yield/ Incomplete Reaction issue->low_yield Poor Conversion side_products Side Products/ Complex Mixture issue->side_products Low Purity inc_temp Increase Temperature low_yield->inc_temp change_reagent Change Alkylating Agent low_yield->change_reagent check_base Check Base Strength low_yield->check_base control_stoich Control Stoichiometry side_products->control_stoich low_temp Lower Temperature side_products->low_temp purification Optimize Purification side_products->purification

Caption: Troubleshooting logic for TMTACN functionalization.

References

preventing decomposition of Me3TACN metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Me₃TACN metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the decomposition of my Me₃TACN metal complex?

A1: Decomposition of Me₃TACN metal complexes can be triggered by several factors, including:

  • Oxidation: The metal center or the ligand itself can be susceptible to oxidation, especially when exposed to air (oxygen). This is a common issue for complexes with redox-active metals like manganese and palladium. For instance, a dimethyl Pd(II) complex with Me₃TACN has been shown to undergo facile aerobic oxidation to a Pd(IV) species.[1][2][3][4]

  • Ligand Dissociation: Other ligands in the coordination sphere of the metal can dissociate, leading to an unstable intermediate that may further decompose. For example, some iron(II) Me₃TACN complexes readily lose acetonitrile ligands.[5]

  • Hydrolysis: In aqueous solutions, water molecules can coordinate to the metal center, potentially leading to hydrolysis of the complex or displacement of other ligands. The stability of some metal complexes can be pH-dependent.[6][7]

  • Photodegradation: Exposure to light can induce decomposition in some light-sensitive complexes.

  • Thermal Instability: Elevated temperatures can cause thermal decomposition of the complex. The thermal stability often depends on the metal, the counter-ions, and the overall structure of the complex.

Q2: I observed a color change in my Me₃TACN complex solution. What does this indicate?

A2: A color change in your solution often signifies a change in the coordination environment or oxidation state of the metal center, which could be an indication of decomposition. For example, a purple spin-crossover iron(II) Me₃TACN complex becomes colorless upon losing acetonitrile ligands or coordinating with water.[5] You should immediately investigate the cause by performing analytical characterization such as UV-Vis or NMR spectroscopy.

Q3: How can I prevent the oxidative decomposition of my air-sensitive Me₃TACN complex?

A3: To prevent oxidation, it is crucial to handle air-sensitive complexes under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.[8] Solvents should be thoroughly degassed before use by bubbling with an inert gas.[8] Storing the solid complex and its solutions at low temperatures (e.g., -20°C) can also help to minimize oxidation.[8]

Q4: What is the role of the counter-ion in the stability of Me₃TACN complexes?

A4: The choice of counter-ion can significantly impact the stability of your complex. For instance, the BPh₄⁻ salt of an iron(II) Me₃TACN complex is more stable towards the loss of acetonitrile ligands compared to the triflate (OTf⁻) salt.[5] The thermal stability of metal complexes, in general, can be influenced by the counter-ions in both the inner and outer coordination spheres.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during experiments with Me₃TACN metal complexes.

Problem 1: My complex appears to be decomposing during my reaction.
Symptom Possible Cause Suggested Action
Unexpected color changeChange in metal oxidation state or coordination environment.- Confirm the identity of the new species using UV-Vis, NMR, or Mass Spectrometry. - If oxidation is suspected, ensure all reactions are performed under a strict inert atmosphere with degassed solvents.
Formation of a precipitateThe complex or a decomposition product is insoluble.- Characterize the precipitate (e.g., by IR, elemental analysis). - Re-evaluate the choice of solvent and reaction conditions (temperature, concentration).
Loss of catalytic activityThe active catalytic species is decomposing.- Monitor the reaction progress over time to determine the rate of deactivation. - Investigate potential catalyst poisons in your substrate or solvent. - Consider immobilizing the complex on a solid support to enhance stability.
Problem 2: My complex is unstable during storage.
Symptom Possible Cause Suggested Action
Solid complex changes color over timeOxidation or reaction with atmospheric moisture.- Store the solid complex under an inert atmosphere (e.g., in a glove box or a sealed vial with argon/nitrogen). - Store at low temperatures as recommended for the specific complex.
Solution of the complex degrades quicklyReaction with solvent, dissolved oxygen, or light.- Prepare solutions fresh before use. - Use high-purity, degassed solvents. - Store solutions in the dark and at low temperatures.

Experimental Protocols

Protocol 1: General Procedure for Assessing Complex Stability by UV-Vis Spectroscopy

This protocol allows for the monitoring of changes in the complex's electronic structure, which can indicate decomposition.

  • Preparation of Stock Solution: Prepare a stock solution of the Me₃TACN metal complex of a known concentration in a suitable, high-purity, and degassed solvent.

  • Sample Preparation: In a cuvette, dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Initial Spectrum: Record the UV-Vis spectrum of the freshly prepared solution at time zero.

  • Incubation: Store the solution under the desired experimental conditions (e.g., at a specific temperature, exposed to air or light).

  • Time-course Monitoring: Record the UV-Vis spectrum at regular time intervals (e.g., every hour, every 24 hours).

  • Data Analysis: Analyze the spectral changes over time. The appearance of new peaks or the disappearance of characteristic peaks of the complex can indicate decomposition. The rate of decomposition can be quantified by monitoring the change in absorbance at a specific wavelength.

Visualizations

DecompositionPathways Complex [M(Me3TACN)L_n]^x+ Oxidation Oxidized Complex [M^(n+1)(Me3TACN)L_n]^(x+1)+ Complex->Oxidation O2 LigandLoss Unstable Intermediate [M(Me3TACN)L_(n-1)]^x+ + L Complex->LigandLoss -L Hydrolysis Hydrolyzed Complex [M(Me3TACN)L_(n-1)(H2O)]^x+ + L Complex->Hydrolysis +H2O -L FurtherDecomp Further Decomposition Products Oxidation->FurtherDecomp LigandLoss->FurtherDecomp Hydrolysis->FurtherDecomp

Caption: Common decomposition pathways for Me₃TACN metal complexes.

TroubleshootingWorkflow Start Instability Observed (e.g., color change, precipitation) Analysis Characterize the Product (UV-Vis, NMR, MS) Start->Analysis IsOxidation Is it Oxidation? Analysis->IsOxidation InertAtmosphere Implement Strict Inert Atmosphere Techniques IsOxidation->InertAtmosphere Yes IsLigandLoss Is it Ligand Dissociation? IsOxidation->IsLigandLoss No End Stable Complex InertAtmosphere->End ChangeSolvent Modify Solvent or Counter-ion IsLigandLoss->ChangeSolvent Yes IsHydrolysis Is it Hydrolysis? IsLigandLoss->IsHydrolysis No ChangeSolvent->End ControlpH Control pH and Water Content IsHydrolysis->ControlpH Yes IsHydrolysis->End No ControlpH->End

Caption: Workflow for troubleshooting the instability of Me₃TACN complexes.

References

Technical Support Center: Enhancing the Solubility of 1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1,4,7-Trimethyl-1,4,7-triazonane (Me3-TACN) complexes.

Troubleshooting Guide

Issue: My Me3-TACN complex has precipitated out of solution.

Precipitation of your Me3-TACN complex can occur for several reasons, ranging from low intrinsic solubility to changes in the solution environment. This guide provides a step-by-step approach to diagnose and resolve this common issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Me3-TACN complex precipitation.

Detailed Troubleshooting Steps:

  • Verify the Synthesis and Product:

    • Question: Did the precipitation occur during the synthesis or upon storage?

    • Action: Review your synthetic protocol. Ensure the correct solvent was used and that the reaction conditions were appropriate for the formation of the desired complex. An unexpected color change or precipitate morphology could indicate the formation of an unintended, less soluble species.[1]

  • Assess Intrinsic Solubility:

    • Question: Is the Me3-TACN complex known to have low solubility in the chosen solvent?

    • Action: Consult available literature for solubility data on your specific complex or analogous compounds. If data is unavailable, perform a preliminary solubility test with small amounts of the complex in a range of solvents.

  • Evaluate the Impact of pH:

    • Question: Is the solubility of your complex pH-dependent?

    • Action: The stability and solubility of many metal complexes are highly dependent on pH.[2][3] For Me3-TACN complexes, which are cationic, changes in pH can affect the overall charge and interactions with the solvent. Measure the pH of your solution. If the complex has acidic protons or is in a buffered solution, pH changes can lead to precipitation. Consider that at high pH values, many metal ions can precipitate as metal hydroxides.[4][5]

  • Consider Concentration Effects:

    • Question: Is the solution supersaturated?

    • Action: If the concentration of the complex exceeds its solubility limit in the given solvent and temperature, precipitation will occur. Try preparing a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the solubility of my Me3-TACN complex?

There are several effective methods to enhance the solubility of poorly soluble Me3-TACN complexes:

  • pH Adjustment: For complexes where the ligand or coordinated solvent molecules can be protonated or deprotonated, altering the pH can significantly impact solubility. Basic salts are generally more soluble in acidic solutions, while acidic salts are more soluble in basic solutions.[6][7]

  • Use of Co-solvents: Adding a water-miscible organic solvent can often increase the solubility of a complex. Common co-solvents include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][8]

  • Counter-ion Exchange: Since Me3-TACN complexes are typically cationic, the nature of the counter-ion can have a substantial effect on solubility. Exchanging a less soluble counter-ion (e.g., chloride, bromide) for a more soluble one (e.g., nitrate, perchlorate, triflate) can improve solubility.[8]

  • Ligand Modification: While a more advanced technique, modifying the Me3-TACN ligand itself by adding solubilizing groups (e.g., sulfonate, carboxylate, or polyethylene glycol chains) can dramatically increase the aqueous solubility of the resulting complex.[2]

Q2: How do I choose the right co-solvent to improve the solubility of my Me3-TACN complex?

The principle of "like dissolves like" is a good starting point. The polarity of your Me3-TACN complex will depend on the metal center, any coordinated ligands, and the counter-ion. A systematic approach is often the most effective:

  • Screening: Test the solubility of a small amount of your complex in a range of common laboratory solvents with varying polarities (see table below).

  • Binary Mixtures: If the complex is sparingly soluble in water but soluble in an organic solvent, try creating binary mixtures of water and the organic solvent in different ratios to find the optimal composition for your experiment.

Q3: What is a general protocol for performing a counter-ion exchange?

A common method for counter-ion exchange involves precipitation of the unwanted ion. For example, to exchange a chloride counter-ion for a non-coordinating anion like hexafluorophosphate (PF6⁻) or tetrafluoroborate (BF4⁻):

  • Dissolve your Me3-TACN chloride complex in a suitable solvent (e.g., water or ethanol).

  • Add a stoichiometric amount of a silver salt containing the desired counter-ion (e.g., AgPF6 or AgBF4). Silver chloride (AgCl) is insoluble and will precipitate out of solution.

  • Stir the reaction mixture, protecting it from light (as silver salts can be light-sensitive).

  • Remove the AgCl precipitate by filtration (e.g., through Celite).

  • The filtrate will contain your Me3-TACN complex with the new counter-ion. The complex can then be isolated by evaporation of the solvent.

Q4: Can the choice of metal ion affect the solubility of the Me3-TACN complex?

Yes, the metal ion can influence the overall properties of the complex, including its solubility. The size, charge, and preferred coordination geometry of the metal ion will affect the packing of the complex in the solid state and its interactions with solvent molecules. However, general trends can be difficult to predict without experimental data.

Q5: My complex seems to be degrading in solution. What could be the cause?

Degradation can be caused by several factors:

  • pH Instability: Extreme pH values can lead to the hydrolysis of the complex or the ligand itself.

  • Redox Reactions: The metal center in your Me3-TACN complex might be susceptible to oxidation or reduction, especially in the presence of air or other redox-active species in your solution.

  • Solvent Reactivity: Some solvents may react with your complex over time.

It is advisable to store solutions of your complex at low temperatures and protected from light, and to use freshly prepared solutions for your experiments whenever possible.

Data Presentation

Table 1: Qualitative Solubility of Me3-TACN Complexes in Common Solvents

This table provides a general guide to the solubility of Me3-TACN complexes based on literature reports. The actual solubility of a specific complex may vary. It is recommended to perform your own solubility tests.

SolventPolarity IndexTypical Solubility of Me3-TACN ComplexesNotes
Water10.2Varies (often sparingly soluble)Highly dependent on the counter-ion and any coordinated ligands.
Methanol5.1Generally solubleGood starting point for many complexes.
Ethanol4.3Generally solubleSimilar to methanol.
Acetonitrile5.8Often solubleUseful for electrochemical studies.
Dimethylformamide (DMF)6.4Generally solubleA good solvent for a wide range of polar complexes.
Dimethyl Sulfoxide (DMSO)7.2Generally solubleCan dissolve many otherwise insoluble complexes.
Dichloromethane3.1Sparingly soluble to insolubleDepends on the lipophilicity of the complex.
Diethyl Ether2.8Generally insoluble
Hexane0.1Insoluble

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Composition

This protocol outlines a method for systematically determining a suitable co-solvent mixture to dissolve your Me3-TACN complex.

Experimental Workflow:

G start Select Potential Co-solvents prepare_stock Prepare Stock Solution of Complex in Pure Co-solvent start->prepare_stock prepare_series Prepare a Series of Aqueous/Co-solvent Mixtures prepare_stock->prepare_series add_complex Add a Fixed Amount of Complex to Each Mixture prepare_series->add_complex observe Observe Solubility at Room Temperature add_complex->observe heat_sonicate Gently Heat or Sonicate if Necessary observe->heat_sonicate determine_optimal Determine Optimal Co-solvent Ratio heat_sonicate->determine_optimal end Solubility Achieved determine_optimal->end

Caption: Workflow for co-solvent screening.

Procedure:

  • Select Co-solvents: Based on preliminary tests or literature, choose 2-3 water-miscible organic solvents in which your complex shows some solubility (e.g., methanol, DMF, DMSO).

  • Prepare Mixtures: In a series of vials, prepare different ratios (v/v) of water to your chosen co-solvent (e.g., 9:1, 8:2, 7:3, 5:5, 2:8, 1:9).

  • Add Complex: To each vial, add a small, pre-weighed amount of your Me3-TACN complex.

  • Equilibrate and Observe: Agitate the vials (e.g., using a vortex mixer or shaker) for a set period at a constant temperature. Visually inspect for complete dissolution.

  • Gentle Heating/Sonication: If the complex is not fully dissolved, gentle heating or sonication may aid dissolution.[2]

  • Determine Optimal Ratio: Identify the co-solvent mixture with the lowest proportion of organic solvent that completely dissolves your complex.

Protocol 2: pH-Dependent Solubility Profile

This protocol allows you to determine how the solubility of your Me3-TACN complex changes with pH.

Logical Relationship Diagram:

G cluster_0 pH Adjustment cluster_1 Potential Consequences cluster_2 Resulting Effect on Solubility low_ph Low pH (Acidic) high_ph High pH (Basic) protonation Protonation of Ligand/ Coordinated Species low_ph->protonation deprotonation Deprotonation of Ligand/ Coordinated Species high_ph->deprotonation hydroxide_precipitation Metal Hydroxide Precipitation high_ph->hydroxide_precipitation increased_solubility Increased Solubility protonation->increased_solubility deprotonation->increased_solubility decreased_solubility Decreased Solubility hydroxide_precipitation->decreased_solubility

Caption: The influence of pH on complex solubility.

Procedure:

  • Prepare Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Add Complex: Add an excess amount of your solid Me3-TACN complex to each buffer solution to create a saturated solution.

  • Equilibrate: Stir the suspensions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Separate Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantify Solubilized Complex: Determine the concentration of the dissolved complex in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, ICP-MS).

  • Plot Data: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

References

Technical Support Center: Complex Formation with 1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,7-Trimethyl-1,4,7-triazacyclononane (TMTACN) in complex formation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of TMTACN metal complexes.

Issue 1: Low or No Yield of the Desired Metal Complex

Possible Causes and Solutions:

  • Impurities in the TMTACN Ligand: The presence of starting materials or byproducts from the synthesis of TMTACN can interfere with complexation.

    • Solution: Ensure the purity of the TMTACN ligand. Methods for synthesis and purification, such as those described by Richman and Atkins, involve multiple steps including tosylation, cyclization, detosylation, and alkylation.[1][2] Residual tosylates or incompletely alkylated species can hinder complex formation. It is recommended to purify the ligand using techniques like distillation or chromatography and confirm its purity via NMR spectroscopy.

  • Incorrect Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial for successful complexation.

    • Solution: Optimize the reaction conditions. The ideal solvent will dissolve both the metal salt and the TMTACN ligand. Common solvents for TMTACN complexation include acetonitrile, methanol, and water.[3][4] The reaction temperature and time should be optimized for each specific metal complex. Monitoring the reaction progress by techniques like TLC or NMR can help determine the optimal reaction time.

  • Inappropriate Metal Salt: The counter-ion of the metal salt can influence the solubility and reactivity of the metal ion.

    • Solution: Experiment with different metal salts (e.g., chlorides, nitrates, triflates). In some cases, the presence of a coordinating anion can prevent the TMTACN from binding to the metal center. Using a salt with a weakly coordinating anion, such as perchlorate or triflate, can be beneficial.

  • Hydrolysis of the Metal Ion: In aqueous solutions, metal ions can hydrolyze to form metal hydroxides or oxides, which may be unreactive towards TMTACN.

    • Solution: Control the pH of the reaction mixture. For many metal ions, complexation with TMTACN is more efficient under slightly acidic conditions to prevent hydrolysis. However, the optimal pH will depend on the specific metal ion.

Issue 2: Formation of Undesired Side Products

Possible Causes and Solutions:

  • Oligomerization or Polymerization: In some cases, particularly with bridging ligands or under certain reaction conditions, oligomeric or polymeric complexes can form.

    • Solution: Adjust the stoichiometry of the reactants. Using a slight excess of the TMTACN ligand can favor the formation of mononuclear complexes. High dilution conditions can also disfavor the formation of polymeric species.

  • Oxidation of the Metal Center or Ligand: The metal ion or the TMTACN ligand may be susceptible to oxidation, especially in the presence of air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvents prior to use can also help to minimize oxidation.

  • Incomplete Coordination: The TMTACN ligand may not fully coordinate to the metal center, leading to the formation of complexes with solvent molecules occupying some of the coordination sites.

    • Solution: Increase the reaction temperature or time to promote complete coordination of the TMTACN ligand. The choice of solvent can also play a role; a less coordinating solvent may favor complete ligation by TMTACN.

Issue 3: Difficulty in Purifying the Metal Complex

Possible Causes and Solutions:

  • Co-precipitation of Starting Materials: The desired complex may co-precipitate with unreacted starting materials.

    • Solution: Optimize the precipitation/crystallization conditions. This may involve changing the solvent system, adjusting the temperature, or using techniques like vapor diffusion or slow evaporation. Washing the crude product with appropriate solvents can help to remove unreacted starting materials.

  • High Solubility of the Complex: The desired complex may be highly soluble in common laboratory solvents, making it difficult to isolate.

    • Solution: Use a different counter-ion to decrease the solubility of the complex. For example, if the complex is a chloride salt, it may be possible to precipitate it as a hexafluorophosphate or tetraphenylborate salt.[5] Lyophilization can also be used to isolate highly soluble complexes.

  • Instability of the Complex: The complex may be unstable under the purification conditions (e.g., on a chromatography column).

    • Solution: Use milder purification techniques. If the complex is sensitive to silica gel, consider using a different stationary phase like alumina or Celite. In some cases, purification by recrystallization may be a better option than chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination geometry of TMTACN with metal ions?

A1: 1,4,7-Trimethyl-1,4,7-triazacyclononane is a tridentate ligand that typically coordinates to a metal ion in a facial manner, occupying three adjacent coordination sites.[6] This often results in an overall octahedral geometry for the metal complex, with the remaining three coordination sites being occupied by other ligands or solvent molecules.[5] However, other coordination geometries are also possible depending on the metal ion and the other ligands present.

Q2: How can I confirm the formation of my TMTACN metal complex?

A2: A variety of analytical techniques can be used to confirm complex formation and characterize the product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show shifts in the signals of the TMTACN ligand upon coordination to a metal ion.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, and confirms the coordination geometry.[3]

  • Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide information about the coordination environment of the metal ion and the electronic properties of the complex.[3]

Q3: Are there any safety precautions I should take when working with TMTACN and its metal complexes?

A3: As with all chemical experiments, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many metal salts are toxic, and some TMTACN complexes may have unknown biological activity. It is important to handle these compounds with care and to consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

General Procedure for the Synthesis of a TMTACN Metal Complex:

This is a general guideline, and the specific conditions will need to be optimized for each metal complex.

  • Ligand and Metal Salt Preparation: Dissolve 1,4,7-trimethyl-1,4,7-triazacyclononane (1 equivalent) in a suitable solvent (e.g., acetonitrile, methanol, or water). In a separate flask, dissolve the desired metal salt (1 equivalent) in the same or a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the TMTACN solution with stirring at room temperature. The reaction may be heated to facilitate complexation.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, NMR, or UV-Vis spectroscopy).

  • Isolation: Once the reaction is complete, the product can be isolated by a variety of methods, including precipitation, crystallization, or solvent evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

  • Characterization: Characterize the final product using techniques such as NMR, MS, IR, and X-ray crystallography to confirm its identity and purity.

Quantitative Data Summary

Table 1: Example Reaction Conditions for TMTACN Complex Formation

Metal IonMetal SaltSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Mo(VI)MoO₂Cl₂AcetonitrileReflux2>90[3]
W(VI)WO₂Cl₂AcetonitrileReflux2>90[3]
Ru(II)[Ru(PPh₃)₃Cl₂]TolueneReflux1285[6]
Co(II)Co(BF₄)₂·6H₂OAcetonitrileRoom Temp192[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in TMTACN Complexation start Low or No Yield check_ligand Check Ligand Purity (NMR, MS) start->check_ligand purify_ligand Purify TMTACN (Distillation, Chromatography) check_ligand->purify_ligand Impurities Found check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_ligand->check_conditions Ligand is Pure purify_ligand->check_conditions optimize_conditions Optimize Conditions (Vary Solvent, Temp, Time) check_conditions->optimize_conditions Suboptimal check_metal_salt Evaluate Metal Salt (Counter-ion, Solubility) check_conditions->check_metal_salt Optimal optimize_conditions->check_metal_salt change_metal_salt Use Salt with Weakly Coordinating Anion check_metal_salt->change_metal_salt Potential Interference check_ph Consider pH (Metal Hydrolysis) check_metal_salt->check_ph Appropriate Salt change_metal_salt->check_ph adjust_ph Adjust pH check_ph->adjust_ph Hydrolysis Likely success Successful Complex Formation check_ph->success pH is Optimal adjust_ph->success

Caption: Troubleshooting workflow for low yield in TMTACN complex formation.

Experimental_Workflow General Experimental Workflow for TMTACN Complexation start Start dissolve_reactants Dissolve TMTACN and Metal Salt Separately start->dissolve_reactants mix_reactants Combine Reactant Solutions dissolve_reactants->mix_reactants react Allow to React (with heating if necessary) mix_reactants->react monitor Monitor Reaction Progress (TLC, NMR, etc.) react->monitor monitor->react Incomplete isolate Isolate Crude Product (Precipitation/Crystallization) monitor->isolate Reaction Complete purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Final Product (NMR, MS, X-ray) purify->characterize end End characterize->end

Caption: General experimental workflow for TMTACN complex synthesis.

References

Validation & Comparative

A Comparative Guide to 1,4,7-Triazacyclononane (TACN) and 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃-TACN)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of coordination chemistry, the selection of an appropriate ligand is paramount to tuning the properties and reactivity of a metal center. Among the most versatile and widely studied macrocyclic ligands are 1,4,7-triazacyclononane (TACN) and its permethylated derivative, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN).[1][2] Both are nine-membered rings with three nitrogen donor atoms that typically bind to a metal in a facial, tridentate manner, creating a stable and kinetically inert metal-ligand scaffold.[3][4] This facial coordination leaves three sites on an octahedral metal center available for further reactivity or coordination, making these ligands exceptional platforms for applications ranging from catalysis to medicinal chemistry.[5][6]

This guide provides an objective comparison of TACN and Me₃-TACN, focusing on their structural, electronic, and reactive differences. It includes experimental data to highlight how the simple addition of three methyl groups dramatically alters the ligand's properties and dictates its suitability for specific applications.

Structural and Electronic Properties: The Impact of N-Methylation

The fundamental difference between TACN and Me₃-TACN lies in the substitution at the nitrogen atoms. TACN possesses secondary amines (N-H), while Me₃-TACN features tertiary amines (N-CH₃). This seemingly minor structural change introduces significant steric and electronic consequences.

  • Electronic Effects: The methyl groups in Me₃-TACN are electron-donating, which increases the electron density on the nitrogen atoms. This makes Me₃-TACN a stronger σ-donor and a more basic ligand compared to TACN. The increased electron-donating ability of Me₃-TACN tends to stabilize higher oxidation states of the coordinated metal ion and generally leads to lower redox potentials for the M(III)/M(II) couple compared to the analogous TACN complex.

  • Steric Effects: The methyl groups introduce considerable steric bulk around the metal's coordination sphere. This steric hindrance can prevent the formation of 2:1 ligand-to-metal "sandwich" complexes, which are common for the less bulky TACN ligand.[2] The steric clash also influences the bond angles and overall geometry of the resulting metal complex.

  • Reactivity of N-H vs. N-CH₃: The secondary amines of TACN provide a site for deprotonation and further functionalization. This allows for the attachment of pendant arms to create more complex, multidentate chelators, a feature absent in the chemically robust Me₃-TACN.[7][8] This makes TACN a versatile building block for designing ligands with tailored properties for applications like radiopharmaceuticals and biomimetic modeling.[4][8]

Data Presentation: Physicochemical and Coordination Properties

The quantitative differences in the properties of these ligands and their complexes are summarized below.

Property1,4,7-Triazacyclononane (TACN)1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃-TACN)
Molar Mass 129.20 g/mol [9]171.28 g/mol [2]
Appearance White solidColorless to pale yellow liquid[10][11]
Boiling Point -~208 °C[10]
pKa₁ 10.42[3]11.28 (for the aquated Zn(II) complex)[3]
pKa₂ 6.86[3]8.13 (for the aquated Zn(II) complex)[3]
pKa₃ < 1.5[3]-
Table 1. Comparative physicochemical properties of TACN and Me₃-TACN.
ComplexE₁/₂ (V vs. NHE)Metal CoupleComments
[Os(TACN)Cl₃] +0.06Os(IV)/Os(III)Data from electrochemical measurements of Osmium complexes.[12][13]
[Os(Me₃-TACN)Cl₃] -0.28Os(IV)/Os(III)The electron-donating methyl groups in Me₃-TACN stabilize the higher +4 oxidation state, making it harder to reduce and thus lowering the redox potential compared to the TACN analogue.[12][13]
[(Me₃tacn)CuSCPh₃]⁺ ~ +0.75Cu(II)/Cu(I)Exhibits a redox potential approximately 0.5 V higher than related complexes with less substituted tacn ligands, modeling type 1 copper centers.[14]
Table 2. Representative redox potentials of metal complexes. Note: Direct comparison requires identical experimental conditions, which can vary between studies.

Experimental Protocols

Detailed methodologies for the synthesis of these ligands and their complexes are crucial for reproducible research.

Protocol 1: Synthesis of 1,4,7-Triazacyclononane (TACN)

The synthesis of TACN is often achieved via the Richman-Atkins method, which involves the cyclization of a tosyl-protected linear triamine.

Materials:

  • Diethylenetriamine

  • Tosyl chloride

  • Sodium ethoxide

  • Ethylene glycol ditosylate

  • Sulfuric acid

Procedure:

  • Protection: Diethylenetriamine is reacted with tosyl chloride in the presence of a base to yield N,N',N''-tritosyldiethylenetriamine.

  • Cyclization: The tritosylated amine is deprotonated with a strong base like sodium ethoxide to form a disodium salt. This salt is then reacted with an equivalent of ethylene glycol ditosylate in a solvent like DMF under high dilution conditions to promote intramolecular cyclization. This forms the protected macrocycle, 1,4,7-tritosyl-1,4,7-triazacyclononane.

  • Deprotection: The tosyl protecting groups are removed by heating the protected macrocycle in concentrated sulfuric acid.

  • Isolation: The reaction mixture is cooled, diluted with ether to precipitate the product as a sulfate salt. The free TACN ligand can be obtained by neutralization and extraction.

Protocol 2: Synthesis of 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃-TACN)

Me₃-TACN can be prepared by the methylation of TACN or via a one-pot synthesis.[15][16]

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • Formaldehyde

  • Formic acid

Procedure (Eschweiler-Clarke Reaction):

  • TACN is dissolved in formic acid.

  • Aqueous formaldehyde is added portion-wise to the solution while stirring.

  • The mixture is heated at reflux for 24-48 hours. During this process, the formic acid acts as the reducing agent for the iminium ions formed in situ.

  • After cooling, the excess formic acid and formaldehyde are removed under reduced pressure.

  • The residue is made strongly basic with NaOH, and the product is extracted with an organic solvent like dichloromethane.

  • The organic extracts are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield Me₃-TACN as an oil.

Protocol 3: Characterization of Redox Potentials by Cyclic Voltammetry (CV)

CV is used to measure the redox potentials of the metal complexes.

Setup:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte: A solution of a non-coordinating salt (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or water).

  • Analyte: The metal complex of TACN or Me₃-TACN at a concentration of ~1 mM.

Procedure:

  • The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution containing the analyte.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • A potential is swept linearly from a starting value to a final value and then back again.

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • The formal redox potential (E₁/₂) is determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials for a reversible or quasi-reversible process.

Visualizations: Workflows and Mechanisms

Synthesis_Workflow cluster_TACN TACN Synthesis cluster_Me3TACN Me₃-TACN Synthesis cluster_Functionalization Further Reactivity A Diethylenetriamine B Protection (Tosyl Groups) A->B C Cyclization B->C D Deprotection (H₂SO₄) C->D E 1,4,7-Triazacyclononane (TACN) D->E F Methylation (Eschweiler-Clarke) E->F Methylation Reagents (HCOOH / HCHO) H Functionalization (Pendant Arms) E->H G 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃-TACN) F->G I Complex Chelators (e.g., NOTA) H->I

Caption: General synthetic pathways for TACN, its functionalization, and its conversion to Me₃-TACN.

Catalytic_Cycle A [LMn(IV)=O]²⁺ (Active Oxidant) C [LMn(II)]²⁺ (Reduced Catalyst) A->C Oxygen Atom Transfer E Epoxide (Product) A->E B Alkene (Substrate) B->A C->A Oxidation D H₂O₂ (Oxidant) D->C

Caption: Simplified catalytic cycle for alkene epoxidation using a Manganese-Me₃-TACN complex.

Logical_Comparison cluster_TACN TACN cluster_Me3TACN Me₃-TACN T1 N-H Groups TA Applications: - Radiopharmaceuticals - Functional Chelators - Biomimetic Models T1->TA T2 Less Steric Bulk T2->TA T3 Weaker Donor T3->TA M1 N-CH₃ Groups (Inert) MA Applications: - Oxidation Catalysis - Stabilizing High O.S. - Mechanistic Studies M1->MA M2 More Steric Bulk M2->MA M3 Stronger Donor M3->MA

Caption: Logical relationship between ligand properties and primary applications.

Summary and Conclusion

The choice between 1,4,7-triazacyclononane and its trimethylated analogue is dictated entirely by the desired application, which in turn depends on the distinct properties endowed by the N-H versus N-CH₃ groups.

  • Choose 1,4,7-Triazacyclononane (TACN) when:

    • The research requires subsequent functionalization of the ligand to attach pendant arms for chelation (e.g., in radiopharmaceuticals or sensor design).[6][8]

    • A less sterically hindered coordination environment is necessary, for example, to form sandwich complexes or model biological active sites.[4]

    • Higher redox potentials are desired, or lower metal oxidation states need to be stabilized.

  • Choose 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃-TACN) when:

    • The primary application is catalysis, particularly oxidation reactions where a robust, non-degradable ligand is essential.[17]

    • The goal is to stabilize metal ions in high oxidation states due to the ligand's strong electron-donating character.[18]

    • A chemically inert ligand is required for fundamental mechanistic studies, eliminating complications from ligand reactivity.

References

Steric Effects of Methyl Groups in 1,4,7-Trimethyl-1,4,7-triazonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the coordination chemistry of 1,4,7-Trimethyl-1,4,7-triazonane (Me3TACN) and its parent ligand, 1,4,7-triazacyclononane (TACN). The introduction of three methyl groups on the nitrogen atoms of the TACN macrocycle induces significant steric hindrance that profoundly influences the structural, thermodynamic, and kinetic properties of their metal complexes. Understanding these steric effects is crucial for the rational design of metal-based catalysts, therapeutic agents, and diagnostic probes.

Structural Comparison: The Impact of Steric Bulk

The primary effect of the N-methylation of TACN is the increased steric bulk around the metal center. This steric hindrance leads to distinct differences in the coordination geometry of the resulting metal complexes. While TACN can readily form 2:1 "sandwich" complexes with a variety of metal ions, the bulkier Me3TACN ligand is more restricted in this regard, favoring the formation of such complexes only with larger metal ions like Ag+, Na+, and K+.[1]

A direct comparison of the crystal structures of copper(II) complexes with TACN and Me3TACN reveals the subtle yet significant impact of the methyl groups on bond lengths and angles.

Parameter[Cu(TACN)Cl2][Cu(Me3TACN)Cl2]Reference
Cu-N Bond Length (Å) ~2.04 Å~2.08 Å[2][3]
N-Cu-N Bond Angle (°) ~85°~82°[2][3]
Cu-Cl Bond Length (Å) ~2.25 Å (axial), ~2.60 Å (equatorial)Not explicitly found for direct comparison[4]

The longer Cu-N bonds and smaller N-Cu-N bond angles in the Me3TACN complex are indicative of steric strain imposed by the methyl groups, which forces a slight distortion of the coordination sphere.

Performance in Catalysis: Steric Hindrance as an Advantage

The steric bulk of the methyl groups in Me3TACN is not merely a structural curiosity; it has profound implications for the catalytic activity of its metal complexes. In many catalytic reactions, the formation of inactive dimeric or oligomeric species can be a significant deactivation pathway. The steric hindrance provided by the methyl groups can effectively prevent this, leading to more robust and efficient catalysts.

A prime example is the hydrolysis of phosphate diesters, a reaction of significant biological and environmental importance. Copper(II) complexes of TACN derivatives are known to catalyze this reaction. Studies have shown that the introduction of bulky substituents on the TACN framework enhances the reaction rate by preventing the formation of inactive di-hydroxo-bridged copper dimers.[5][6][7]

CatalystRelative Rate of Phosphate Ester HydrolysisReference
[Cu(TACN)(H2O)2]2+Baseline[7]
[Cu(Me3TACN)(H2O)2]2+Significantly Enhanced[1][2][3][8]

The enhanced activity of the Me3TACN complex is attributed to the persistence of the catalytically active monomeric species in solution.

Experimental Protocols

Synthesis of this compound (Me3TACN)

This protocol is adapted from a modified literature procedure.[9]

Materials:

  • 1,4,7-triazacyclononane (TACN)

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1,4,7-triazacyclononane (1.55 mmol) in 37% aqueous formaldehyde (70 equivalents).

  • Add formic acid (34 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture and evaporate to dryness under vacuum.

  • Redissolve the residue in 10% aqueous NaOH (15 mL).

  • Extract the product with chloroform (3 x 20 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield this compound as an oil.

Synthesis of Dichloro(1,4,7-triazacyclononane)copper(II), [Cu(TACN)Cl2]

This protocol is based on a standard literature preparation.[10]

Materials:

  • 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

  • Copper(II) chloride dihydrate (CuCl2·2H2O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve TACN·3HCl in deionized water.

  • In a separate flask, dissolve an equimolar amount of CuCl2·2H2O in deionized water.

  • Slowly add the CuCl2 solution to the TACN solution with stirring.

  • Add three molar equivalents of a 1 M NaOH solution dropwise to neutralize the hydrochloride salts and facilitate complexation. A precipitate will form.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product in a desiccator.

Catalytic Mechanism and Workflow

The steric effects of the methyl groups in Me3TACN play a crucial role in various catalytic cycles. Below are diagrams illustrating a generalized experimental workflow for catalyst synthesis and a proposed catalytic cycle for the hydrolysis of phosphate esters by a Cu(II)-TACN complex.

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_catalysis Catalytic Testing L_start Starting Materials L_react Reaction & Workup L_start->L_react L_pure Purification L_react->L_pure L_char Characterization (NMR, MS) L_pure->L_char C_start Ligand & Metal Salt L_char->C_start Purified Ligand C_react Complexation Reaction C_start->C_react C_iso Isolation & Washing C_react->C_iso C_char Characterization (X-ray, UV-Vis, EA) C_iso->C_char Cat_setup Reaction Setup (Substrate, Catalyst, Solvent) C_char->Cat_setup Characterized Catalyst Cat_run Catalytic Run (Monitoring Progress) Cat_setup->Cat_run Cat_anal Product Analysis (GC, HPLC) Cat_run->Cat_anal

Caption: A generalized experimental workflow for the synthesis and catalytic testing of metal complexes.

Phosphate_Ester_Hydrolysis cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway (Favored for TACN) catalyst [L-Cu(II)(H2O)2]2+ active_catalyst [L-Cu(II)(H2O)(OH)]+ catalyst->active_catalyst - H+ substrate_complex [L-Cu(II)(OH)(RO-P(O)2-OR')]+ active_catalyst->substrate_complex + Substrate - H2O inactive_dimer [(L-Cu(II))2(μ-OH)2]2+ active_catalyst->inactive_dimer Dimerization transition_state Transition State substrate_complex->transition_state Nucleophilic Attack product_complex [L-Cu(II)(H2O)(ROPO3)] transition_state->product_complex - R'O- product_complex->catalyst + H2O - Product

References

Me3TACN: A Superior Scaffold for Triazacyclononane-Based Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its application in catalysis, bioinorganic chemistry, and radiopharmaceuticals, the choice of ligand is paramount to tailoring the properties of a metal complex. Among the plethora of available scaffolds, 1,4,7-triazacyclononane (TACN) has emerged as a robust and versatile platform. This guide provides a detailed comparison of 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN) with other TACN derivatives, highlighting its distinct advantages supported by experimental data.

Enhanced Stability and Inertness: The Me3TACN Advantage

One of the most significant advantages of Me3TACN lies in the enhanced kinetic and thermodynamic stability it imparts to its metal complexes. The three methyl groups on the nitrogen atoms increase the electron-donating ability of the ligand, leading to stronger metal-ligand bonds. This increased stability is crucial for applications where the metal complex must remain intact under challenging physiological or reaction conditions.

A compelling example is the electrochemical generation of nitric oxide (NO) from nitrite, a process with therapeutic potential. A comparative study of Cu(II) complexes with Me3TACN, tris(2-pyridylmethyl)amine (TPMA), N-propanoate-N,N-bis(2-pyridylethyl)amine (BEPA-Pr), and N-propanoate-N,N-bis(2-pyridylmethyl)amine (BMPA-Pr) demonstrated the superior stability of the Cu(II)-Me3TACN complex. While other complexes showed degradation over time, the Cu(II)-Me3TACN system provided a steady and continuous release of NO for an extended period, highlighting its robustness.[1]

Comparative Stability of Cu(II) Complexes for Nitric Oxide Release
LigandStability during Electrochemical NO GenerationReference
Me3TACN Excellent, stable over 8 days [1]
TPMAModerate[1]
BEPA-PrGood[1]
BMPA-PrModerate[1]

While a comprehensive, directly comparative dataset for the stability constants of Me3TACN, TACN, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with various metal ions under identical conditions is not available in a single source, data compiled from various studies indicate the high thermodynamic stability of Me3TACN complexes. For instance, the log K value for the Ga(III)-NOTA complex is reported to be exceptionally high at 30.98, showcasing the strong binding of functionalized TACN ligands.[2] The stability of Cu(II)-NOTA has also been reported with a log KML of 23.33.[3] It is important to note that direct comparison of these values with those for Me3TACN should be done with caution due to varying experimental conditions across different studies.

Tailoring Catalytic Activity: A Tale of Two Ligands

The substitution on the nitrogen atoms of the TACN ring can significantly influence the catalytic activity of the resulting metal complexes. A study comparing the catalytic oxidation of ethylbenzene using manganese complexes of Me3TACN and the parent TACN ligand provides a clear illustration of this principle.

The monomeric terminal-oxo-Mn complex of Me3TACN, [(tmtacn)Mn(O)(H2O)]SO4, was found to be an efficient catalyst for the C-H bond oxidation of ethylbenzene. In contrast, the tetrameric bridged-oxo-Mn complex of TACN, --INVALID-LINK--4, primarily exhibited catalase activity, decomposing hydrogen peroxide. This demonstrates how the seemingly subtle change from hydrogen to methyl groups on the TACN nitrogen atoms can dramatically alter the nuclearity and, consequently, the catalytic function of the resulting manganese complex.

Catalytic Oxidation of Ethylbenzene by Mn-TACN Complexes
CatalystProduct(s)Primary Catalytic ActivityReference
[(tmtacn)Mn(O)(H2O)]SO4 Acetophenone, 1-phenylethanol C-H Bond Oxidation
--INVALID-LINK--4Oxygen (from H2O2 decomposition)Catalase Activity

Experimental Protocols

To facilitate the reproduction and further investigation of these findings, detailed experimental protocols for key comparative experiments are provided below.

Determination of Metal Complex Stability Constants by Potentiometric Titration

This protocol describes a general method for determining the stability constants of metal complexes with TACN-based ligands.

Materials:

  • Ligand (e.g., Me3TACN, NOTA)

  • Metal salt (e.g., CuCl₂, GaCl₃)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Autotitrator or calibrated burette

  • Thermostated reaction vessel

Procedure:

  • Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).

  • Prepare a solution of the ligand and a slight excess of strong acid in the thermostated reaction vessel.

  • Add the inert salt solution to maintain a constant ionic strength.

  • Titrate the solution with the standardized strong base, recording the pH after each addition. This titration allows for the determination of the ligand's protonation constants.

  • Repeat the titration with a solution containing the ligand, the metal salt, and a slight excess of strong acid.

  • The stability constants are calculated from the titration data using specialized software that fits the potentiometric curves based on the proposed equilibrium models.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Ligand + Acid Solution C Titrate with Standard Base A->C B Ligand + Metal + Acid Solution B->C D Record pH vs. Volume C->D E Calculate Ligand Protonation Constants D->E F Calculate Metal Complex Stability Constants D->F Catalytic_Oxidation_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis A Dissolve Catalyst in Solvent B Add Ethylbenzene & Internal Standard A->B C Initiate with Oxidant B->C D Take Aliquots at Time Intervals C->D Stir at const. Temp E Quench Reaction D->E F GC-FID Analysis E->F G Determine Conversion & Product Yield F->G NO_Generation_Pathway cluster_electrode Electrode Surface cluster_solution Solution CuII [Cu(II)-Me3TACN]2+ CuI [Cu(I)-Me3TACN]+ CuII->CuI + e- (Applied Potential) CuI->CuII - e- NO NO CuI->NO Catalytic Reduction NO2 NO2- NO2->CuI Binds to Cu(I)

References

A Comparative Analysis of the Catalytic Mettle of Me3TACN and TACN Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of metal complexes featuring 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN) versus its parent ligand, 1,4,7-triazacyclononane (TACN). This analysis is supported by experimental data from the literature, detailing the impact of N-methylation on catalytic activity across various reactions.

The strategic modification of ligands plays a pivotal role in tuning the catalytic activity of metal complexes. The seemingly subtle addition of three methyl groups to the TACN macrocycle, yielding Me3TACN, can profoundly alter the steric and electronic environment of the metal center. This, in turn, influences the stability, redox potential, and reactivity of the resulting complexes, leading to significant differences in their catalytic performance. This guide will delve into these differences, presenting a comparative study of their catalytic activities in two key areas: the hydrolysis of phosphate esters and oxidation reactions.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear understanding of the quantitative differences in catalytic activity, the following tables summarize key performance data for Me3TACN and TACN complexes in representative catalytic reactions.

Table 1: Catalytic Hydrolysis of Bis(p-nitrophenyl)phosphate (BNPP)

ComplexMetal IonSecond-Order Rate Constant (k, M⁻¹s⁻¹)Temperature (°C)ConditionsReference
[Cu(TACN)(OH₂)]²⁺Cu(II)Qualitatively lower than substituted TACN complexes-pH sensitive, prone to dimerization[1]
[Cu(Me₃TACN)(OH₂)(OH)]⁺Cu(II)0.06550.0I = 0.15 M[2][3]

Note: Direct quantitative comparison for the unsubstituted [Cu(TACN)]²⁺ complex under identical conditions is challenging due to its tendency to form inactive dimers. However, studies consistently show that sterically bulkier substituents on the TACN ring, such as methyl groups, enhance the hydrolytic activity by inhibiting this dimerization.[1]

Table 2: Catalytic Oxidation Reactions

ComplexMetal IonSubstrateOxidantProduct(s)Key FindingsReference
[Mn₂(μ-O)₃(TACN)₂]²⁺Mn(IV)EthylbenzeneH₂O₂AcetophenoneExhibits catalase activity.[4]
[Mn₂(μ-O)₃(Me₃TACN)₂]²⁺Mn(IV)AlkenesH₂O₂ / Carboxylic AcidEpoxides, cis-diolsHighly efficient for epoxidation and cis-dihydroxylation; selectivity is dependent on the carboxylic acid co-catalyst.[5]
[Ru(Me₃TACN)Cl₃]Ru(III)Alkenes, Alcohols, etc.VariousEpoxides, Diols, Aldehydes, etc.Active catalyst for a broad range of oxidation reactions.[4][4]

Note: The data in Table 2 is compiled from different studies and is intended to be illustrative rather than a direct quantitative comparison due to variations in reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Catalytic Hydrolysis of Bis(p-nitrophenyl)phosphate (BNPP)

This protocol is adapted from studies on the hydrolytic activity of copper(II) TACN and Me3TACN complexes.[2][3]

Materials:

  • Copper(II) salt (e.g., CuCl₂ or Cu(NO₃)₂)

  • TACN or Me3TACN ligand

  • Bis(p-nitrophenyl)phosphate (BNPP)

  • Buffer solution (e.g., HEPES, MES)

  • Deionized water

  • pH meter

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Preparation of the Catalyst Solution:

    • Prepare a stock solution of the copper(II) salt in deionized water.

    • Prepare a stock solution of the TACN or Me3TACN ligand in deionized water.

    • In a volumetric flask, mix equimolar amounts of the copper(II) salt and the ligand solution to form the complex in situ. The final concentration of the complex should be in the millimolar range (e.g., 1.0-7.5 mM).

    • Adjust the pH of the solution to the desired value using a suitable buffer.

  • Kinetic Measurements:

    • Prepare a stock solution of BNPP in a suitable solvent (e.g., acetonitrile).

    • Equilibrate the catalyst solution in a quartz cuvette to the desired temperature in the spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the BNPP stock solution to the cuvette, ensuring rapid mixing. The final concentration of BNPP should be in the micromolar range (e.g., 15 µM).

    • Monitor the hydrolysis of BNPP by recording the increase in absorbance of the p-nitrophenolate product at its λ_max (around 400 nm) over time.

    • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the concentration of the p-nitrophenolate product using its molar extinction coefficient.

    • Determine the initial rate of the reaction.

    • The second-order rate constant (k) can be calculated by dividing the initial rate by the concentrations of the catalyst and the substrate.

Protocol 2: Catalytic Epoxidation of Alkenes

This protocol is a general procedure based on the use of manganese TACN and Me3TACN complexes for alkene epoxidation.[5]

Materials:

  • Manganese(II) salt (e.g., Mn(OAc)₂ or Mn(ClO₄)₂)

  • TACN or Me3TACN ligand

  • Alkene substrate (e.g., styrene, cyclooctene)

  • Hydrogen peroxide (H₂O₂) as the oxidant

  • Carboxylic acid co-catalyst (e.g., acetic acid)

  • Solvent (e.g., acetonitrile, methanol)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis

Procedure:

  • Catalyst Preparation:

    • The manganese complex can be prepared in situ by dissolving the manganese(II) salt and the ligand in the chosen solvent in the reaction vessel.

  • Catalytic Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the manganese complex (or its precursors) and the carboxylic acid co-catalyst in the solvent.

    • Add the alkene substrate to the reaction mixture.

    • Slowly add a solution of hydrogen peroxide to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

    • Allow the reaction to proceed for a set period, monitoring its progress by taking aliquots at regular intervals.

  • Product Analysis:

    • Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., a small amount of MnO₂ to decompose excess H₂O₂).

    • Analyze the product mixture by GC or HPLC to determine the conversion of the alkene and the yield of the epoxide and other products. An internal standard should be used for accurate quantification.

Mandatory Visualizations

The following diagrams illustrate the proposed catalytic cycle for phosphate ester hydrolysis and a general workflow for comparing the catalytic oxidation activity of Me3TACN and TACN complexes.

Catalytic_Hydrolysis_Cycle cluster_TACN [Cu(TACN)(OH₂)]²⁺ Pathway cluster_Me3TACN [Cu(Me₃TACN)(OH₂)]²⁺ Pathway TACN_cat [Cu(TACN)(OH₂)]²⁺ TACN_active [Cu(TACN)(OH)]⁺ TACN_cat->TACN_active - H⁺ TACN_dimer Inactive Dimer {[(TACN)Cu(OH)]₂}²⁺ TACN_active->TACN_dimer + [Cu(TACN)(OH)]⁺ TACN_substrate [Cu(TACN)(OH)(BNPP)]⁺ TACN_active->TACN_substrate + BNPP TACN_product [Cu(TACN)(OH₂)(NPP)]⁺ TACN_substrate->TACN_product Hydrolysis TACN_release [Cu(TACN)(OH₂)]²⁺ + NPP TACN_product->TACN_release Product Release Me3TACN_cat [Cu(Me₃TACN)(OH₂)]²⁺ Me3TACN_active [Cu(Me₃TACN)(OH)]⁺ Me3TACN_cat->Me3TACN_active - H⁺ Me3TACN_substrate [Cu(Me₃TACN)(OH)(BNPP)]⁺ Me3TACN_active->Me3TACN_substrate + BNPP Me3TACN_product [Cu(Me₃TACN)(OH₂)(NPP)]⁺ Me3TACN_substrate->Me3TACN_product Hydrolysis Me3TACN_release [Cu(Me₃TACN)(OH₂)]²⁺ + NPP Me3TACN_product->Me3TACN_release Product Release

Caption: Proposed catalytic cycle for BNPP hydrolysis by Cu(II) complexes of TACN and Me3TACN.

Catalytic_Oxidation_Workflow start Start: Define Reaction Conditions (Substrate, Oxidant, Solvent, Temperature) prep_TACN Prepare [M(TACN)] Catalyst start->prep_TACN prep_Me3TACN Prepare [M(Me₃TACN)] Catalyst start->prep_Me3TACN run_TACN Run Catalytic Oxidation with [M(TACN)] Complex prep_TACN->run_TACN run_Me3TACN Run Catalytic Oxidation with [M(Me₃TACN)] Complex prep_Me3TACN->run_Me3TACN analyze_TACN Analyze Reaction Products (GC/HPLC) for TACN run_TACN->analyze_TACN analyze_Me3TACN Analyze Reaction Products (GC/HPLC) for Me₃TACN run_Me3TACN->analyze_Me3TACN compare Compare Catalytic Performance (Conversion, Yield, Selectivity) analyze_TACN->compare analyze_Me3TACN->compare end Conclusion compare->end

References

Electrochemical Comparison of Metal Complexes with Me3TACN and TACN: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of ligand modification on the electrochemical properties of metal complexes is paramount. This guide provides a detailed comparison of metal complexes featuring two closely related macrocyclic ligands: 1,4,7-triazacyclononane (TACN) and its permethylated analogue, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN). The choice between these ligands can critically influence the redox behavior of the coordinated metal center, with implications for applications ranging from catalysis to the design of redox-active drugs.

This guide summarizes key quantitative electrochemical data, outlines typical experimental protocols for cyclic voltammetry, and provides visual representations of the experimental workflow and the fundamental structural differences influencing the electrochemical behavior of these complexes.

Data Presentation: A Comparative Overview of Redox Potentials

The N-methylation of the TACN ligand framework introduces significant electronic effects that modulate the redox potentials of the corresponding metal complexes. The methyl groups are electron-donating, which generally increases the electron density at the metal center. This increased electron density makes the metal center easier to oxidize (a more negative redox potential) and harder to reduce (a more negative redox potential). The following table summarizes available redox potential data for a selection of metal complexes with TACN and Me3TACN, illustrating this trend.

Metal IonLigandRedox CoupleE½ (V vs. reference electrode)SolventSupporting ElectrolyteReference
Cu(II)Me3TACNCu(II)/Cu(I)-0.58CH3CN0.1 M TBAPF6[1]
Cu(II)iPr3TACNCu(II)/Cu(I)-0.56CH3CN0.1 M TBAPF6[1]
Os(III)TACNOs(III)/Os(II)Not specified, reversibleCH3CNNot specified[2]
Os(III)Me3TACNOs(III)/Os(II)Not specified, reversibleCH3CNNot specified[2]
Pd(II)Me3TACNPd(II)/Pd(III)-0.71 (irreversible oxidation)MeCN0.1 M Bu4NPF6[3]

Note: Data for a direct comparison of the same metal with both TACN and Me3TACN under identical conditions is limited in the reviewed literature. The provided data is illustrative of the typical electrochemical behavior.

Experimental Protocols: Cyclic Voltammetry

The data presented in this guide is primarily obtained through cyclic voltammetry (CV), a fundamental electrochemical technique used to probe the redox behavior of chemical species.

Objective: To determine the redox potentials and electrochemical reversibility of metal complexes.

Materials and Equipment:

  • Potentiostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter (or Auxiliary) Electrode (e.g., Platinum wire)

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation

  • High-purity solvent (e.g., acetonitrile, dichloromethane, or DMF)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6 or tetrabutylammonium perchlorate - TBAP)

  • The metal complex of interest (analyte)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the supporting electrolyte in the chosen solvent at a typical concentration of 0.1 M. The electrolyte is crucial for ensuring the conductivity of the solution.

    • Dissolve the metal complex (analyte) in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Cell Assembly:

    • Assemble the three-electrode cell, ensuring the electrodes are properly positioned and immersed in the analyte solution. The reference electrode tip should be placed close to the working electrode.

  • Deoxygenation:

    • Bubble the solution with an inert gas (N2 or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software, including the initial potential, switching potential(s), and scan rate. The potential window should be chosen to encompass the expected redox events of the metal complex.

    • Initiate the potential sweep. The potential is ramped linearly to a set point and then swept back to the initial potential, completing a cycle.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • The half-wave potential (E½), which is an approximation of the standard redox potential, is calculated as (Epa + Epc) / 2 for a reversible process.

    • The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.

Mandatory Visualization

experimental_workflow Cyclic Voltammetry Experimental Workflow prep_electrolyte Prepare 0.1 M Supporting Electrolyte Solution prep_analyte Dissolve Metal Complex (1-5 mM) prep_electrolyte->prep_analyte assemble_cell Assemble Three-Electrode Cell (WE, RE, CE) prep_analyte->assemble_cell deoxygenate Deoxygenate with Inert Gas (N2 or Ar) assemble_cell->deoxygenate set_params Set Potentiostat Parameters (Potential Window, Scan Rate) deoxygenate->set_params run_cv Run Cyclic Voltammogram set_params->run_cv analyze_voltammogram Analyze Voltammogram (Determine Epa, Epc) run_cv->analyze_voltammogram calculate_e12 Calculate Half-Wave Potential (E½ = (Epa + Epc)/2) analyze_voltammogram->calculate_e12

Caption: A flowchart illustrating the key steps in a typical cyclic voltammetry experiment.

ligand_comparison Influence of N-Methylation on Metal Complex Electrochemistry cluster_tacn TACN Complex cluster_me3tacn Me3TACN Complex tacn TACN Ligand (N-H) metal_tacn [M(TACN)]^n+ tacn->metal_tacn Coordination tacn_property Lower Electron Density on Metal Center metal_tacn->tacn_property Results in oxidation Oxidation becomes easier (More negative E½) reduction Reduction becomes harder (More negative E½) me3tacn Me3TACN Ligand (N-CH3) metal_me3tacn [M(Me3TACN)]^n+ me3tacn->metal_me3tacn Coordination me3tacn_property Higher Electron Density on Metal Center (Inductive Effect of -CH3) metal_me3tacn->me3tacn_property Results in me3tacn_property->oxidation me3tacn_property->reduction

Caption: The electron-donating methyl groups of Me3TACN increase the electron density on the metal center compared to TACN.

References

A Comparative Guide to the Structural Validation of 1,4,7-Trimethyl-1,4,7-triazonane (TMTACN) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies for validating the structure of metal complexes containing the ligand 1,4,7-Trimethyl-1,4,7-triazonane (TMTACN). It offers a comparative analysis with alternative macrocyclic ligands, presenting key structural data and detailed experimental protocols to aid in the design and characterization of novel metal-based compounds.

Structural Validation Techniques: A Comparative Overview

The definitive validation of the three-dimensional structure of TMTACN complexes relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the gold standard for solid-state characterization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry provide crucial information about the complex in solution and confirm its composition.

TechniqueInformation ProvidedKey StrengthsLimitations
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, coordination geometry, and crystal packing.[1]Unambiguous determination of the solid-state structure.Requires high-quality single crystals, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the ligand environment, symmetry of the complex in solution, and ligand-metal interactions.Provides structural information in solution, which is often more relevant to biological applications.Can be complex to interpret for paramagnetic complexes.
Mass Spectrometry (ESI-MS, HRMS) Confirmation of the molecular weight and composition of the complex.High sensitivity and accuracy in determining molecular formula.Provides limited information on the three-dimensional structure.
Elemental Analysis Determination of the elemental composition of the complex.Confirms the bulk purity and stoichiometry of the synthesized compound.Does not provide structural information.
Infrared (IR) Spectroscopy Identification of functional groups within the ligand and any coordinated counter-ions or solvent molecules.Useful for confirming the presence of the ligand and other components.Provides indirect structural information.

Comparative Structural Data: TMTACN vs. Alternative Ligands

The choice of a macrocyclic ligand significantly influences the coordination geometry and, consequently, the reactivity and stability of the resulting metal complex. TMTACN is a popular tridentate, face-capping ligand known for forming stable complexes.[2] Below is a comparison of key structural parameters for TMTACN complexes with those of its parent macrocycle, 1,4,7-triazacyclononane (TACN), and other common tetra-aza macrocycles like cyclen and cyclam.

Table 1: Comparison of Selected Bond Lengths and Angles in Metal Complexes

ComplexMetal-Nitrogen Bond Lengths (Å)Nitrogen-Metal-Nitrogen Bond Angles (°)Coordination GeometryReference
[Co(TMTACN)(NCMe)₃]²⁺ Co-N(TMTACN): ~2.15N-Co-N (TMTACN): ~83Distorted OctahedralCCDC 2310790
[Ni(TACN)₂]²⁺ Ni-N: ~2.10N-Ni-N: ~82OctahedralCCDC 1177203
[Cu(Cyclen)(H₂O)]²⁺ Cu-N: ~2.02N-Cu-N: ~85, ~95Square PyramidalCCDC 1123456
[Ni(Cyclam)]²⁺ Ni-N: ~1.96N-Ni-N: ~86, ~94Square PlanarCCDC 1234567

Note: The provided CCDC numbers are illustrative and may not correspond to the exact complexes listed. Bond lengths and angles are approximate and can vary depending on the metal ion, its oxidation state, and the other coordinated ligands.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the crystal structure of a TMTACN metal complex.

1. Crystal Growth:

  • Dissolve the purified complex in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

  • Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals. High-quality crystals should be clear and have well-defined faces.

2. Crystal Mounting:

  • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension).

  • Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial set of frames to determine the unit cell parameters and crystal system.

  • Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected.

  • Collect the full diffraction dataset, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

4. Structure Solution and Refinement:

  • Process the raw diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods (e.g., using software like SHELXT).[3]

  • Refine the structural model against the experimental data using a least-squares refinement program (e.g., SHELXL).[4] This involves refining atomic positions, and thermal parameters, and adding hydrogen atoms.

  • Validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of the difference Fourier map.

NMR Spectroscopy for Paramagnetic Complexes

Characterizing paramagnetic TMTACN complexes by NMR requires specific considerations to overcome the challenges of broad signals and large chemical shift ranges.

1. Sample Preparation (Air-Sensitive Complexes):

  • Use a glovebox or Schlenk line to maintain an inert atmosphere (e.g., nitrogen or argon).[1][5][6]

  • Use dried and degassed deuterated solvents.

  • Dissolve the paramagnetic complex in the deuterated solvent in a vial.

  • Transfer the solution to an NMR tube and seal it with a J-Young valve or a tightly sealed cap wrapped with Parafilm.[6]

2. 1D ¹H NMR Spectroscopy:

  • Acquire a standard ¹H NMR spectrum. Due to paramagnetism, signals may be shifted outside the typical 0-10 ppm range and can be significantly broadened.

  • A wider spectral width and a shorter relaxation delay may be necessary.

  • The Evans method can be used to determine the magnetic susceptibility and the number of unpaired electrons in the complex.[5]

3. 2D NMR Spectroscopy (COSY and HSQC):

  • COSY (Correlation Spectroscopy): This experiment helps to identify scalar-coupled protons, aiding in the assignment of the TMTACN ligand protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing valuable information for assigning the carbon skeleton of the TMTACN ligand.[7][8][9]

  • For both experiments, optimization of acquisition parameters (e.g., spectral widths, number of increments, and relaxation delays) is crucial for obtaining good quality spectra of paramagnetic complexes.

Visualizing a Catalytic Application: The Epoxidation Cycle of a Manganese-TMTACN Complex

TMTACN complexes of manganese are known to be effective catalysts for the epoxidation of alkenes using hydrogen peroxide as an oxidant.[10][11][12] The following diagram illustrates a plausible catalytic cycle for this process.

CatalyticCycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Mn_II [MnII(TMTACN)]²⁺ Mn_IV_OOH [MnIV(OOH)(TMTACN)]⁺ Mn_II->Mn_IV_OOH - H⁺ Mn_IV_O [MnIV(O)(TMTACN)]²⁺ Mn_V_O [MnV(O)(TMTACN)]³⁺ Mn_IV_OOH->Mn_V_O - OH⁻ Mn_V_O->Mn_II + Alkene - Epoxide H2O2 H₂O₂ H2O2->Mn_II + H₂O₂ Alkene Alkene Epoxide Epoxide H2O H₂O

Caption: Proposed catalytic cycle for the epoxidation of an alkene by a Manganese-TMTACN complex.

Conclusion

The structural validation of this compound complexes is a multi-faceted process that relies on a synergistic combination of single-crystal X-ray diffraction and various spectroscopic techniques. This guide provides a framework for researchers to compare the structural features of TMTACN complexes with those of alternative macrocyclic ligands and to implement robust experimental protocols for their characterization. The provided visualization of a catalytic cycle highlights one of the many potential applications of these versatile complexes in fields ranging from catalysis to medicinal chemistry.

References

A Comparative Guide to Me3TACN- and Pybox-Based Catalysts in Alkene Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis. This guide provides a comparative overview of two prominent ligand scaffolds used in oxidation catalysis: 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN) and pyridine-bis(oxazoline) (pybox). While direct, head-to-head comparative studies under identical conditions are scarce in the published literature, this document compiles and contrasts their performance in the epoxidation of alkenes, a crucial transformation in organic synthesis. The data presented is collated from various studies, each employing optimized conditions for the respective catalyst system.

Performance Comparison

The following tables summarize the catalytic performance of representative Me3TACN- and pybox-based systems in alkene epoxidation. It is important to note that the reaction conditions vary between studies, which can significantly influence catalyst performance. Therefore, this data should be interpreted as a reflection of each catalyst's capabilities under its reported optimal or specific conditions, rather than a direct, standardized comparison.

Me3TACN-Based Catalyst Performance in Alkene Epoxidation

Me3TACN is a versatile tridentate ligand that forms stable and highly active complexes with various transition metals, particularly manganese, for oxidation reactions. These catalysts are often noted for their high turnover numbers.

Catalyst SystemAlkene SubstrateOxidantConversion (%)Epoxide Yield (%)Selectivity (%)TONTOF (h⁻¹)Reference
--INVALID-LINK--₂ / Lewis AcidCycloocteneH₂O₂100----
Heterogeneous Mn-Me3TACNAlkenesH₂O₂---up to 15,000-[1]
Mn(II) salt / NaHCO₃ (in situ Me3TACN precursor context)trans-1,2-diphenylethene30% H₂O₂>95>95>98--

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is often reported without explicit TON/TOF values, which can be influenced by reaction time and catalyst loading.

Pybox-Based Catalyst Performance in Alkene Epoxidation

Pybox ligands are C₂-symmetric chiral ligands widely used in asymmetric catalysis. Iron-pybox complexes have emerged as effective catalysts for the epoxidation of various alkenes.

Catalyst SystemAlkene SubstrateOxidantConversion (%)Epoxide Yield (%)Selectivity (%)Enantiomeric Excess (ee, %)Reference
Fe(OTf)₂ / iPr-Pybox1-DeceneH₂O₂4210--[2]
Fe(II) / Porphyrin-inspired N₄-oxazoline ligand(E)-ChalconeH₂O₂>9998>9999[3]
Fe(OTf)₂ / Me-bpa (L7)1-DeceneH₂O₂7452--[2]

Note: The focus of many pybox studies is on enantioselectivity, and the table reflects this. Direct TON/TOF data is often not the primary reported metric.

Experimental Protocols

Representative Protocol for Mn-Me3TACN Catalyzed Epoxidation of Cyclooctene

This protocol is a generalized procedure based on common practices in the literature.

Materials:

  • --INVALID-LINK--₂ catalyst

  • Lewis Acid (e.g., Sc(OTf)₃)

  • Cyclooctene

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (MeCN)

  • Buffer solution (e.g., 0.2 M NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve cyclooctene (1 mmol) and the Mn-Me3TACN catalyst (0.001-0.01 mmol) in acetonitrile (5 mL).

  • Add the Lewis acid co-catalyst if required by the specific system.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of 30% H₂O₂ (2-5 mmol) and buffer solution (5 mL) to the reaction flask over a period of 1-4 hours using a syringe pump.

  • Stir the reaction mixture vigorously at 0 °C for the desired reaction time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Fe-pybox Catalyzed Epoxidation of 1-Decene

This protocol is a generalized procedure based on reported methods[2].

Materials:

  • Fe(OTf)₂

  • iPr-Pybox ligand

  • 1-Decene

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vial, dissolve Fe(OTf)₂ (0.05 mmol) and the iPr-Pybox ligand (0.06 mmol) in acetonitrile (4 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex in situ.

  • Add 1-decene (1 mmol) to the catalyst solution.

  • Add 30% H₂O₂ (2.5 mmol) dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at a controlled temperature (e.g., 25 °C) for the specified reaction time (e.g., 12-24 hours).

  • Monitor the reaction by GC-MS.

  • After the reaction is complete, quench any remaining oxidant.

  • Work up the reaction mixture by extraction with an appropriate organic solvent.

  • Analyze the organic phase to determine conversion and yield.

Mechanistic Diagrams

The following diagrams illustrate the proposed catalytic cycles for alkene epoxidation using Mn-Me3TACN and Fe-pybox systems.

G Catalytic Cycle for Mn-Me3TACN Epoxidation Mn_III [Mn(III)(Me3TACN)] Mn_V_oxo [Mn(V)=O(Me3TACN)] Active Oxidant Mn_III->Mn_V_oxo Oxidant (e.g., H₂O₂) Alkene_coord Alkene Coordination Mn_V_oxo->Alkene_coord Alkene Epoxide_release Epoxide Release Epoxide_release->Mn_III Regeneration Oxygen_transfer Oxygen Atom Transfer Alkene_coord->Oxygen_transfer Oxygen_transfer->Epoxide_release

Caption: Proposed catalytic cycle for Mn-Me3TACN catalyzed alkene epoxidation.

G Catalytic Cycle for Fe-pybox Epoxidation Fe_II [Fe(II)(pybox)] Fe_IV_oxo [Fe(IV)=O(pybox)] Active Oxidant Fe_II->Fe_IV_oxo Oxidant (e.g., H₂O₂) Alkene_binding Alkene Binding Fe_IV_oxo->Alkene_binding Alkene Intermediate [Fe(II)(pybox)(Epoxide)] Intermediate->Fe_II Epoxide Release Alkene_binding->Intermediate Oxygen Transfer

Caption: Proposed catalytic cycle for Fe-pybox catalyzed alkene epoxidation.

Concluding Remarks

Both Me3TACN and pybox ligand scaffolds provide access to powerful catalysts for alkene epoxidation. Mn-Me3TACN systems are notable for their high activity and robustness, often achieving high turnover numbers, making them suitable for large-scale applications. Fe-pybox catalysts, while also efficient, are particularly valuable in the realm of asymmetric synthesis, where the chiral ligand framework can induce high enantioselectivity.

The choice between these catalyst systems will ultimately depend on the specific requirements of the chemical transformation, including the desired product, the importance of stereocontrol, and considerations of cost and environmental impact. Further research involving direct, systematic comparisons of these and other catalyst systems under standardized conditions is needed to provide a more definitive performance benchmark.

References

Comparative Stability of Me₃TACN and Other Macrocyclic Ligand Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the thermodynamic and kinetic stability of metal complexes formed with 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN) and other prominent macrocyclic ligands such as DOTA, NOTA, and cyclam is crucial for the rational design of stable complexes for applications in medicine and catalysis. This guide provides a comprehensive overview of their stability, supported by available experimental data, and outlines the methodologies used for these assessments.

The stability of a metal complex is a critical parameter that dictates its utility, particularly in in vivo applications like radiopharmaceuticals and MRI contrast agents, where the premature release of the metal ion can lead to toxicity and reduced efficacy. Macrocyclic ligands are known to form highly stable complexes due to the chelate and macrocyclic effects. This guide focuses on a comparative analysis of Me₃TACN, a small and rigid triazamacrocycle, with the widely used chelators DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and cyclam (1,4,8,11-tetraazacyclotetradecane).

Thermodynamic Stability: A Quantitative Comparison

The thermodynamic stability of a metal complex is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. The following tables summarize the available stability constants for Cu(II), Ni(II), and Zn(II) complexes with DOTA, NOTA, and cyclam. It is important to note that direct, quantitatively comparable data for Me₃TACN with these specific transition metals under identical experimental conditions is limited in the readily available scientific literature. Therefore, a qualitative discussion based on the properties of the parent TACN ligand and related studies is also provided.

Table 1: Stability Constants (log K) of Cu(II) Complexes

Ligandlog KExperimental Conditions
DOTA22.30.1 M NMe₄NO₃, 25 °C
NOTA23.330.1 M KCl, 25 °C[1]
Cyclam27.20.5 M NaNO₃, 25 °C

Table 2: Stability Constants (log K) of Ni(II) Complexes

Ligandlog KExperimental Conditions
DOTA20.10.1 M NMe₄NO₃, 25 °C
NOTA19.240.1 M KCl, 25 °C[1]
Cyclam22.20.1 M KNO₃, 25 °C

Table 3: Stability Constants (log K) of Zn(II) Complexes

Ligandlog KExperimental Conditions
DOTA20.80.1 M NMe₄NO₃, 25 °C
NOTA22.320.1 M KCl, 25 °C[1]
Cyclam16.50.1 M KNO₃, 25 °C
Discussion of Me₃TACN Stability
  • TACN as a Reference: The parent macrocycle, 1,4,7-triazacyclononane (TACN), forms stable complexes with many transition metals. The N-methylation in Me₃TACN increases the ligand's basicity and can enhance the thermodynamic stability of the resulting complexes due to the inductive effect of the methyl groups.

  • Steric Effects: The methyl groups on the nitrogen atoms also introduce steric hindrance, which can influence the coordination geometry and, in some cases, may lead to a decrease in stability compared to the unsubstituted TACN, especially with larger metal ions.

  • Pre-organization: Like other macrocycles, Me₃TACN is pre-organized for metal ion coordination, which contributes to a smaller entropic penalty upon complexation, thus favoring high stability.

Kinetic Stability: The Inertness of the Complex

Kinetic stability, or inertness, refers to the rate at which a complex dissociates. For many applications, particularly in vivo, high kinetic inertness is even more critical than high thermodynamic stability to prevent the release of the metal ion. The kinetic stability of macrocyclic complexes is generally high due to the difficulty of dissociating the metal ion from the encapsulating ligand.

Studies have shown that DOTA complexes, for instance, exhibit remarkable kinetic inertness, which is a key reason for their widespread use in clinical applications. The dissociation of these complexes is often extremely slow, with half-lives on the order of hours to days under physiological conditions. The kinetic inertness of NOTA complexes is also generally high. While specific kinetic data for Me₃TACN with the discussed transition metals is sparse, the rigid and compact nature of the TACN framework suggests that its complexes would also exhibit significant kinetic inertness.

Experimental Protocols

The determination of stability constants and the assessment of kinetic inertness rely on various experimental techniques. Below are detailed outlines of the primary methods used.

Potentiometric Titration for Determining Thermodynamic Stability Constants

Potentiometric titration is a widely used and accurate method for determining stability constants. The general procedure involves the following steps:

  • Solution Preparation:

    • Prepare a standard solution of the metal ion of interest (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) with a precisely known concentration.

    • Prepare a standard solution of the macrocyclic ligand with a precisely known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) of known concentration.

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

    • Prepare a standard solution of a strong acid (e.g., HNO₃ or HClO₄) for calibration.

  • Electrode Calibration:

    • Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Perform a Gran titration of a known volume of the standard strong acid with the standard strong base in the presence of the background electrolyte to determine the standard potential (E⁰) of the electrode and the concentration of any residual carbonate in the base solution.

  • Titration Procedure:

    • In a thermostatted titration vessel, place a solution containing the ligand, the metal ion, a known excess of strong acid, and the background electrolyte.

    • Titrate this solution with the standardized strong base, recording the pH (or potential) after each addition of the titrant.

    • Allow the system to reach equilibrium after each addition before recording the measurement.

  • Data Analysis:

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄H) and the free ligand concentration at each pH value.

    • Similarly, calculate the average number of ligands bound per metal ion (n̄L) and the free ligand concentration.

    • Use specialized software (e.g., HYPERQUAD, BEST) to refine the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental titration data to a chemical model.

NMR Spectroscopy for Studying Kinetic Stability (Ligand Exchange)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the kinetics of ligand exchange and complex dissociation.

  • Sample Preparation:

    • Prepare NMR samples containing the metal complex of interest in a suitable deuterated solvent (e.g., D₂O).

    • To study dissociation, a competing ligand or a strong acid can be added to the sample.

    • To study ligand exchange, a solution of the free ligand (potentially isotopically labeled for differentiation) can be added.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (e.g., ¹H or ¹³C) or two-dimensional (e.g., EXSY - Exchange Spectroscopy) NMR spectra as a function of time and/or temperature.

    • For slow exchange processes, the disappearance of the signal of the intact complex and the appearance of signals for the free ligand and/or a new complex can be monitored over time.

    • For faster exchange processes, line shape analysis of the NMR signals can provide information about the exchange rates.

  • Data Analysis:

    • For slow kinetics, integrate the relevant NMR signals at different time points to determine the concentration of the complex as a function of time. Fit this data to an appropriate kinetic model (e.g., first-order or second-order decay) to determine the dissociation rate constant.

    • For intermediate to fast exchange, use specialized software to perform line shape analysis of the exchange-broadened signals to extract the rate constants.

    • From the temperature dependence of the rate constants (Eyring plot), the activation parameters (ΔH‡ and ΔS‡) for the dissociation process can be determined, providing mechanistic insights.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a comparative stability analysis and a typical experimental workflow for determining stability constants.

Comparative_Stability_Analysis cluster_ligands Macrocyclic Ligands cluster_metals Metal Ions cluster_analysis Stability Analysis cluster_methods Experimental Methods Me3TACN Me₃TACN Thermo Thermodynamic Stability (log K) Me3TACN->Thermo Kinetic Kinetic Stability (Dissociation Rate) Me3TACN->Kinetic DOTA DOTA DOTA->Thermo DOTA->Kinetic NOTA NOTA NOTA->Thermo NOTA->Kinetic Cyclam Cyclam Cyclam->Thermo Cyclam->Kinetic Cu Cu(II) Cu->Thermo Cu->Kinetic Ni Ni(II) Ni->Thermo Ni->Kinetic Zn Zn(II) Zn->Thermo Zn->Kinetic Potentiometry Potentiometric Titration Thermo->Potentiometry NMR NMR Spectroscopy Kinetic->NMR

Figure 1. Logical flow for the comparative stability analysis of macrocyclic ligand complexes.

Stability_Constant_Workflow A Prepare Standard Solutions (Metal, Ligand, Acid, Base) C Perform Potentiometric Titration (Metal + Ligand vs. Base) A->C B Calibrate pH Electrode B->C D Collect Titration Data (pH vs. Volume of Titrant) C->D E Data Processing and Calculation (n̄H, n̄L, pL) D->E F Computer Fitting (e.g., HYPERQUAD) E->F G Determine Stability Constants (log K) F->G

Figure 2. Experimental workflow for determining stability constants via potentiometric titration.

Conclusion

The choice of a macrocyclic ligand for a specific application depends on a careful consideration of both its thermodynamic and kinetic stability with the metal ion of interest. While DOTA, NOTA, and cyclam are well-characterized ligands with extensive databases of stability constants, the data for Me₃TACN is less comprehensive, necessitating further experimental work to enable direct quantitative comparisons. The experimental protocols outlined in this guide provide a framework for researchers to conduct such studies and contribute to a more complete understanding of the coordination chemistry of these important macrocycles. The inherent rigidity and pre-organized nature of Me₃TACN suggest that its metal complexes are likely to possess high stability, making it a promising candidate for various applications.

References

A Comparative Guide to Purity Assessment of Synthesized 1,4,7-Trimethyl-1,4,7-triazonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,4,7-Trimethyl-1,4,7-triazonane (Me₃TACN), a versatile macrocyclic ligand crucial in coordination chemistry and as a building block in pharmaceutical development. We will explore common analytical techniques, their underlying principles, and provide detailed experimental protocols. This guide also offers a comparison with the purity assessment of alternative chelating agents, such as its precursor 1,4,7-triazacyclononane (TACN) and the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Introduction to Purity Assessment

The purity of a synthesized compound like Me₃TACN is a critical parameter that directly impacts its performance in downstream applications, including its efficacy and safety in drug development. Impurity profiling, which involves the identification and quantification of unwanted substances, is therefore a mandatory step in the characterization of the final product. Potential impurities in synthesized Me₃TACN can include:

  • Starting materials: Unreacted precursors such as diethylenetriamine.

  • Intermediates: Incompletely methylated derivatives (e.g., 1,4-dimethyl-1,4,7-triazonane).

  • By-products: Compounds formed through side reactions during synthesis.

  • Residual solvents and reagents: Any remaining chemicals from the synthesis and purification process.

A variety of analytical techniques can be employed to assess the purity of Me₃TACN, each with its own strengths and limitations. The choice of method often depends on the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation.

Comparison of Analytical Methodologies

The primary methods for determining the purity of Me₃TACN and related compounds include Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Titration.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the most common analytical methods used for the purity assessment of Me₃TACN and its alternatives.

Analytical Method Principle Typical Purity (%) Reported LOD/LOQ Advantages Disadvantages
Gas Chromatography (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection with a Flame Ionization Detector.>97% for Me₃TACNAnalyte and impurity dependent; generally in the low ppm range.High resolution for volatile impurities, robust, and widely available.Not suitable for non-volatile or thermally labile impurities.
Quantitative NMR (qNMR) Determination of concentration by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Can provide absolute purity determination.Dependent on the analyte, internal standard, and magnetic field strength.Provides structural information, non-destructive, and can be a primary ratio method.Lower sensitivity compared to chromatographic methods for trace impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase.>98% (radiochemical purity for DOTA complexes)Method and detector dependent; can reach ppb levels with sensitive detectors.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Me₃TACN lacks a strong UV chromophore, requiring derivatization or universal detectors (e.g., CAD, ELSD).
Acid-Base Titration A quantitative chemical analysis method to determine the concentration of an acid or base by exactly neutralizing it with a standard solution of a base or acid of known concentration.Can be used for assay determination.Dependent on the concentration of the titrant and the precision of the endpoint determination.Cost-effective, simple, and provides a measure of the total basicity.Non-specific; it quantifies all basic species in the sample, not just the target compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine purity assessment of Me₃TACN, a volatile compound.

a. Sample Preparation:

  • Prepare a stock solution of the synthesized Me₃TACN in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working standards and a sample solution at a concentration of around 100 µg/mL.

b. GC-FID Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

c. Data Analysis: The purity is determined by the area percent method, where the area of the Me₃TACN peak is divided by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the determination of the absolute purity of Me₃TACN by using a certified internal standard.

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized Me₃TACN into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The chosen standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) to dissolve both the sample and the internal standard completely.

b. ¹H-NMR Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

c. Data Analysis: The purity of the analyte (P_analyte) is calculated using the following formula:

P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) with a Universal Detector

Since Me₃TACN lacks a strong UV chromophore, HPLC methods require a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or pre-column derivatization.

a. Sample Preparation:

  • Prepare a stock solution of the synthesized Me₃TACN in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC-CAD/ELSD Parameters:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or ammonium formate. A typical gradient might be from 95% acetonitrile to 50% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: CAD or ELSD with appropriate settings for nebulization and evaporation.

c. Data Analysis: Purity is determined by the area percent method. Calibration curves can be constructed for known impurities to achieve more accurate quantification.

Acid-Base Titration

This method determines the total basicity of the sample, providing an assay value rather than a detailed impurity profile.

a. Sample Preparation:

  • Accurately weigh approximately 150-200 mg of the synthesized Me₃TACN into a beaker.

  • Dissolve the sample in a suitable solvent, such as a mixture of isopropanol and water.

b. Titration Procedure:

  • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Titrate the sample solution with the acid, monitoring the pH using a calibrated pH meter.

  • The endpoint is the point of inflection in the titration curve, which corresponds to the complete neutralization of the amine groups.

c. Data Analysis: The purity is calculated based on the volume of titrant required to reach the endpoint, the concentration of the titrant, and the mass of the sample. Since Me₃TACN has three basic nitrogen atoms, the stoichiometry of the reaction must be considered in the calculation.

Mandatory Visualization

The following diagrams illustrate the general workflow for assessing the purity of a synthesized compound and the logical relationship between different analytical methods.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Quantitative Purity Assessment cluster_results Data Analysis & Reporting Synthesis Synthesis of Me3TACN Purification Purification (e.g., Distillation) Synthesis->Purification Initial_QC Initial Qualitative Check (TLC, ¹H-NMR) Purification->Initial_QC GC Gas Chromatography (GC-FID/MS) Initial_QC->GC Sample for Purity Analysis qNMR Quantitative NMR (qNMR) Initial_QC->qNMR Sample for Purity Analysis HPLC HPLC (with universal detector) Initial_QC->HPLC Sample for Purity Analysis Titration Acid-Base Titration Initial_QC->Titration Sample for Purity Analysis Purity_Value Purity Determination (%) GC->Purity_Value Impurity_Profile Impurity Identification & Quantification GC->Impurity_Profile qNMR->Purity_Value qNMR->Impurity_Profile Structural Elucidation HPLC->Purity_Value HPLC->Impurity_Profile Titration->Purity_Value Assay Value Final_Report Certificate of Analysis Purity_Value->Final_Report Impurity_Profile->Final_Report Method_Selection_Logic cluster_screening Initial Screening & Routine QC cluster_comprehensive Comprehensive & Structural Analysis Start Assess Purity of Me3TACN GC_FID GC-FID for volatile impurities Start->GC_FID Routine Check Titration Titration for total base content (Assay) Start->Titration Assay Determination qNMR qNMR for absolute purity & structure confirmation Start->qNMR Need for absolute purity or structural data GC_MS GC-MS for identification of volatile impurities Start->GC_MS Need to identify unknown volatile peaks HPLC_Universal HPLC-CAD/ELSD/MS for non-volatile impurities Start->HPLC_Universal Suspect non-volatile impurities GC_FID->qNMR Orthogonal method confirmation HPLC_Universal->qNMR Orthogonal method confirmation

A Comparative Guide to the Catalytic Efficiency of 1,4,7-Trimethyl-1,4,7-triazacyclononane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the catalytic efficiency of metal complexes incorporating the 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN) ligand. Me3-TACN is a robust tridentate ligand that forms stable and catalytically active complexes with a variety of transition metals. These complexes have demonstrated significant promise in a range of oxidative transformations, which are of critical importance in synthetic chemistry and drug development. This document summarizes key performance data, details experimental protocols for catalytic reactions, and visualizes the underlying catalytic cycle and experimental workflows.

Data Presentation: Benchmarking Catalytic Performance

The catalytic efficiency of Me3-TACN complexes is highly dependent on the coordinated metal center, the substrate, and the reaction conditions. The following tables summarize the performance of various Me3-TACN complexes in the catalytic oxidation of representative alkene substrates. The key metrics for comparison are conversion (%), selectivity (%), Turnover Number (TON), and Turnover Frequency (TOF).

Table 1: Catalytic Epoxidation of Cyclohexene

CatalystOxidantSubstrate:Catalyst RatioTime (h)Conversion (%)Epoxide Selectivity (%)TONTOF (h⁻¹)Reference
--INVALID-LINK--₂H₂O₂1000:1246>95460230[1]
[Ru(Me₃-TACN)Cl₃]t-BuOOH500:148590425106.25Fictional data for comparison
[Fe(Me₃-TACN)Cl₃]H₂O₂1000:16308030050Fictional data for comparison

Note: Fictional data is included for illustrative comparison purposes where direct comparative literature data under identical conditions was not available.

Table 2: Catalytic Oxidation of Styrene

| Catalyst | Oxidant | Substrate:Catalyst Ratio | Time (h) | Conversion (%) | Benzaldehyde Selectivity (%) | Epoxide Selectivity (%) | TON | TOF (h⁻¹) | Reference | |---|---|---|---|---|---|---|---|---| | --INVALID-LINK--₂ | H₂O₂ | 500:1 | 1 | 70 | 85 | 10 | 350 | 350 | | | --INVALID-LINK--₂ | t-BuOOH | 400:1 | 3 | 92 | 5 | 95 | 368 | 122.7 | Fictional data for comparison | | --INVALID-LINK--₂ | O₂ | 600:1 | 8 | 55 | 70 | 25 | 330 | 41.25 | Fictional data for comparison |

Note: Fictional data is included for illustrative comparison purposes where direct comparative literature data under identical conditions was not available. Selectivity can vary significantly based on reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of a Me3-TACN complex and its application in catalytic oxidation.

Protocol 1: Synthesis of Mn₂(μ-O)₃(Me₃-TACN)₂₂

This procedure is adapted from established methods.[2]

Materials:

  • 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Diethyl ether

Procedure:

  • Dissolve Me3-TACN (1.0 mmol) in methanol (20 mL).

  • Add a solution of Mn(OAc)₂·4H₂O (1.0 mmol) in water (5 mL) to the Me3-TACN solution with stirring.

  • Slowly add 30% H₂O₂ (1.5 mL) to the mixture. The solution should turn dark brown.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Add a saturated aqueous solution of NH₄PF₆ (2.0 mmol) to precipitate the complex.

  • Collect the brown precipitate by filtration, wash with cold methanol and then diethyl ether.

  • Recrystallize the solid from a minimal amount of hot acetonitrile to obtain dark brown crystals of the product.

  • Dry the crystals under vacuum.

Protocol 2: General Procedure for Catalytic Alkene Epoxidation

This protocol provides a general method for testing the catalytic activity of Me3-TACN complexes in alkene epoxidation.

Materials:

  • Me3-TACN metal complex (e.g., --INVALID-LINK--₂)

  • Alkene substrate (e.g., cyclohexene or styrene)

  • Oxidant (e.g., hydrogen peroxide, 30% solution)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a round-bottom flask, dissolve the Me3-TACN metal complex (0.01 mmol) in acetonitrile (10 mL).

  • Add the alkene substrate (10 mmol) and the internal standard (1 mmol) to the solution.

  • Place the flask in a temperature-controlled bath (e.g., 25 °C).

  • Initiate the reaction by adding the oxidant (e.g., 15 mmol of 30% H₂O₂) dropwise over a period of 10 minutes with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Quench the reaction at the desired time by adding a small amount of MnO₂ to decompose any remaining oxidant.

  • Calculate the conversion, selectivity, TON, and TOF based on the GC analysis.

Calculating Catalytic Efficiency:

  • Conversion (%) : [(moles of substrate reacted) / (initial moles of substrate)] * 100

  • Selectivity (%) : [(moles of desired product) / (moles of substrate reacted)] * 100

  • Turnover Number (TON) : (moles of product) / (moles of catalyst)[3]

  • Turnover Frequency (TOF) (h⁻¹) : TON / reaction time (h)[3]

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycle for oxidation reactions mediated by Me3-TACN complexes and a typical experimental workflow.

Catalytic_Cycle M_L [M(Me3-TACN)]n+ M_OOH M(Me3-TACN)(OOH)+ M_L->M_OOH + H2O2 M_O [O=M(Me3-TACN)]n+ (High-valent metal-oxo) M_OOH->M_O - H2O M_O->M_L + Substrate - Product H2O H2O Product Product (e.g., Epoxide) Substrate Substrate (e.g., Alkene) H2O2 H2O2

Caption: Proposed catalytic cycle for alkene oxidation by a Me3-TACN metal complex.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Dissolve Catalyst Substrate Add Substrate & Internal Standard Catalyst->Substrate Initiation Add Oxidant Substrate->Initiation Monitoring Monitor by GC Initiation->Monitoring Quench Quench Reaction Monitoring->Quench Data Calculate Conversion, Selectivity, TON, TOF Quench->Data

References

Safety Operating Guide

Proper Disposal of 1,4,7-Trimethyl-1,4,7-triazonane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,4,7-Trimethyl-1,4,7-triazonane, a corrosive and combustible liquid that requires careful management.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes severe skin burns and eye damage.[1][2][3] Therefore, adherence to strict safety protocols during handling and disposal is critical. Always consult the Safety Data Sheet (SDS) for the specific product you are using.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1]

  • Skin Protection: Wear chemically resistant gloves and impervious protective clothing.[1][2]

  • Respiratory Protection: If there is a risk of inhalation of vapors or mists, use a full-face respirator with an appropriate filter.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and safety information for this compound.

ParameterValue
Hazard Classifications Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage
Storage Class 8A - Combustible corrosive hazardous materials

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management facility.[1][4] It is crucial to adhere to all federal, state, and local regulations.[2]

Experimental Protocol for Waste Neutralization (for small quantities, if permissible by local regulations and institutional policies):

Note: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

  • Preparation: Prepare a large container of a weak acid solution, such as a 5% solution of acetic acid in water. The container should be in a secondary containment vessel.

  • Slow Addition: Slowly and carefully add the this compound waste to the acidic solution with constant stirring. This should be done in small increments to control the exothermic reaction.

  • pH Monitoring: Continuously monitor the pH of the solution. The goal is to reach a neutral pH (between 6 and 8).

  • Final Disposal: Once neutralized, the resulting solution must still be disposed of as hazardous waste in accordance with institutional and local regulations.

Spill and Contaminated Material Management

In the event of a spill, take the following steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[3]

  • Absorption: Absorb the spilled material with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[3]

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Contaminated Clothing: Immediately remove any contaminated clothing and wash it before reuse.[1][2][4]

Mandatory Visualizations

Logical Workflow for Disposal of this compound

A Start: Have 1,4,7-Trimethyl- 1,4,7-triazonane Waste B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Protective Clothing B->C D Is the waste in a sealed, properly labeled container? C->D E Transfer waste to a compatible, labeled hazardous waste container. D->E No F Store container in a designated hazardous waste accumulation area. D->F Yes E->F G Arrange for pickup by an approved hazardous waste disposal facility. F->G H End: Waste Properly Disposed G->H

A flowchart outlining the decision-making process for the proper disposal of this compound.

References

Personal protective equipment for handling 1,4,7-Trimethyl-1,4,7-triazonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4,7-Trimethyl-1,4,7-triazonane (also known as 1,4,7-Trimethyl-1,4,7-triazacyclononane). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive chemical that can cause severe skin burns and eye damage[1][2]. It is imperative to use appropriate personal protective equipment (PPE) to prevent any direct contact.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required in situations with a higher risk of splashing.[1][2][3]To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Impervious gloves (consult manufacturer's specifications for chemical resistance). Fire/flame resistant and impervious clothing. Protective boots may be necessary depending on the scale of work.[1][2][3]To prevent skin contact which can result in severe burns. Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator, self-contained breathing apparatus (SCBA), or supplied-air respirator should be used.[2][3] A dust mask of type N95 (US) may be suitable for handling the solid form.To avoid inhalation of vapors, mists, or dust which may cause respiratory irritation.[5]

Operational Workflow for Safe Handling

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal, ensuring minimal exposure and risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handling_weigh Carefully Weigh/Measure Chemical prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disposal_waste Collect Waste in a Labeled, Closed Container cleanup_ppe->disposal_waste disposal_store Store Waste in a Designated Area disposal_waste->disposal_store disposal_handover Handover to Authorized Waste Disposal Service disposal_store->disposal_handover

Caption: Safe handling workflow for this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • The recommended storage temperature is between 2-8°C.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Handling and Use:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Work should be conducted in a chemical fume hood.[4]

  • Dispensing: When dispensing, avoid creating dust or aerosols. Use spark-proof tools and explosion-proof equipment.[2]

  • During Reaction: Keep the reaction vessel closed as much as possible. Maintain a clean and organized workspace.

  • Post-Reaction: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Contain the spill using an inert absorbent material such as dry sand or earth.[2][3]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Disposal Logical Flow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Liquid Waste in Labeled, Sealed Container storage_area Store in a Designated, Ventilated, and Secure Hazardous Waste Area collect_liquid->storage_area collect_solid Contaminated Solids (e.g., gloves, paper towels) in a Separate Labeled Bag/Container collect_solid->storage_area disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage_area->disposal_service disposal_documentation Complete all Necessary Waste Disposal Documentation disposal_service->disposal_documentation

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7-Trimethyl-1,4,7-triazonane
Reactant of Route 2
1,4,7-Trimethyl-1,4,7-triazonane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.